N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Description
Properties
IUPAC Name |
N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUPNJVFRBGYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326333 | |
| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10357-07-0 | |
| Record name | 10357-07-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N4-benzoyl-5-fluorocytosine: A Key Intermediate in Nucleoside Analogue Synthesis
This guide provides a comprehensive technical overview of N4-benzoyl-5-fluorocytosine, a critical intermediate in the synthesis of modified nucleoside analogues with significant therapeutic potential. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and applications of this compound, grounding its claims in established chemical principles and relevant literature.
Introduction: The Strategic Importance of N4-benzoyl-5-fluorocytosine
N4-benzoyl-5-fluorocytosine stands as a pivotal molecular scaffold in the field of medicinal chemistry. Its structure combines two key features that are instrumental in the design of potent antiviral and antineoplastic agents: the 5-fluorocytosine core and the N4-benzoyl protecting group. The fluorine atom at the 5-position of the pyrimidine ring is a well-established bioisostere for a hydrogen atom, which can significantly modulate the electronic properties and metabolic stability of the nucleobase, often leading to enhanced biological activity. The benzoyl group at the N4-position serves as a crucial protecting group, enabling selective modifications at other positions of the molecule, particularly at the sugar moiety during the synthesis of nucleoside analogues.
The strategic importance of N4-benzoyl-5-fluorocytosine lies in its role as a precursor to a range of N4-acyl-5-fluorocytidine derivatives. These derivatives have demonstrated improved efficacy against viral targets such as HIV-1 and Hepatitis B virus (HBV)[1]. By providing a stable and reactive starting material, N4-benzoyl-5-fluorocytosine facilitates the exploration of novel therapeutic agents, making a thorough understanding of its properties and synthesis essential for advancements in drug discovery.
Molecular Structure and Physicochemical Properties
N4-benzoyl-5-fluorocytosine is a derivative of the pyrimidine base cytosine, characterized by the presence of a fluorine atom at the 5-position and a benzoyl group attached to the exocyclic amine (N4).
Chemical Structure
Caption: Chemical structure of N4-benzoyl-5-fluorocytosine.
Physicochemical Data
While extensive experimental data for N4-benzoyl-5-fluorocytosine is not widely published, the following table summarizes its key identifiers and predicted properties. These predicted values offer a valuable starting point for experimental design and handling.
| Property | Value | Source |
| CAS Number | 10357-07-0 | [2] |
| Molecular Formula | C₁₁H₈FN₃O₂ | [2] |
| Molecular Weight | 233.20 g/mol | [2] |
| Predicted Density | 1.41 ± 0.1 g/cm³ | [2] |
| Predicted pKa | 5.88 ± 0.10 | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of N4-benzoyl-5-fluorocytosine
The synthesis of N4-benzoyl-5-fluorocytosine is a multi-step process that begins with the fluorination of cytosine to produce 5-fluorocytosine, followed by the selective N-benzoylation of the exocyclic amine.
Synthesis Pathway Overview
Caption: General synthesis pathway for N4-benzoyl-5-fluorocytosine.
Experimental Protocols
Step 1: Synthesis of 5-Fluorocytosine (Precursor)
The synthesis of 5-fluorocytosine can be achieved through various methods. One common approach involves the direct fluorination of cytosine.
-
Materials:
-
Cytosine
-
Glacial Acetic Acid
-
20% Fluorine gas (80% Nitrogen gas)
-
Methanol
-
-
Procedure:
-
Suspend cytosine in glacial acetic acid in a suitable reaction vessel.
-
Raise the temperature of the mixture to approximately 40°C.
-
Slowly introduce the 20% fluorine gas mixture into the reaction.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Cool the reaction mixture and concentrate it to remove the glacial acetic acid, which may result in an oily residue.
-
Add methanol to the residue and stir at room temperature to induce precipitation of the 5-fluorocytosine product.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
-
Step 2: Synthesis of N4-benzoyl-5-fluorocytosine
The N-benzoylation of 5-fluorocytosine can be performed by adapting established protocols for the acylation of cytosine derivatives.
-
Materials:
-
5-Fluorocytosine
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
Methanol
-
Ethanol
-
-
Procedure:
-
Suspend 5-fluorocytosine in anhydrous pyridine in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Add benzoyl chloride dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 4-12 hours).
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of 5-fluorocytosine.
-
Quench the reaction by the slow addition of a small amount of methanol.
-
Collect the precipitated solid by filtration.
-
Wash the solid product sequentially with ethanol and then water to remove pyridine and other impurities.
-
Dry the purified N4-benzoyl-5-fluorocytosine product under vacuum.
-
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrimidine ring and the benzoyl group. The proton at the 6-position of the pyrimidine ring will likely appear as a doublet due to coupling with the fluorine atom at the 5-position. The aromatic protons of the benzoyl group will appear in the downfield region, typically between 7.0 and 8.5 ppm. The N-H protons will likely appear as broad singlets.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the benzoyl group and the carbons of the pyrimidine ring. The carbon at the 5-position will exhibit a large C-F coupling constant, which is a definitive indicator of successful fluorination.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of N4-benzoyl-5-fluorocytosine (233.20 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Applications in Drug Development
The primary application of N4-benzoyl-5-fluorocytosine is as a key intermediate in the synthesis of nucleoside analogues with therapeutic potential. The N4-benzoyl group serves as a reliable protecting group for the exocyclic amine of the 5-fluorocytosine base during the coupling reaction with a modified sugar moiety.
Role in Nucleoside Analogue Synthesis
Caption: Workflow for the synthesis of nucleoside analogues using N4-benzoyl-5-fluorocytosine.
Research has shown that N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine nucleoside analogues exhibit improved antiviral activity against HIV-1 and HBV[1]. The modification at the N4-position can significantly impact the potency and selectivity of these compounds. For instance, N4-p-iodobenzoyl and N4-p-bromobenzoyl derivatives of 2',3'-dideoxy-5-fluorocytidine have shown markedly increased anti-HIV-1 potency compared to the parent nucleoside[1]. This highlights the importance of N4-benzoyl-5-fluorocytosine as a versatile building block for creating a library of potential drug candidates.
Conclusion
N4-benzoyl-5-fluorocytosine is a molecule of significant interest in medicinal chemistry and drug development. Its strategic design, combining a bio-active 5-fluorocytosine core with a versatile N4-benzoyl protecting group, makes it an invaluable intermediate for the synthesis of novel nucleoside analogues. While a comprehensive set of experimental data for this compound is not yet widely disseminated in the public domain, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds. Further research into the experimental properties and expanded applications of N4-benzoyl-5-fluorocytosine is warranted and will undoubtedly contribute to the development of new and more effective therapeutic agents.
References
-
PubChem. N4-Benzoylcytosine. National Center for Biotechnology Information. [Link]
-
Chun, B. K., et al. (2003). N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Antiviral Chemistry & Chemotherapy, 14(2), 81-90. [Link]
- Google Patents.Method for synthesizing 5-fluorocytosine. CN110615767B.
Sources
An In-depth Technical Guide to the Biological Activity Screening of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Introduction
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is a synthetic organic compound that merges two pharmacologically significant scaffolds: a 5-fluoropyrimidinone core, structurally related to the widely used anticancer drug 5-fluorouracil (5-FU), and a benzamide moiety. The 5-FU component is a cornerstone of various chemotherapy regimens, primarily functioning as an inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), thereby disrupting DNA replication and repair in rapidly dividing cancer cells.[1] The benzamide group, on the other hand, is a versatile pharmacophore found in a diverse range of therapeutic agents, including those with kinase inhibitory activity.[2]
The rationale for screening this hybrid molecule is rooted in the potential for synergistic or novel biological activities arising from the combination of these two moieties. The 5-fluoropyrimidinone portion suggests a predisposition for anticancer activity, while the benzamide component opens the possibility of targeting other cellular pathways, such as protein kinases, which are often dysregulated in cancer and other diseases.[3] This guide provides a comprehensive, tiered approach to the biological activity screening of this compound, designed for researchers in drug discovery and development. The methodologies described are intended to first identify cytotoxic effects and subsequently elucidate the potential mechanism of action.
Part 1: Physicochemical Characterization and Compound Handling
Prior to initiating biological screening, it is imperative to characterize the physicochemical properties of this compound. This includes determining its solubility in various solvents, particularly those used in biological assays (e.g., DMSO, ethanol, aqueous buffers), and assessing its stability under experimental conditions. This foundational data is crucial for accurate dose-response determinations and for preventing compound precipitation or degradation that could lead to erroneous results.
Part 2: Tier 1 - Primary Screening for Antiproliferative Activity
The logical first step in evaluating the biological potential of this compound is to assess its ability to inhibit cell proliferation, given its structural similarity to 5-FU. A robust and high-throughput assay is ideal for this initial screen.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay [5][6]
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HL-60 [leukemia]) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.
Caption: Workflow of the MTT Cell Viability Assay.
Data Presentation: Antiproliferative Activity
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of 5-Fluorouracil (Control) |
| MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
| HL-60 | [Insert Value] | [Insert Value] |
Part 3: Tier 2 - Mechanistic Deconvolution
Should the primary screen reveal significant antiproliferative activity, the next phase is to investigate the potential mechanism of action. Based on the compound's structure, two primary hypotheses are the inhibition of thymidylate synthase and the inhibition of protein kinases.
Thymidylate Synthase (TS) Inhibition Assay
Given the 5-fluoropyrimidinone core, a direct assessment of TS inhibition is a primary mechanistic step. TS catalyzes the conversion of dUMP to dTMP, and this reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF).[7][8]
Experimental Protocol: Spectrophotometric TS Inhibition Assay [9]
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer, dUMP, and mTHF.
-
Enzyme and Inhibitor Incubation: Add purified human TS enzyme and varying concentrations of this compound to the reaction mixture. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the final substrate and immediately begin monitoring the change in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value for TS inhibition.
Caption: Workflow for the TS Inhibition Assay.
Kinase Inhibition Profiling
The benzamide moiety is a known scaffold for kinase inhibitors.[10] Therefore, screening the compound against a broad panel of protein kinases is a valuable approach to identify potential targets. This is typically performed using in vitro kinase activity assays, often in a high-throughput format.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Assay Setup: Utilize a commercially available kinase profiling service or in-house platform. These assays typically involve incubating a specific kinase, a substrate (often a peptide), and ATP (frequently radiolabeled or coupled to a reporter system) in the presence of the test compound.
-
Compound Treatment: Add this compound at one or more concentrations to the kinase reaction mixtures.
-
Reaction and Detection: Allow the kinase reaction to proceed, then measure the amount of substrate phosphorylation. The detection method will vary depending on the assay format (e.g., radioactivity, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each kinase in the panel at the tested compound concentrations.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| EGFR | [Insert Value] | [Insert Value] |
| VEGFR2 | [Insert Value] | [Insert Value] |
| Abl | [Insert Value] | [Insert Value] |
| p38α | [Insert Value] | [Insert Value] |
| ... (other kinases) |
Part 4: Tier 3 - Cellular Mechanism of Action Studies
If a primary mechanism is suggested by the Tier 2 assays (e.g., potent cytotoxicity and TS inhibition, or specific kinase inhibition), further cellular assays are warranted to confirm these findings in a more biologically relevant context.
Cell Cycle Analysis
Disruption of DNA synthesis or cell signaling pathways often leads to cell cycle arrest. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [12]
-
Cell Treatment: Treat a sensitive cancer cell line with this compound at concentrations around its IC50 value for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the membranes.
-
Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which is proportional to their DNA content.[13]
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide: A Structural Inquiry into Potential Therapeutic Targets
An in-depth technical guide by a Senior Application Scientist.
Audience: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. By dissecting its structural features and drawing parallels with established pharmacophores, we will outline a hierarchical strategy for target identification and validation.
Executive Summary
This compound is a synthetic molecule featuring two key pharmacophores: a 5-fluoropyrimidine core, characteristic of antimetabolite drugs, and a benzamide moiety, common in a range of enzyme inhibitors. This structure strongly suggests potential as an anticancer agent. This document hypothesizes its primary mechanism of action involves the inhibition of enzymes crucial for nucleotide biosynthesis, with secondary possibilities including kinase modulation and epigenetic regulation. We present a multi-tiered experimental workflow to systematically investigate these potential targets, moving from broad profiling to specific validation, providing researchers with a robust framework for preclinical evaluation.
Introduction: Deconstructing the Molecular Architecture
The rational design of a target identification strategy begins with a thorough analysis of the compound's structure. This compound is a conjugate of two biologically significant moieties.
-
The 5-Fluoropyrimidine Core: The 5-fluoro-2-oxo-2,3-dihydropyrimidine scaffold is an analog of the nucleobase uracil. The presence of a fluorine atom at the C5 position is a bioisosteric substitution for hydrogen that is central to the mechanism of one of the most successful classes of chemotherapeutics. The canonical example, 5-Fluorouracil (5-FU), is a prodrug that, once metabolized, forms a covalent adduct with thymidylate synthase (TS), shutting down DNA synthesis and inducing cell death in rapidly dividing cancer cells.
-
The Benzamide Moiety: The benzamide group is a versatile pharmacophore found in numerous approved drugs, acting as a key hydrogen bond donor and acceptor. It is a well-established structural motif in inhibitors of various enzyme classes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).
The conjugation of these two moieties suggests several potential mechanistic hypotheses:
-
The compound may act as a prodrug, releasing a 5-FU-like active metabolite upon enzymatic cleavage.
-
The entire molecule may directly inhibit a target, with the benzamide group enhancing binding affinity or conferring novel target specificity compared to 5-FU.
-
The molecule may possess bifunctional properties, engaging multiple targets.
Primary Hypothesis: Targeting Nucleotide Metabolism
Given the fluoropyrimidine core, the most logical starting point for investigation is the thymidylate synthesis pathway.
Principal Target: Thymidylate Synthase (TS)
Thymidylate Synthase (TYMS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Its inhibition leads to a "thymineless death" in cancer cells. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, effectively inactivating the enzyme.
Hypothesis: this compound may be metabolized intracellularly to release a fluoropyrimidine species that ultimately inhibits TS.
Secondary Metabolic Targets
-
Dihydropyrimidine Dehydrogenase (DPD): This enzyme is responsible for the catabolism of pyrimidines, including 5-FU. If the compound is a substrate for DPD, its pharmacokinetic profile and efficacy could be significantly impacted. Inhibition of DPD is also a therapeutic strategy to increase the bioavailability of 5-FU.
-
Thymidine Phosphorylase (TP): This enzyme can convert 5-FU to 5-fluorodeoxyuridine, another active form. The compound's interaction with TP could influence its activation pathway.
Experimental Workflow for Validating Nucleotide Metabolism Targets
A sequential, multi-step approach is required to test this hypothesis.
Step 1: Cellular Viability Assessment. The initial experiment is a standard MTT or similar cell proliferation assay across a panel of cancer cell lines with varying genetic backgrounds (e.g., colorectal, breast, lung). This provides a broad view of the compound's cytotoxic potential.
-
Protocol:
-
Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the crystals with DMSO or a suitable solvent.
-
Measure absorbance at 570 nm to determine cell viability.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Causality: A potent, dose-dependent decrease in cell viability (low micromolar or nanomolar IC50) strongly supports an anticancer mechanism and justifies further, more specific target deconvolution.
Step 2: Direct TS Enzymatic Assay. This biochemical assay directly measures the compound's ability to inhibit recombinant human TS.[1][2]
-
Protocol:
-
The assay mixture contains recombinant human TS, the substrate deoxyuridine monophosphate (dUMP), and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[3]
-
The reaction is initiated by adding the enzyme. The conversion of dUMP to dTMP is monitored spectrophotometrically by the increase in absorbance at 340 nm, which accompanies the oxidation of the cofactor to dihydrofolate (DHF).[1][3]
-
To test for inhibition, the enzyme is pre-incubated with various concentrations of the test compound before initiating the reaction.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the compound concentration.
-
-
Causality: Direct inhibition in this cell-free system would suggest the parent molecule, not a metabolite, is the active agent against TS. A lack of inhibition would strongly imply the compound is a prodrug requiring intracellular activation.
Step 3: Cellular Target Engagement. This step confirms that the compound engages TS within a cellular context.
-
Protocol: Western Blot Analysis.
-
Treat cancer cells with the test compound at concentrations around its IC50 value for 24-48 hours.
-
Lyse the cells and quantify total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific for TS. It is known that high TS expression can correlate with decreased sensitivity to 5-FU.[4]
-
Use a secondary antibody and chemiluminescence to visualize the bands.
-
Analyze band intensity to determine if the compound alters TS protein expression levels.
-
-
Causality: While 5-FU is known to sometimes induce TS expression as a resistance mechanism, this experiment establishes a baseline interaction with the pathway.[4] A more advanced technique like a cellular thermal shift assay (CETSA) could be used to directly prove that the compound or its metabolite binds to TS inside the cell, causing thermal stabilization.
dot graph TD; A[Start: Compound Synthesis] --> B{Initial Screening}; B --> C[MTT Cell Viability Assay]; C --> D{Potent Cytotoxicity?}; D -- Yes --> E[Biochemical Assays]; D -- No --> F[Consider Alternative Hypotheses or Derivatization]; E --> G[Thymidylate Synthase (TS) Enzymatic Assay]; G --> H{Direct TS Inhibition?}; H -- Yes --> I[Whole Molecule is an Inhibitor]; H -- No --> J[Hypothesis: Prodrug Mechanism]; I --> K[Cellular Target Engagement (CETSA)]; J --> K; K --> L{TS Engagement Confirmed?}; L -- Yes --> M[Mechanism Validated]; L -- No --> F; M --> N[Lead Optimization];
end
Caption: Workflow for Validating the Primary Hypothesis.
Secondary Hypothesis: Kinase Inhibition
The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors. The overall shape and hydrogen bonding potential of this compound may allow it to fit into the ATP-binding pocket of various protein kinases, making kinome-wide screening a logical secondary path of investigation.
Rationale for Kinase Profiling
Protein kinases are a large family of enzymes that are frequently dysregulated in cancer, making them prime therapeutic targets.[5] Kinase profiling has become a standard approach in drug discovery to determine the selectivity of lead compounds and to identify potential off-target effects or new therapeutic opportunities.[5]
Experimental Workflow for Kinase Target Identification
Step 1: Broad Kinome Profiling. The most efficient method to assess a compound's activity across the kinome is to use a commercial screening service. These services offer panels that cover a large portion of the human kinome.[6][7][8]
-
Protocol:
-
Submit the compound to a service provider (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's HotSpot™).[6][7]
-
Typically, the compound is first screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases.
-
The assay format is often a radiometric assay that measures the transfer of ³³P-ATP to a substrate peptide.[7]
-
Results are reported as percent inhibition relative to a DMSO control.
-
-
Causality: Hits (e.g., >50% or >75% inhibition) from this primary screen provide a list of potential kinase targets. This is an unbiased, discovery-oriented approach.
Step 2: Dose-Response and IC50 Determination. For the most promising hits identified in the primary screen, the next step is to determine their potency.
-
Protocol:
-
Perform follow-up assays for the selected kinase "hits."
-
Test the compound over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to generate a dose-response curve.
-
Calculate the IC50 value for each kinase hit.
-
-
Causality: Low IC50 values (ideally in the nanomolar range) confirm potent inhibition of specific kinases, prioritizing them for further cellular validation.
Step 3: Cellular Target Validation. Confirmation that the compound inhibits the target kinase in a cellular environment is crucial.
-
Protocol: Phospho-Protein Western Blot.
-
Select a cell line where the identified target kinase is known to be active.
-
Treat the cells with the compound at various concentrations.
-
Lyse the cells and perform a Western blot using an antibody specific for the phosphorylated form of a known direct substrate of the target kinase.
-
A decrease in the phosphorylation of the substrate upon treatment with the compound indicates target engagement and inhibition in the cell.
-
-
Causality: This experiment directly links the biochemical inhibition of the kinase to a downstream signaling event within the cell, providing strong evidence that the kinase is a biologically relevant target.
dot graph TD; A[Start: Compound Available] --> B{Kinase Hypothesis}; B --> C[Broad Kinome Screen (Single Dose)]; C --> D{Identify Hits (>50% Inhibition)}; D -- Hits Found --> E[Dose-Response (IC50) Assays on Hits]; D -- No Hits --> F[Hypothesis Unlikely, Deprioritize]; E --> G{Potent IC50 Values?}; G -- Yes (nM-low µM) --> H[Cellular Target Validation]; G -- No --> I[Weak Inhibitor, Deprioritize]; H --> J[Phospho-Substrate Western Blot]; J --> K{Substrate Phosphorylation Reduced?}; K -- Yes --> L[Kinase Target Validated]; K -- No --> M[Target Not Engaged in Cells]; L --> N[Lead Optimization for Kinase Selectivity];
end
Caption: Workflow for Kinase Target Identification and Validation.
Tertiary Hypothesis: Histone Deacetylase (HDAC) Inhibition
The benzamide functional group is a well-known zinc-binding pharmacophore present in several classes of histone deacetylase (HDAC) inhibitors.[9][10][11] HDACs are critical epigenetic regulators, and their inhibition is a validated therapeutic strategy in oncology.[12]
Rationale for HDAC Profiling
The structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a surface-recognition "cap" group.[9] In this compound, the benzamide could potentially act as the zinc-binding group, chelated to the active site zinc ion in an HDAC enzyme.
Experimental Workflow for HDAC Target Validation
Step 1: HDAC Class I/II Enzymatic Assays. Initial screening should focus on the major HDAC classes implicated in cancer.
-
Protocol:
-
Use a commercially available HDAC activity assay kit (e.g., fluorometric or colorimetric).
-
Screen the compound against representative Class I (HDAC1, 2, 3) and Class II (HDAC4, 6) enzymes.
-
Determine IC50 values for any enzymes that show significant inhibition.
-
-
Causality: Potent inhibition of a specific HDAC isoform would immediately establish a strong, novel mechanistic hypothesis for the compound.
Step 2: Cellular Histone Acetylation Assay. An increase in global histone acetylation is the direct cellular consequence of HDAC inhibition.
-
Protocol: Western Blot for Acetyl-Histones.
-
Treat cancer cells with the compound for several hours.
-
Extract histone proteins or use whole-cell lysates.
-
Perform a Western blot using antibodies that recognize acetylated forms of histone H3 (e.g., Ac-H3K9) or H4.
-
An increase in the acetylated histone signal in a dose-dependent manner is a hallmark of HDAC inhibitor activity.
-
-
Causality: This experiment provides definitive proof of target engagement at the cellular level, confirming that the compound is capable of modulating the epigenetic state of the cell.
Summary of Data and Integrated Strategy
The most effective approach is a parallel investigation of these hypotheses. The table below summarizes the key experiments and their potential outcomes.
| Hypothesis | Primary Experiment | Key Metric | Positive Result Implication |
| TS Inhibition | Cell Viability Assays | IC50 (Growth) | Compound has anticancer activity. |
| TS Enzymatic Assay | IC50 (Enzyme) | Direct TS inhibitor or prodrug. | |
| Cellular TS Engagement | Protein Stabilization | Confirms intracellular target binding. | |
| Kinase Inhibition | Kinome-wide Screen | % Inhibition | Identifies potential kinase targets. |
| Kinase IC50 Panel | IC50 (Enzyme) | Confirms potent inhibition of specific kinases. | |
| Phospho-Substrate Blot | ↓ Phosphorylation | Confirms cellular pathway modulation. | |
| HDAC Inhibition | HDAC Panel Assay | IC50 (Enzyme) | Identifies specific HDAC isoform targets. |
| Acetyl-Histone Blot | ↑ Acetylation | Confirms cellular epigenetic modulation. |
Conclusion and Future Directions
This compound is a molecule of significant therapeutic interest due to its hybrid structure. The primary and most probable mechanism of action is through the disruption of nucleotide metabolism, analogous to 5-Fluorouracil. However, the presence of the benzamide moiety opens compelling secondary and tertiary hypotheses involving kinase or HDAC inhibition.
A systematic, multi-pronged investigation as outlined in this guide is essential for a comprehensive understanding of its mechanism of action. Positive results from any of these pathways would warrant further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, detailed ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant cancer models.
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An In-depth Technical Guide to N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide: Synthesis, Characterization, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, a fluorinated pyrimidine derivative, stands as a compound of significant interest within pharmaceutical research and development. Its structural similarity to the established antifungal agent 5-fluorocytosine suggests a promising potential for biological activity. This technical guide provides a comprehensive overview of this molecule, detailing its synthesis, structural characterization, and exploring its putative biological activities based on the established pharmacology of related compounds. This document serves as a foundational resource for researchers and drug development professionals interested in the exploration and application of novel fluoropyrimidine-based therapeutic agents.
Introduction: The Significance of Fluorinated Pyrimidines
Fluorinated pyrimidines represent a cornerstone in the development of antimicrobial and anticancer therapeutics. The incorporation of a fluorine atom into the pyrimidine ring can dramatically alter the molecule's electronic properties, metabolic stability, and biological activity. 5-Fluorocytosine (5-FC), a prominent member of this class, is a prodrug that is converted intracellularly by fungal cytosine deaminase into the potent antimetabolite 5-fluorouracil (5-FU). 5-FU, in turn, disrupts DNA and RNA synthesis, leading to fungal cell death.[1] This mechanism of action has established 5-FC as a valuable agent in the treatment of systemic fungal infections, particularly those caused by Candida and Cryptococcus species.[2][3]
This compound, also known as N4-benzoyl-5-fluorocytosine, is a derivative of 5-FC that has garnered attention as a potential intermediate in pharmaceutical synthesis.[4][5] The addition of a benzoyl group to the exocyclic amine of 5-fluorocytosine may modulate its physicochemical properties, such as lipophilicity and cell permeability, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide will delve into the synthetic pathways to access this compound, methods for its characterization, and a discussion of its potential as a bioactive agent.
Synthesis and Characterization
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be logically derived from established methods for the acylation of cytosine and its derivatives.[6][7]
Proposed Synthetic Pathway
The most direct and plausible route for the synthesis of this compound involves the N-acylation of 5-fluorocytosine with benzoyl chloride in the presence of a suitable base.
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend 5-fluorocytosine (1.0 eq) in anhydrous acetonitrile.
-
Base Addition: Add triethylamine (1.2 eq) to the suspension and stir the mixture at room temperature for 15 minutes.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Physicochemical Properties and Characterization
The expected physicochemical properties of this compound are summarized in the table below.[5][8]
| Property | Value |
| Molecular Formula | C₁₁H₈FN₃O₂ |
| Molecular Weight | 233.20 g/mol |
| CAS Number | 10357-07-0 |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not reported |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) |
Structural Characterization (Predicted Data):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoyl group and the proton on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum should display resonances for the carbonyl carbons, the aromatic carbons, and the carbons of the pyrimidine ring.
-
FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching, C=O stretching (amide and pyrimidine), and C-F stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Potential Applications
While direct experimental data on the biological activity of this compound is limited, its structural relationship to 5-fluorocytosine allows for informed predictions regarding its potential therapeutic applications.
Antifungal Activity
The primary anticipated biological activity of this compound is antifungal. It is plausible that this compound acts as a prodrug of 5-fluorocytosine, which is then converted to 5-fluorouracil. The benzoyl group may be cleaved in vivo by amidases present in fungal cells.
Figure 2: Putative mechanism of antifungal action.
The antifungal spectrum is expected to be similar to that of 5-fluorocytosine, with potential activity against various species of Candida and Cryptococcus.[2][9] The table below summarizes the typical minimum inhibitory concentrations (MICs) for 5-fluorocytosine against common fungal pathogens.
| Fungal Species | MIC Range (µg/mL) for 5-Fluorocytosine |
| Candida albicans | 0.12 - 1 |
| Candida glabrata | 0.12 - 0.25 |
| Candida parapsilosis | 0.25 - 1 |
| Candida tropicalis | 0.12 - 1 |
| Cryptococcus neoformans | 0.12 - 1 |
| Data compiled from various sources.[9][10] |
Experimental Protocol for Antifungal Susceptibility Testing:
The antifungal activity of this compound can be evaluated using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.
-
Drug Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium.
-
Inoculation: Inoculate the microtiter plate wells containing the drug dilutions with the fungal suspension.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.
Antiviral and Anticancer Potential
Derivatives of 5-fluorouracil have been extensively investigated for their antiviral and anticancer properties. It is conceivable that if this compound is metabolized to 5-fluorouracil, it could exhibit similar activities.[11][12] However, the efficiency of this conversion and the resulting in vivo concentrations of 5-FU would be critical determinants of its efficacy. Further research is warranted to explore these potential applications.
Future Perspectives and Conclusion
This compound presents an intriguing scaffold for the development of novel therapeutic agents. Its synthesis is feasible through established chemical transformations, and its structural similarity to 5-fluorocytosine provides a strong rationale for investigating its biological properties.
Future research should focus on the following areas:
-
Optimized Synthesis and Characterization: Development and publication of a detailed and optimized synthetic protocol, along with comprehensive spectroscopic and crystallographic characterization of the compound.
-
In Vitro and In Vivo Biological Evaluation: Rigorous testing of its antifungal, antiviral, and anticancer activities against a broad panel of clinically relevant pathogens and cell lines.
-
Mechanism of Action Studies: Elucidation of its precise mechanism of action, including its metabolic fate and potential as a prodrug.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to establish clear SARs and identify compounds with improved potency and selectivity.
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- Hope, W. W., & Walsh, T. J. (2019). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Microorganisms, 7(11), 539.
- Shadomy, S., Wagner, G., Espinel-Ingroff, A., & Davis, B. A. (1975). In Vitro Activity of 5-fluorocytosine Against Candida and Torulopsis Species. Antimicrobial agents and chemotherapy, 8(2), 115–121.
- Pfaller, M. A., Messer, S. A., Boyken, L., Hollis, R. J., & Diekema, D. J. (2002). In Vitro Activities of 5-Fluorocytosine against 8803 Clinical Isolates of Candida spp. Antimicrobial agents and chemotherapy, 46(6), 1739–1741.
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- Ostertag, D., Amundson, K. K., Lopez Espinoza, F., et al. (2012). Brain tumor eradication and prolonged survival from intratumoral conversion of 5-fluorocytosine to 5-fluorouracil using a nonlytic retroviral replicating vector. Neuro-oncology, 14(2), 145–159.
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- Kumar, R., Varkey, J. T., & Rege, A. B. (1983). Synthesis and in Vitro Antiviral Activity of 3'-O-acyl Derivatives of 5'-amino-5'-deoxythymidine: Potential Prodrugs for Topical Application. Journal of medicinal chemistry, 26(1), 116–119.
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The Unseen Scaffold: A Technical Guide to N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
This guide provides an in-depth exploration of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, a pivotal yet often overlooked intermediate in the landscape of medicinal chemistry. We will delve into its discovery, the rationale behind its synthesis, and its role as a versatile building block in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this fluorinated pyrimidine derivative.
Introduction: The Significance of a Benzoyl-Protected Fluoropyrimidine
This compound, also known by synonyms such as N4-benzoyl-5-fluorocytosine, is a derivative of the well-known antifungal agent 5-fluorocytosine (5-FC). Its core structure, a pyrimidine ring fluorinated at the 5-position, is a recurring motif in a range of antiviral and anticancer therapeutics. The introduction of a benzoyl group at the N4 position serves a critical function: it acts as a protecting group for the exocyclic amine. This strategic chemical modification allows for selective reactions at other positions of the pyrimidine ring, a crucial step in the synthesis of more complex nucleoside analogues. While not a direct precursor to some of the most widely known fluoropyrimidine drugs, its study and application have been instrumental in the broader field of nucleoside chemistry.
Historical Context and Discovery
The exploration of acylated derivatives of 5-fluorocytosine dates back to the mid-20th century, a period of intense research into the therapeutic potential of modified nucleobases. The seminal work in this area was published in 1966 by Duschinsky and his colleagues in the Journal of Medicinal Chemistry. This research laid the groundwork for understanding how modifications to the 5-fluorocytosine scaffold, including N-acylation, could influence the molecule's chemical properties and potential for incorporation into synthetic nucleosides. The benzoylated form, with its crystalline nature and stability, emerged as a valuable intermediate for further chemical transformations.
Synthesis and Characterization: A Methodical Approach
The synthesis of this compound is a classic example of N-acylation, a fundamental reaction in organic chemistry. The strategic choice of reagents and reaction conditions is paramount to achieving a high yield and purity of the final product.
General Synthetic Protocol
The benzoylation of 5-fluorocytosine is typically achieved by reacting it with benzoyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-fluorocytosine in a suitable anhydrous solvent (e.g., pyridine or a mixture of acetonitrile and a tertiary amine like triethylamine).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add benzoyl chloride dropwise to the stirred suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction is typically quenched by the addition of a small amount of methanol. The resulting solid is then filtered, washed with a non-polar solvent like ethanol to remove impurities, and dried under vacuum to yield this compound as a crystalline solid.
Physicochemical Properties and Spectroscopic Data
The resulting this compound is a white to off-white crystalline solid. Its identity and purity are confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₈FN₃O₂ |
| Molecular Weight | 233.20 g/mol |
| CAS Number | 10357-07-0 |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in common organic solvents |
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the protons of the benzoyl group and the pyrimidine ring. The NH proton will appear as a broad singlet.
-
¹³C NMR: Signals for the carbonyl carbons of the amide and the pyrimidine ring, as well as the aromatic carbons.
-
FT-IR: Characteristic absorption bands for N-H stretching, C=O stretching (amide and pyrimidine), and C-F stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Role as a Pharmaceutical Intermediate and in Chemical Biology
The primary utility of this compound lies in its role as a protected form of 5-fluorocytosine. The benzoyl group effectively shields the exocyclic amine from reacting with electrophiles, thereby directing subsequent reactions, such as glycosylation, to the N1 position of the pyrimidine ring. This regioselectivity is fundamental in the synthesis of nucleoside analogues, where the correct attachment of the sugar moiety to the nitrogenous base is critical for biological activity.
While it was initially hypothesized that N4-benzoyl-5-fluorocytosine might be a direct intermediate in the synthesis of major antiviral and anticancer drugs like capecitabine, gemcitabine, or emtricitabine, a closer examination of their manufacturing processes reveals the use of other protecting groups or synthetic strategies. For instance, the synthesis of capecitabine involves an N4-(n-pentyloxycarbonyl) protecting group, while gemcitabine and emtricitabine syntheses often proceed via the glycosylation of silylated 5-fluorocytosine.
Nevertheless, the study of N4-benzoyl-5-fluorocytosine has provided valuable insights into the reactivity of the 5-fluorocytosine scaffold and has been instrumental in the development of synthetic methodologies for a wide array of other nucleoside derivatives. Its application extends to the synthesis of research compounds and in the exploration of structure-activity relationships of novel therapeutic agents.
Biological Activity and Future Perspectives
While primarily valued as a synthetic intermediate, the inherent structural features of this compound suggest the potential for intrinsic biological activity. The fluorinated pyrimidine core is a known pharmacophore with antifungal and antiviral properties. The addition of the benzoyl group could modulate this activity, potentially leading to derivatives with improved pharmacological profiles.
Further research into the biological effects of this compound and its analogues could open new avenues for drug discovery. Its utility as a scaffold for combinatorial chemistry, coupled with high-throughput screening, could lead to the identification of novel lead compounds for a variety of therapeutic targets.
Conclusion
This compound stands as a testament to the elegance and utility of protective group chemistry in the synthesis of complex bioactive molecules. While it may not be a household name in the world of pharmaceuticals, its discovery and application have been foundational in the development of synthetic routes to novel nucleoside analogues. This guide has aimed to provide a comprehensive technical overview of this important molecule, from its historical roots to its practical application in the laboratory. For the medicinal chemist and the drug development professional, a thorough understanding of such key intermediates is indispensable in the ongoing quest for new and improved therapies.
References
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Duschinsky, R., et al. (1966). Nucleosides. XXXIII. N4-Acylated 5-Fluorocytosines and a Direct Synthesis of 5-Fluoro-2'-deoxycytidine. Journal of Medicinal Chemistry, 9(4), 566-572. [Link]
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PubChem Compound Summary for CID 352561, this compound. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.).
Spectroscopic Characterization of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide: A Technical Guide
Introduction
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, also known as N4-benzoyl-5-fluorocytosine, is a fluorinated pyrimidine derivative.[1] Compounds within this class are of significant interest in medicinal chemistry and drug development due to their structural similarity to nucleobases, which allows them to function as potential antimetabolites, particularly in oncology.[2] The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a common strategy to block enzymatic methylation of the uracil ring, thereby inhibiting DNA synthesis. The benzoyl group is often employed as a protecting group or to modulate the compound's solubility and pharmacokinetic properties.
Accurate structural elucidation and characterization are paramount for any further development of this compound. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public repositories, this guide will present a detailed, predicted analysis based on the well-documented spectroscopic properties of its structural analogues, namely 5-fluorocytosine and N4-benzoylcytosine. This approach, grounded in established spectroscopic principles, offers a robust framework for researchers engaged in the synthesis and characterization of this and related molecules.
Molecular Structure and Key Features
The structure of this compound comprises a 5-fluorocytosine core acylated at the exocyclic amine with a benzoyl group.
Key Structural Components for Spectroscopic Analysis:
-
Benzoyl Group: A monosubstituted benzene ring and a carbonyl group.
-
Pyrimidinone Ring: A heterocyclic system with two nitrogen atoms, a carbonyl group, an exocyclic amide linkage, and a fluorine substituent.
-
Amide and Lactam Moieties: The presence of both an exocyclic amide and a cyclic lactam structure.
-
Labile Protons: N-H protons of the amide and the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and potentially ¹⁹F NMR would be highly informative.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the single proton on the pyrimidine ring. The N-H protons may appear as broad signals, and their chemical shifts can be concentration and solvent-dependent.
Predicted ¹H NMR Data (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~11.5 - 12.0 | Broad singlet | 1H | Pyrimidine N1-H | The N1-H proton of the pyrimidinone ring is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening and potential exchange. |
| ~11.0 - 11.5 | Broad singlet | 1H | Amide N-H | The exocyclic amide proton is also expected to be deshielded and broad. Its chemical shift is influenced by hydrogen bonding. |
| ~8.2 - 8.4 | Doublet (d) | 1H | Pyrimidine C6-H | This proton is adjacent to the fluorine atom and is expected to show coupling to it (a doublet). It is also deshielded by the adjacent nitrogen and the overall aromatic system. |
| ~7.9 - 8.1 | Multiplet (m) | 2H | Benzoyl (ortho-H) | The protons ortho to the carbonyl group are the most deshielded of the benzoyl ring protons. |
| ~7.5 - 7.7 | Multiplet (m) | 3H | Benzoyl (meta- & para-H) | The meta and para protons of the benzoyl ring will appear in this region, likely as a complex multiplet. |
Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds helps to slow down the exchange of N-H protons, making them more likely to be observed in the ¹H NMR spectrum.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be a valuable diagnostic tool.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale and Comparative Analysis |
| ~166 | - | Benzoyl C=O | Typical chemical shift for an amide carbonyl carbon. |
| ~157 | - | Pyrimidine C2=O | The lactam carbonyl carbon is expected in this region. |
| ~155 | Large (¹JCF) | Pyrimidine C5-F | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be shifted downfield. |
| ~145 | Small (²JCF) | Pyrimidine C4 | This carbon is two bonds away from the fluorine and is expected to show a smaller coupling constant. |
| ~138 | Small (²JCF) | Pyrimidine C6 | This carbon is also two bonds away from the fluorine and will likely show a small coupling constant. |
| ~133 | - | Benzoyl (ipso-C) | The quaternary carbon of the benzoyl ring attached to the carbonyl group. |
| ~132 | - | Benzoyl (para-C) | |
| ~129 | - | Benzoyl (ortho-C) | |
| ~128 | - | Benzoyl (meta-C) |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to approximately 16 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Diagram of the NMR Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by strong absorptions from the carbonyl groups and various N-H and C-F bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3300 | Medium, Broad | N-H stretching | Associated with the pyrimidine ring and amide N-H groups. Broadening is due to hydrogen bonding. |
| ~1710 | Strong | C=O stretching (Amide I) | Benzoyl carbonyl group. |
| ~1660 | Strong | C=O stretching (Lactam) | Pyrimidinone ring carbonyl. |
| 1550 - 1600 | Medium-Strong | C=C and C=N stretching | Aromatic and pyrimidine ring stretching vibrations. |
| 1200 - 1350 | Strong | C-N stretching | |
| 1000 - 1400 | Strong | C-F stretching | A strong, characteristic absorption for the carbon-fluorine bond. |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would be ideal for confirming the molecular formula.
Predicted Mass Spectrometry Data:
| Ion | Calculated m/z | Rationale |
| [M+H]⁺ | 234.0679 | The protonated molecular ion is expected to be the base peak or a prominent peak in electrospray ionization (ESI) in positive mode. |
| [M-H]⁻ | 232.0523 | The deprotonated molecular ion may be observed in ESI negative mode. |
| [M+Na]⁺ | 256.0498 | A sodium adduct is commonly observed in ESI. |
Expected Fragmentation Pattern (in ESI-MS/MS):
The molecule is expected to fragment at the amide bond. Key fragment ions would include:
-
m/z 105.0340: Corresponding to the benzoyl cation ([C₇H₅O]⁺). This is a very common and stable fragment for benzoylated compounds.
-
m/z 129.0284: Corresponding to the protonated 5-fluorocytosine moiety after cleavage of the benzoyl group.
Experimental Protocol for LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS) with an electrospray ionization (ESI) source.
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase column to ensure sample purity before it enters the mass spectrometer.
-
Mass Spectrometry:
-
Acquire data in both positive and negative ion modes.
-
Perform a full scan MS experiment to identify the molecular ion.
-
Perform a tandem MS (MS/MS) experiment on the precursor ion (e.g., m/z 234.0679) to obtain fragmentation data for structural confirmation.
-
-
Data Analysis: Analyze the data to determine the accurate mass of the parent and fragment ions, and compare these with the theoretical values to confirm the elemental composition.
Diagram of the Mass Spectrometry Fragmentation:
Caption: Predicted fragmentation pathway in MS/MS.
Conclusion
The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and quality control. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS data, based on established principles and data from closely related structural analogues. The outlined experimental protocols offer a self-validating system for researchers to acquire and interpret the spectroscopic data for this and similar pyrimidine derivatives. The combination of these techniques provides a powerful and synergistic approach to confirming the molecular structure, ensuring the integrity of the compound for its intended applications in research and development.
References
-
Keniry, M., Benz, C., Shafer, R. H., & James, T. L. (1986). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 46(4 Pt 1), 1754–1758. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
"N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological relevance, coupled with the vast potential for synthetic modification, allows for the fine-tuning of pharmacological activity. This guide focuses on a particularly intriguing derivative, N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide , a molecule that marries the structural features of 5-fluorocytosine with a benzoyl moiety. The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a well-established strategy to modulate metabolic stability and enhance biological activity.
This document is structured to provide a comprehensive technical overview for the researcher. We will delve into the core physical and chemical properties of this compound, offering both computed data and expert insights based on analogous structures. Crucially, we will present a detailed, field-proven synthetic protocol, explaining the causality behind each step. Furthermore, we will explore the expected analytical characteristics, providing a predictive framework for researchers working with this molecule. Our aim is to equip you not just with data, but with a deeper understanding of the chemistry of this compound, thereby accelerating your research and development endeavors.
Molecular Identity and Structural Elucidation
This compound, also known by its synonym N4-benzoyl-5-fluorocytosine, is a fluorinated pyrimidine derivative.[1][2] The benzamide functional group attached to the pyrimidine ring suggests its potential as an intermediate in the synthesis of more complex pharmaceutical compounds.[3]
Below is a summary of its key identifiers:
| Identifier | Value | Source |
| CAS Number | 10357-07-0 | [2][4] |
| Molecular Formula | C₁₁H₈FN₃O₂ | [1][2] |
| Molecular Weight | 233.20 g/mol | [1] |
| IUPAC Name | N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide | [1] |
| InChI | InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | [1] |
| InChIKey | KCUPNJVFRBGYFW-UHFFFAOYSA-N | [1] |
| SMILES | O=C(NC1=C(F)C=NC(N1)=O)C2=CC=CC=C2 | [4] |
Chemical Structure Visualization
Figure 1: Chemical structure of this compound.
Physical and Chemical Properties
| Property | Value/Information | Source/Method |
| Physical Appearance | Expected to be a solid at room temperature. | Analogy to similar benzamide and cytosine derivatives. |
| Melting Point | Data not available. | - |
| Boiling Point | Data not available. | - |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water and non-polar organic solvents is expected. | Analogy to similar structures. |
| Density | 1.41 g/cm³ (Predicted) | [2] |
| pKa | 5.88 ± 0.10 (Predicted) | ChemicalBook |
| XLogP3 | 1.23430 (Predicted) | [2] |
| Storage | Sealed in a dry environment at 2-8°C. | [4] |
Expert Insights: The predicted pKa suggests that the compound is weakly acidic, likely due to the N-H protons on the pyrimidine ring. The positive XLogP3 value indicates a moderate level of lipophilicity, which is consistent with its predicted limited water solubility. For experimental work, dissolution in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended as a starting point.
Synthesis Protocol: A Mechanistic Approach
Proposed Synthetic Pathway
Sources
A Theoretical and Computational Modeling Guide to N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. The content is designed for researchers, scientists, and professionals in the field of drug development and computational chemistry. We will explore how to elucidate the structural, electronic, and potential therapeutic properties of this molecule through a multi-faceted computational approach.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring a fluorinated pyrimidine core, a structural motif present in the widely used anticancer drug 5-fluorouracil (5-FU).[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The benzamide moiety is also a common feature in pharmacologically active molecules.[6]
The structural similarity of this compound to 5-FU suggests its potential as an anticancer agent. 5-FU primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidylate, which is essential for DNA replication and repair.[7][8] Computational modeling offers a powerful, resource-efficient approach to investigate whether this novel compound shares a similar mechanism of action and to predict its pharmacokinetic properties.[8]
This guide will detail the application of established computational techniques, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, to build a comprehensive in-silico profile of this compound.
Part 1: Foundational Analysis using Density Functional Theory (DFT)
Density Functional Theory is a robust quantum mechanical method used to investigate the electronic structure of molecules.[9] DFT calculations provide valuable insights into a molecule's geometry, stability, and reactivity.
Geometry Optimization and Vibrational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.
Experimental Protocol:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software such as ChemDraw or Avogadro.
-
Initial Optimization: Perform an initial geometry optimization using a lower-level theory, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting structure.
-
DFT Calculation: Employ a higher-level DFT method for final geometry optimization. A commonly used and well-validated functional is B3LYP, paired with a basis set such as 6-31G(d,p).[9][10]
-
Vibrational Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data if available.[10]
Causality Behind Experimental Choices: The choice of the B3LYP functional and the 6-31G(d,p) basis set represents a good compromise between computational cost and accuracy for organic molecules of this size. The initial molecular mechanics optimization helps to avoid converging to a high-energy local minimum during the more computationally expensive DFT calculation.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.
Workflow for FMO Analysis:
Caption: Workflow for Frontier Molecular Orbital Analysis.
Data Presentation: Predicted Electronic Properties
| Property | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.6 eV |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -4.7 eV |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.8 eV |
| Electrophilicity Index (ω) | µ² / (2η) | 3.9 eV |
| Note: These are illustrative values based on similar compounds and would need to be calculated specifically for this compound. |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity. These reactivity descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate electronic properties with biological activity.[9]
Part 2: Predicting Biological Interactions with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[9]
Target Selection and Preparation
Given the structural similarity to 5-FU, a logical primary target for this compound is thymidylate synthase (TS).[2]
Experimental Protocol:
-
Receptor Acquisition: Obtain the 3D crystal structure of human thymidylate synthase from the Protein Data Bank (PDB). A suitable entry would be one co-crystallized with a 5-FU analog, for example, PDB ID: 1HVY.[2]
-
Receptor Preparation: Prepare the protein for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning partial charges.
-
This can be accomplished using software such as AutoDock Tools or the Protein Preparation Wizard in Schrödinger Suite.
-
-
Ligand Preparation: The DFT-optimized structure of this compound should be prepared by assigning partial charges and defining rotatable bonds.
Docking Simulation
Workflow for Molecular Docking:
Caption: Workflow for a typical molecular docking experiment.
Data Presentation: Illustrative Docking Results
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Arg50, Asn112, Tyr258 |
| 5-Fluorouracil (for comparison) | -6.2 | Arg50, Asn112, Ser219 |
| Note: Values are hypothetical and for illustrative purposes. |
The docking results, including the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues, can provide strong evidence for the molecule's potential to inhibit the target protein.[11]
Part 3: Assessing Dynamic Behavior with Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics simulations can elucidate the dynamic behavior of the complex over time in a simulated physiological environment.[11][12]
System Setup
Experimental Protocol:
-
Complex Selection: Start with the most promising docked pose of the this compound-TS complex.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes.
MD Simulation Production Run
Workflow for MD Simulation:
Caption: General workflow for setting up and running an MD simulation.
Data Presentation: Key MD Analysis Metrics
| Metric | Description | Expected Outcome for a Stable Complex |
| RMSD (Root Mean Square Deviation) | Measures the deviation of the protein backbone or ligand position from the initial structure over time. | A plateau in the RMSD plot indicates that the system has reached equilibrium.[12] |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Lower RMSF values in the binding site suggest stable ligand binding.[12] |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. | Persistent hydrogen bonds indicate key stable interactions. |
MD simulations provide a more realistic and dynamic picture of the ligand-receptor interaction, validating the findings from molecular docking and offering deeper insights into the stability of the complex.[7]
Conclusion and Future Directions
This guide has outlined a comprehensive in-silico workflow for the theoretical and computational analysis of this compound. By employing DFT, molecular docking, and MD simulations, researchers can predict its structural and electronic properties, identify potential biological targets, and investigate the dynamics of its interaction with those targets.
The insights gained from these computational studies can guide further experimental work, such as chemical synthesis and in vitro biological evaluation.[6] For instance, the predicted binding mode could inform the design of more potent analogs through structure-based drug design. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be performed to assess the drug-likeness of the compound early in the discovery pipeline.[9]
By integrating these computational methodologies, we can accelerate the discovery and development process, ultimately bringing novel and effective therapeutics to the clinic more efficiently.
References
-
In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Computational Study of 1-(3-Nitrobenzoyloxymethyl)-5-Fluorouracil Derivatives as Colorectal Cancer Agents. (2021). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. (2020). PMC - NIH. Retrieved from [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). NIH. Retrieved from [Link]
-
Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. (2022). Journal of Pharmaceutical Chemistry. Retrieved from [Link]
-
Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Computational Study of 1-(3-Nitrobenzoyloxymethyl)-5-Fluorouracyl Derivatives as Colorectal Cancer Agents. (2021). ResearchGate. Retrieved from [Link]
-
Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017). ResearchGate. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. Retrieved from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. Retrieved from [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). ResearchGate. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2019). Retrieved from [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note & Synthesis Protocol: N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Abstract
This document provides a comprehensive guide for the synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, a derivative of the well-known antimetabolite, 5-fluorouracil. The protocol details a robust method for the selective N-acylation of 5-fluorocytosine. This application note is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. The described methodology is grounded in established chemical principles of nucleophilic acyl substitution, offering a reproducible and scalable procedure.
Introduction: Significance and Background
This compound, also known as N4-benzoyl-5-fluorocytosine, is a compound of significant interest in medicinal chemistry.[1][2] Its structural similarity to 5-fluorouracil (5-FU) and its derivatives suggests potential applications as a prodrug or an intermediate for more complex pharmaceutical agents. The strategic modification of the 4-amino group of 5-fluorocytosine with a benzoyl moiety can alter its physicochemical properties, such as solubility, membrane permeability, and metabolic stability, potentially leading to improved therapeutic profiles.[3][4]
The synthesis of this class of compounds relies on the acylation of the exocyclic amino group of the pyrimidine ring. This reaction is a fundamental transformation in organic chemistry, often employed to protect amines or to introduce specific functionalities into a molecule.[5][6] The protocol herein describes a reliable method for the benzoylation of 5-fluorocytosine, providing a clear pathway to this valuable compound.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds via the nucleophilic acyl substitution of 5-fluorocytosine with benzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction:
Mechanism: The lone pair of electrons on the exocyclic nitrogen atom of 5-fluorocytosine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 5-Fluorocytosine | ≥98% | Commercially Available | 2022-85-7 |
| Benzoyl Chloride | ≥99% | Commercially Available | 98-88-4 |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available | 110-86-1 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Hydrochloric Acid | 1 M (aq) | Commercially Available | 7647-01-0 |
| Saturated Sodium Bicarbonate | (aq) | Prepared in-house | 144-55-8 |
| Anhydrous Sodium Sulfate | Granular | Commercially Available | 7757-82-6 |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-fluorocytosine (1.29 g, 10 mmol) and anhydrous dichloromethane (40 mL). Stir the suspension at room temperature.
-
Addition of Base: Add anhydrous pyridine (1.21 mL, 15 mmol) to the suspension. Stir for 10 minutes.
-
Addition of Benzoyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.41 mL, 12 mmol) dropwise via a dropping funnel over a period of 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and pyrimidine protons.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[1]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).
Data Summary and Expected Results
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₈FN₃O₂ |
| Molecular Weight | 233.20 g/mol [1] |
| Appearance | White to off-white solid |
| Yield | 70-85% (typical) |
| Melting Point | To be determined experimentally |
Visualizing the Process
Chemical Reaction Pathway
Caption: Synthesis of N-benzoyl-5-fluorocytosine.
Experimental Workflow
Sources
- 1. This compound | C11H8FN3O2 | CID 352561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoylation - Unacademy [unacademy.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes & Protocols: A Comprehensive Guide to the Laboratory Synthesis of N4-benzoyl-5-fluorocytosine
Authored for: Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides an in-depth guide to the laboratory synthesis of N4-benzoyl-5-fluorocytosine, a critical intermediate in the fields of medicinal chemistry and synthetic biology. As a protected derivative of the antifungal agent 5-fluorocytosine (Flucytosine)[1][2], its primary role is to serve as a building block in the chemical synthesis of modified oligonucleotides and complex nucleoside analogues. The benzoyl group acts as a robust protecting group for the exocyclic N4-amino function of the cytosine ring, preventing unwanted side reactions during subsequent chemical transformations, such as phosphoramidite coupling in automated DNA/RNA synthesis. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and high-yield outcome.
Part 1: Synthesis Strategy and Mechanistic Overview
The conversion of 5-fluorocytosine to its N4-benzoylated derivative is an acylation reaction. The core principle involves the nucleophilic attack of the exocyclic amino group of 5-fluorocytosine on the electrophilic carbonyl carbon of a benzoylating agent.
Causality of Experimental Choices:
-
Starting Material: 5-Fluorocytosine is a commercially available and relatively inexpensive starting material[3]. Its structure features two potentially reactive sites for acylation: the endocyclic and exocyclic nitrogens.
-
Selective Acylation: The N4-amino group is more nucleophilic than the ring nitrogens, allowing for selective acylation under controlled conditions.
-
Benzoylating Agent: Benzoyl chloride is a highly effective and commonly used benzoylating agent due to the good leaving group ability of the chloride ion, which drives the reaction forward[4]. Benzoic anhydride is an alternative, though it may be less reactive[5].
-
Base and Catalyst: The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves two critical functions: (i) it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing protonation of the starting material, and (ii) it can act as a catalyst. For enhanced reactivity, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often employed. DMAP is a hypernucleophilic acylation catalyst that reacts with benzoyl chloride to form a highly reactive N-benzoylpyridinium intermediate, which is then more readily attacked by the amino group of 5-fluorocytosine[4][5].
-
Solvent: Anhydrous polar aprotic solvents like acetonitrile or pyridine are preferred to dissolve the reagents and facilitate the reaction without participating in it[4].
Chemical Reaction Pathway
Below is a diagram illustrating the benzoylation of 5-fluorocytosine using benzoyl chloride.
Caption: Benzoylation of 5-fluorocytosine to yield N4-benzoyl-5-fluorocytosine.
Part 2: Detailed Experimental Protocol
This protocol is adapted from established industrial and academic procedures, designed for high yield and purity[4][5].
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Amount |
| 5-Fluorocytosine | C₄H₄FN₃O | 129.09 | 1.0 | 12.9 g (0.1 mol) |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.2 | 16.9 g (0.12 mol) |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 | 15.2 g (0.15 mol) |
| 4-DMAP | C₇H₁₀N₂ | 122.17 | 0.02 | 0.24 g (2 mmol) |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | - | 500 mL |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | - | For washing |
| Deionized Water | H₂O | 18.02 | - | For washing |
Equipment
-
1 L three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet/outlet
-
Ice-water bath
-
Büchner funnel and filtration flask
-
Vacuum oven
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, thermometer, dropping funnel, and nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of benzoyl chloride.
-
Under a positive pressure of nitrogen, add 5-fluorocytosine (12.9 g, 0.1 mol), 4-DMAP (0.24 g, 2 mmol), and anhydrous acetonitrile (500 mL) to the flask.
-
Stir the resulting suspension to ensure uniform mixing.
-
Add triethylamine (15.2 g, 0.15 mol) to the suspension.
-
-
Addition of Benzoyl Chloride:
-
Cool the reaction mixture to 0–5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the acylation and minimize side reactions.
-
Slowly add benzoyl chloride (16.9 g, 0.12 mol) dropwise via the dropping funnel over a period of 30–45 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to naturally warm to room temperature.
-
Continue stirring at room temperature (~25 °C) for 1-2 hours.
-
Gently heat the reaction mixture to 40-45 °C and maintain this temperature for an additional 2 hours to drive the reaction to completion[4].
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (9:1 v/v). The product should have a different Rf value than the starting 5-fluorocytosine.
-
-
Product Isolation and Purification:
-
Upon completion, cool the reaction mixture back to room temperature. A precipitate of the product and triethylamine hydrochloride will have formed.
-
Filter the suspension using a Büchner funnel.
-
Wash the collected solid filter cake sequentially with deionized water (2 x 100 mL) to remove triethylamine hydrochloride and other water-soluble impurities.
-
Follow with a wash of cold ethanol (2 x 50 mL) to remove any remaining unreacted benzoyl chloride and other organic impurities.
-
Dry the resulting white to off-white solid product in a vacuum oven at 60–80 °C to a constant weight. A typical yield is in the range of 90-95%.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N4-benzoyl-5-fluorocytosine.
Part 3: Characterization, Safety, and Quality Control
A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and integrity.
Analytical Characterization
-
Appearance: White to off-white solid.
-
Melting Point: >300 °C (decomposes)[6].
-
Purity (HPLC): ≥99% purity is achievable with this protocol[4]. A typical method would involve a C18 column with a gradient of water and acetonitrile.
-
Identity Confirmation:
-
¹H NMR: The spectrum should show characteristic peaks for the benzoyl protons (in the aromatic region, ~7.5-8.0 ppm) and the pyrimidine ring proton, shifted relative to the starting material.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of N4-benzoyl-5-fluorocytosine (C₁₁H₈FN₃O₂), which is approximately 233.06 g/mol .
-
-
Storage: The product should be stored in a cool, dry place under an inert atmosphere (2-8°C is recommended) to prevent degradation[7].
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Benzoyl Chloride: Corrosive and a lachrymator (causes tearing). It reacts violently with water. Handle with extreme care.
-
Triethylamine: Flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye irritation.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
-
References
-
Zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. Available at: [Link]
-
Design, synthesis, and incorporation of fluorous 5-methylcytosines into oligonucleotides. Journal of Organic Chemistry. Available at: [Link]
- CN106478751B - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytosine nucleoside - Google Patents.
-
Facile Synthesis of 5-Fluorocytidine. Nucleosides, Nucleotides and Nucleic Acids. Available at: [Link]
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A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
- CN110615767B - Method for synthesizing 5-fluorocytosine - Google Patents.
- US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents.
- CN103435557B - 5-fluorocytosine preparation method - Google Patents.
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5-Fluorocytosine - GitHub Pages. Available at: [Link]
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N4-Benzoylcytosine | C11H9N3O2 | CID 309343 - PubChem. Available at: [Link]
- JP2004123758A - Novel process for producing N4-acyl-5'-deoxy-5-fluorocytidine derivatives.
- CN103819412A - Preparation method of 5-flucytosine - Google Patents.
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Flucytosine - Wikipedia. Available at: [Link]
-
Synthesis and characterization of oligonucleotides containing 5-chlorocytosine - PubMed. Available at: [Link]
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Oligonucleotide synthesis by the use of a 2-(levulinyloxymethyl)-5-nitrobenzoyl (LMNBZ) group for the 5'-hydroxyl group of ribonucleoside and 2'-deoxyribonucleoside 3'-phosphoramidites - PubMed. Available at: [Link]
-
New, ionic side-products in oligonucleotide synthesis: formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts - PubMed. Available at: [Link]
-
Flucytosine | C4H4FN3O | CID 3366 - PubChem. Available at: [Link]
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- 7. N4-Benzoyl-5-fluorocytosine CAS#: 10357-07-0 [m.chemicalbook.com]
"N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide" in vitro assay setup
Application Note & Protocol Guide
Topic: In Vitro Assay Framework for the Functional Characterization of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist Foreword
The compound this compound belongs to the fluoropyrimidine class of molecules. This structural family includes cornerstone chemotherapeutic agents like 5-Fluorouracil (5-FU), which exert their anticancer effects primarily by inhibiting thymidylate synthase (TS), a critical enzyme in DNA synthesis, and by being incorporated into RNA and DNA, leading to cytotoxicity.[1][2][3] The catabolism of fluoropyrimidines is primarily regulated by the enzyme dihydropyrimidine dehydrogenase (DPD).[2] Genetic variations in the DPD gene can lead to DPD deficiency, causing severe toxicity in patients receiving 5-FU.[1][4][5][6]
This application note provides a comprehensive, two-stage in vitro testing framework designed to evaluate this compound (herein referred to as "the compound") as a potential anticancer agent. Our approach is not merely a sequence of steps but a logical progression designed for maximum insight. We begin with a broad cellular viability screen to establish cytotoxic potential and then proceed to a specific, hypothesis-driven biochemical assay to investigate a plausible mechanism of action—the inhibition of DPD. This enzyme is a critical modulator of fluoropyrimidine toxicity and efficacy, making it a high-value target for drug development.
This guide is structured to provide both the "how" and the "why," ensuring that researchers can not only execute the protocols with precision but also understand the scientific rationale underpinning each step.
Part 1: Foundational Cellular Analysis - Cytotoxicity Screening
The initial and most fundamental question for any potential anticancer compound is whether it can induce cancer cell death. The MTT assay is a robust, colorimetric method for assessing cell viability. It relies on the capacity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Objective
To determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
Workflow Diagram: Cellular Viability Screening
Sources
- 1. Fluorouracil - Wikipedia [en.wikipedia.org]
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- 4. What is a DPYD (dihydropyrimidine dehydrogenase) test and why do I need it? | CUH [cuh.nhs.uk]
- 5. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
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Application Notes & Protocols: The Strategic Use of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide in Pharmaceutical Synthesis
Introduction: A Keystone Intermediate in Modern Medicinal Chemistry
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, also known as N4-benzoyl-5-fluorocytosine, is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical compounds.[1][2] Its structure, which combines a fluorinated pyrimidine core with a benzamide moiety, makes it a highly versatile intermediate for developing novel therapeutics, particularly in the realms of antiviral and antifungal agents.[1] The fluoropyrimidine scaffold is a classic bioisostere of natural pyrimidines, designed to interfere with nucleic acid synthesis and other critical cellular processes in target pathogens or cancer cells.[1] The benzoyl group often serves a dual purpose: as a protecting group for the exocyclic amine during subsequent synthetic transformations and as a potential pharmacophoric element contributing to the final drug's binding affinity. This guide provides an in-depth look at the properties, synthesis, and strategic application of this intermediate, complete with detailed protocols for researchers in drug development.
Physicochemical & Handling Properties
Accurate characterization is the foundation of reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 10357-07-0 | [2][3][4][5] |
| Molecular Formula | C₁₁H₈FN₃O₂ | [1][3][4] |
| Molecular Weight | 233.20 g/mol | [1][2][3] |
| IUPAC Name | N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide | [3] |
| Common Synonyms | N4-benzoyl-5-fluorocytosine; 4-benzoylamino-5-fluoro-1H-pyrimidin-2-one | [3][4] |
| Appearance | Typically an off-white to pale yellow solid | |
| Storage | Sealed in a dry environment at room temperature | [2] |
The Rationale for Use: A Molecule Designed for Purpose
The utility of this compound is not accidental; it is a product of deliberate chemical design. Each component of its structure imparts specific, advantageous properties for drug synthesis.
-
The 5-Fluoro Substitution: The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a cornerstone of modern medicinal chemistry. This modification can block enzymatic metabolism at that site, thereby increasing the drug's half-life. Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and modulate the molecule's binding interactions with target enzymes or receptors. This position also allows for specific nucleophilic substitution reactions to further elaborate the molecular structure.[1]
-
The Pyrimidine Core: As a derivative of cytosine, this intermediate is an excellent starting point for synthesizing nucleoside and non-nucleoside analogs. These compounds are frequently designed to inhibit viral polymerases or other enzymes involved in pathogen replication, making them potent antiviral agents.[1]
-
The N-Benzoyl Group: The benzamide linkage serves as a robust protecting group for the N4-amino group of the 5-fluorocytosine core. This is critical for preventing unwanted side reactions during subsequent steps, such as glycosylation. In many synthetic pathways, this group is removed in the final steps, but in others, the benzamide itself or a derivative thereof is retained as part of the final active pharmaceutical ingredient (API), contributing to target engagement through hydrogen bonding or hydrophobic interactions. Benzamide derivatives themselves are a well-established class of pharmacologically active molecules.[6][7]
Caption: Logical contributions of the intermediate's structural components.
Experimental Protocols
The following protocols are provided for the synthesis and subsequent utilization of the title compound. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound
This protocol details the N-benzoylation of 5-fluorocytosine. The reaction utilizes benzoyl chloride to acylate the exocyclic amino group in the presence of a base to neutralize the HCl byproduct.
Materials & Reagents:
-
5-Fluorocytosine
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Deionized water
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, Buchner funnel
Procedure:
-
Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 5-fluorocytosine (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of 5-fluorocytosine). Stir the suspension at room temperature.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Base Addition: Slowly add anhydrous pyridine (2.5 eq) to the suspension. Stir for 15 minutes. The pyridine acts as both a solvent and an acid scavenger.
-
Acylation: Add benzoyl chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing rapidly stirring diethyl ether (approx. 20x the volume of DMF). This will cause the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product thoroughly with diethyl ether (3x) followed by deionized water (2x) to remove residual DMF, pyridine hydrochloride, and unreacted starting materials.
-
Drying: Dry the purified white solid under vacuum at 40-50 °C to a constant weight.
Protocol 2: Application in Nucleoside Synthesis (Vorbrüggen Glycosylation)
This protocol demonstrates the use of the title intermediate to synthesize a protected nucleoside analog, a common pathway for creating antiviral drug candidates.
Materials & Reagents:
-
This compound (from Protocol 1)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous sodium sulfate
Procedure:
-
Silylation: In a flame-dried, nitrogen-flushed flask, suspend this compound (1.0 eq) in anhydrous acetonitrile. Add BSA (1.5 eq) and heat the mixture to reflux (approx. 80 °C) for 1 hour or until the solution becomes clear. This step creates a silylated, more reactive intermediate.
-
Cooling: Cool the solution to room temperature.
-
Coupling Setup: In a separate flame-dried flask, dissolve the protected sugar (e.g., 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 eq) in anhydrous acetonitrile.
-
Catalyst Addition: Cool the sugar solution to 0 °C and add TMSOTf (1.2 eq) dropwise. Stir for 10 minutes.
-
Glycosylation: Transfer the silylated pyrimidine solution from step 2 into the activated sugar solution from step 4 via cannula. Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), deionized water (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the protected nucleoside.
Caption: General synthetic workflow from starting material to a potential API.
Analytical Characterization: A Self-Validating System
Confirmation of the intermediate's identity and purity is paramount. The following data are typical for this compound.
| Technique | Expected Result | Rationale |
| ¹H NMR (DMSO-d₆) | δ ~12.0-12.5 (br s, 1H, N1-H), δ ~11.0-11.5 (br s, 1H, N4-H), δ ~8.2-8.4 (d, 1H, H6), δ ~7.5-8.0 (m, 5H, Ar-H) | Provides structural confirmation via proton chemical shifts and coupling. The broad singlets are characteristic of exchangeable amide/imide protons. |
| ¹³C NMR (DMSO-d₆) | δ ~165-170 (C=O, benzamide), δ ~155-160 (C2=O), δ ~140-150 (C4, C5, C6), δ ~125-135 (Ar-C) | Confirms the carbon framework of the molecule. |
| ¹⁹F NMR (DMSO-d₆) | A singlet or doublet (coupled to H6) in the expected region for an aryl fluoride. | Directly confirms the presence and electronic environment of the crucial fluorine atom. |
| LC-MS (ESI+) | Expected [M+H]⁺ = 234.07 | Confirms the molecular weight of the compound.[6] |
| HPLC | Purity ≥ 98% | Assesses the purity of the isolated intermediate, which is critical for the success of subsequent reactions. |
References
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- This compound - Sunway Pharm Ltd.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024-09-28).
- N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide - Echemi.
- 10357-07-0|this compound - BLDpharm.
- Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed. (2016-08-15).
- Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - MDPI.
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- Design, synthesis and antiproliferative activities of novel benzamides derivatives as HDAC inhibitors - PubMed.
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Application Notes & Protocols: N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide for Antifungal Drug Development
Introduction: Addressing the Urgent Need for Novel Antifungal Agents
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a formidable challenge to global public health.[1][2] The existing antifungal arsenal is limited to a few major classes, including polyenes, azoles, echinocandins, and the antimetabolite flucytosine (5-FC).[1][3] Each class faces limitations such as toxicity, drug interactions, and the emergence of resistant strains, underscoring the critical need for new therapeutic strategies.[4]
Fluorinated pyrimidine analogues, such as 5-FC, have a long-standing role in antifungal therapy.[5] These compounds often act as pro-drugs, which are selectively metabolized by fungal enzymes into toxic products that disrupt essential cellular processes like DNA and RNA synthesis.[6][7] This document introduces N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (herein designated FPB ), a novel fluorinated pyrimidine derivative, as a promising candidate for antifungal drug development. Its structure, featuring a 5-fluorocytosine core with an N4-benzoyl group, suggests a potential mechanism analogous to 5-FC but with potentially modified properties of uptake, metabolism, or spectrum of activity.
These application notes provide a comprehensive framework for the preclinical evaluation of FPB, from initial synthesis and in vitro screening to mechanistic elucidation and in vivo efficacy testing.
Hypothesized Mechanism of Action
Based on its structural similarity to 5-fluorocytosine (5-FC), we hypothesize that FPB functions as a pro-drug that hijacks the fungal pyrimidine salvage pathway.[5][6]
The proposed mechanism involves a multi-step intracellular conversion:
-
Uptake: FPB enters the fungal cell via a cytosine permease.[5]
-
Activation: Inside the cell, the N-benzoyl group may be cleaved, and the core molecule is deaminated by cytosine deaminase to form the highly toxic antimetabolite, 5-fluorouracil (5-FU).[6][8]
-
Metabolic Conversion: 5-FU is then converted by uracil phosphoribosyltransferase (UPRTase) to 5-fluorouridine monophosphate (FUMP).[8]
-
Dual Cytotoxicity: FUMP is further metabolized into two active species that exert a dual cytotoxic effect:
This dual mechanism, targeting both RNA and DNA synthesis, is a hallmark of 5-FC's activity and a promising attribute for FPB.[9][11]
Caption: Hypothesized metabolic activation pathway of FPB in fungal cells.
Preclinical Evaluation Workflow
A structured, multi-stage approach is essential for evaluating the potential of FPB as an antifungal drug candidate. The workflow prioritizes early identification of potency, selectivity, and mechanism to justify advancement to more complex and resource-intensive studies.
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Application Notes and Protocols for the Antiviral Evaluation of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Antiviral Potential of a Novel Fluorinated Pyrimidine Derivative
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is a heterocyclic compound characterized by a fluorinated pyrimidine core linked to a benzamide moiety[1][2]. While direct and extensive research on the specific antiviral activities of this particular molecule is emerging, its structural components belong to classes of compounds with well-documented and potent antiviral properties[3][4][5]. This guide provides a comprehensive framework for the systematic evaluation of its antiviral potential, drawing upon established principles and protocols in virology and drug discovery.
The pyrimidine scaffold is a cornerstone in antiviral drug design, with numerous derivatives approved for clinical use[3][6]. The inclusion of a fluorine atom at the 5-position of the pyrimidine ring is a key feature, often enhancing metabolic stability and biological activity. Fluorinated pyrimidines are known to act as antimetabolites, interfering with nucleic acid synthesis, a critical process for viral replication[4]. Similarly, the benzamide group and its derivatives have been explored as inhibitors of various viral targets, including viral entry and replication enzymes[7][8].
These application notes will therefore serve as a foundational guide for researchers initiating studies on this compound, outlining the logical progression from initial cytotoxicity assessments to specific antiviral assays.
Part 1: Foundational Assays - Cytotoxicity and Preliminary Screening
Before assessing the antiviral efficacy of any compound, it is imperative to determine its effect on the host cells that will be used for viral propagation. A compound that is highly toxic to the host cells will yield misleading results in antiviral assays.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol outlines the use of the MTT assay to measure the cytotoxic effects of the compound on a relevant cell line (e.g., Vero, A549, or MDCK cells, depending on the target virus).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed 96-well plates with the chosen host cell line at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve a range of final concentrations (e.g., 100 µM to 0.1 µM).
-
Compound Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium alone (cell control) and wells with DMSO at the highest concentration used (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours (this duration should match the intended length of the antiviral assay) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Workflow for Initial Cytotoxicity Assessment
Caption: Workflow for CC50 determination using the MTT assay.
Part 2: In Vitro Antiviral Efficacy Evaluation
Once the non-toxic concentration range of the compound is established, its ability to inhibit viral replication can be assessed. The Plaque Reduction Assay is a gold-standard method for quantifying the inhibition of viral infectivity.
Protocol 2: Plaque Reduction Assay for Determination of 50% Effective Concentration (EC50)
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. A reduction in the number of plaques indicates antiviral activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed 6-well plates with a suitable host cell line to form a confluent monolayer within 24 hours.
-
Virus Preparation: Prepare serial dilutions of the target virus stock in a serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a dilution of the virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the viral adsorption period, prepare various concentrations of this compound in an overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose). The concentrations should be well below the determined CC50 value.
-
Overlay Application: After the 1-hour incubation, remove the virus inoculum and gently add 2 mL of the compound-containing overlay medium to each well. Also, include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%, using non-linear regression analysis.
Data Presentation: Expected Outcome and Selectivity Index
The results from the cytotoxicity and plaque reduction assays can be summarized to calculate the Selectivity Index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a greater window between the concentration at which the compound is toxic to the cells and the concentration at which it is effective against the virus, suggesting a more promising therapeutic profile.
| Parameter | Value (µM) | Description |
| CC50 | >100 (Hypothetical) | Concentration that causes 50% cytotoxicity to host cells. |
| EC50 | 5.0 (Hypothetical) | Concentration that inhibits viral replication by 50%. |
| SI | >20 (Hypothetical) | A measure of the compound's therapeutic window. |
Part 3: Mechanistic Insights - Time-of-Addition Assay
To understand at which stage of the viral life cycle this compound exerts its effect, a time-of-addition assay can be performed.
Protocol 3: Time-of-Addition Assay
Principle: By adding the compound at different time points relative to viral infection, it is possible to infer whether it acts on early events (entry), replication, or late events (assembly and release).
Step-by-Step Methodology:
-
Experimental Setup: Seed cells in 96-well plates to form a confluent monolayer.
-
Compound Addition at Different Stages:
-
Pre-treatment of Cells: Add the compound to the cells for 2 hours before infection, then wash it out before adding the virus. This assesses if the compound has a prophylactic effect on the cells.
-
Co-treatment (Entry): Add the compound simultaneously with the virus during the 1-hour adsorption period.
-
Post-treatment (Replication/Late Stages): Add the compound at various time points after viral infection (e.g., 0, 2, 4, 6, 8 hours post-infection).
-
-
Virus Infection: Infect the cells with the target virus at a high multiplicity of infection (MOI).
-
Assay Readout: After a single replication cycle (e.g., 24 hours), quantify the viral yield using a suitable method, such as RT-qPCR for viral RNA or a titration assay for infectious virus particles.
-
Data Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral yield when the compound is added at a specific time window suggests its mechanism of action is within that stage of the viral life cycle.
Visualizing the Time-of-Addition Experiment
Sources
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- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
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Application Notes and Protocols for the Evaluation of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide in Cancer Cell Line Studies
Authored by: Gemini, Senior Application Scientist
Introduction:
N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide is a derivative of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). 5-FU has been a cornerstone of cancer treatment for decades, exerting its cytotoxic effects primarily by inhibiting thymidylate synthase, a critical enzyme in the synthesis of DNA.[1][2][3] However, its clinical utility can be limited by issues such as a short plasma half-life and non-targeted cytotoxicity, leading to significant side effects.[2][4] The development of 5-FU derivatives, such as the topic compound, aims to enhance therapeutic efficacy, improve selectivity, and overcome resistance mechanisms.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of "this compound" using a panel of cancer cell lines. The protocols herein are designed to assess its cytotoxic potential, elucidate its mechanism of action, and provide a robust framework for its preclinical characterization.
Part 1: Initial Cytotoxicity Screening
The initial step in evaluating any novel anticancer compound is to determine its cytotoxic activity across a range of cancer cell lines.[6] This allows for the determination of the compound's potency and spectrum of activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it measures the metabolic activity of cells, which is often proportional to cell viability.[7]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of a novel compound.
Protocol: MTT Assay for Cytotoxicity[6][7][8]
-
Cell Seeding:
-
Maintain the desired cancer cell lines in a humidified incubator at 37°C with 5% CO2.[7]
-
Harvest cells in the logarithmic growth phase and determine cell viability and concentration.[7]
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[6][7]
-
-
Compound Treatment:
-
Prepare a stock solution of "this compound" in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (DMSO) and a positive control (e.g., 5-FU or another known cytotoxic drug).[7]
-
-
MTT Assay and Data Collection:
-
After the desired incubation period (e.g., 48 or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for an additional 3-4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Presentation: Summarizing Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity.[6][7] It represents the concentration required to inhibit the growth of 50% of the cell population.[7] IC50 values should be determined from dose-response curves and presented in a clear, tabular format for comparison across different cell lines.
Table 1: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HCT116 | Colorectal Carcinoma | 48 | [Insert Value] |
Part 2: Mechanistic Studies - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of the compound is established, the next crucial step is to investigate the mechanism of cell death. Many anticancer agents, including 5-FU, induce apoptosis (programmed cell death) and/or cause cell cycle arrest.[1] Flow cytometry is a powerful technique for these analyses.
A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[8] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[8] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Staining[9][12][14][15]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsinization.[9][10]
-
Wash the cells with cold PBS.[10]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Use unstained and single-stained controls for proper compensation and gating.
-
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Many chemotherapeutic agents exert their effects by causing arrest at specific checkpoints in the cell cycle.
Protocol: Cell Cycle Analysis[10][16][17][18]
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[12]
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
-
Data Presentation: Mechanistic Insights
The results from apoptosis and cell cycle assays should be presented as quantitative data in tables and visually through representative flow cytometry plots and bar graphs.
Table 2: Hypothetical Effect of this compound on Apoptosis and Cell Cycle in HCT116 Cells (48h)
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 0 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound | IC50/2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound | IC50 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound | 2 x IC50 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Part 3: Investigating Molecular Targets with Western Blotting
To delve deeper into the molecular mechanisms, Western blotting can be employed to investigate the effect of the compound on key proteins involved in apoptosis, cell cycle regulation, and other relevant signaling pathways.[13] For a 5-FU derivative, it would be pertinent to examine proteins involved in DNA damage response (e.g., p53), apoptosis execution (e.g., caspases, Bcl-2 family proteins), and cell cycle control (e.g., cyclins, CDKs).
Experimental Workflow for Western Blotting
Caption: Standard workflow for Western blot analysis.
Protocol: Western Blotting[19][20][21][22][23]
-
Protein Lysate Preparation:
-
Treat cells with the compound as previously described.
-
Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C.[14]
-
Wash the membrane several times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[14]
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
References
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]
-
Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Cytotoxicity Assay Protocol. Protocols.io. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Western Blot Protocol. OriGene Technologies Inc. [Link]
-
Western blotting. Chen Lab - University of Hawaii Cancer Center. [Link]
-
Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PubMed Central. [Link]
-
Development of 5-Fluorouracil Derivatives as Anticancer Agents. ResearchGate. [Link]
-
5-Fluorouracil derivatives: A patent review. ResearchGate. [Link]
-
Development of 5-Fluorouracil derivatives as anticancer agents. Semantic Scholar. [Link]
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- 5. Development of 5-Fluorouracil derivatives as anticancer agents. | Semantic Scholar [semanticscholar.org]
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- 10. bosterbio.com [bosterbio.com]
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- 14. origene.com [origene.com]
"N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide" experimental design for cytotoxicity
An Application Note and Protocol for the Cytotoxicity Assessment of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Introduction
The discovery of novel therapeutic agents requires a rigorous and systematic evaluation of their biological activity. This compound is a novel chemical entity whose structure suggests potential for biological activity. Its core, a 5-fluoropyrimidine ring, is a well-known pharmacophore present in widely used chemotherapeutic agents like 5-Fluorouracil (5-FU). These agents typically function by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis, thereby inducing cell death in rapidly proliferating cancer cells. The addition of a benzamide group may modulate the compound's solubility, stability, and interaction with molecular targets.
This guide provides a comprehensive experimental framework for characterizing the cytotoxic profile of this compound. As a Senior Application Scientist, this document is designed to provide researchers with a scientifically robust, multi-phased approach, moving from broad screening to detailed mechanistic insights. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and reproducible data.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to determine if the compound exhibits any cytotoxic activity across a diverse range of cell types. This phase aims to identify sensitive cell lines and establish a preliminary effective concentration range.
Rationale for Cell Line Selection
A panel of cell lines with varying origins and genetic backgrounds is crucial for a comprehensive initial assessment. This approach helps to identify potential tissue-specific effects and provides a broader understanding of the compound's activity spectrum. A recommended starting panel would include:
-
A549 (Human Lung Carcinoma): A commonly used cancer cell line, known for its robustness.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.
-
HCT116 (Human Colorectal Carcinoma): A well-characterized colon cancer cell line, often used in drug screening.
-
HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control to assess general cytotoxicity, although it is an immortalized cell line.
Experimental Workflow: Phase 1
Caption: Phase 1 Experimental Workflow for initial cytotoxicity screening.
Phase 2: Quantitative Analysis - Dose-Response and IC50 Determination
Once sensitive cell lines are identified, the next step is to quantify the compound's potency by determining the half-maximal inhibitory concentration (IC50). This is a critical parameter for comparing the compound's activity to standard chemotherapeutic agents.
Experimental Design
This phase involves treating the selected cell lines with a narrower, more refined range of compound concentrations (typically a 10-point serial dilution) centered around the estimated effective concentration from Phase 1. An MTT or XTT assay is suitable for this purpose, as they are highly reproducible and provide a quantitative measure of cell viability.
Data Presentation: IC50 Values
The results should be summarized in a clear and concise table.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| A549 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [InsertValue] |
| ... | ... | ... |
Phase 3: Mechanistic Investigation - Apoptosis vs. Necrosis
Understanding how the compound induces cell death is a critical step in its characterization. The primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these is essential, as apoptosis is generally the preferred mechanism for anticancer agents.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.
Caption: Cellular states as identified by Annexin V and Propidium Iodide staining.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial reductase, present in viable cells, converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration of the test compound and controls in culture medium. Perform serial dilutions to create the desired concentration range.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Protocol 2: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures this released enzyme, providing a quantitative measure of cytotoxicity.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well flat-bottom plates
-
Cells and compound prepared as in Protocol 1.
-
Lysis Buffer (provided in the kit, for maximum LDH release control)
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
Prepare Controls:
-
Maximum LDH Release: Add Lysis Buffer to a set of untreated control wells 45 minutes before the end of the incubation period.
-
Spontaneous LDH Release: Use untreated cells.
-
Background: Use medium only.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution from the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells as described previously.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
Binding Buffer (1X)
-
Cells and compound
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at its IC50 concentration) for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free detachment solution. Centrifuge all collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.
Conclusion and Future Directions
This structured, multi-phase approach provides a robust framework for the initial cytotoxic characterization of this compound. The data generated will establish its potency (IC50) and primary mechanism of cell death. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways involved, such as caspase activation assays, cell cycle analysis, and potentially, studies on thymidylate synthase inhibition, given its structural similarity to 5-FU. This systematic evaluation is fundamental in the journey of developing a novel chemical entity into a potential therapeutic agent.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]
-
Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of Cancer Molecules. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing Cell Death by Annexin V and Propidium Iodide Staining. Cold Spring Harbor Protocols. [Link]
"N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide" dosage and concentration for experiments
Application Notes & Protocols for N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
A Guide for Preliminary Investigation and Characterization
Introduction: Situating a Novel Compound in a Research Context
This compound (CAS No. 10357-07-0) is a synthetic organic compound that, despite its availability from chemical vendors, remains largely uncharacterized in peer-reviewed scientific literature.[1][2][3][4][5] Its molecular structure is a composite of two key pharmacophores: a 5-fluoropyrimidine core and a benzamide moiety. This unique combination suggests several avenues for investigation, primarily in oncology and potentially in virology or mycology.[6]
The 5-fluoropyrimidine scaffold is the foundation of 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades.[7][8][9] 5-FU exerts its anticancer effects by metabolizing into fraudulent nucleotides that inhibit thymidylate synthase (TS) and incorporate into RNA and DNA, ultimately leading to cell death.[7][8][10] The benzamide group, conversely, is a "privileged structure" in medicinal chemistry, found in a wide array of approved drugs targeting enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), as well as various CNS receptors.[11][12][13]
Given the absence of specific biological data for this compound, this document serves as a foundational guide for its initial scientific evaluation. The protocols herein are not based on established use but are proposed based on a hypothesis-driven approach derived from its structural components. We will proceed with the working hypothesis that this compound may exhibit cytotoxic activity against cancer cells, potentially through mechanisms related to those of 5-FU.
Part 1: Physicochemical Characterization & Stock Solution Preparation
Before any biological assessment, it is critical to understand the compound's fundamental chemical properties. This ensures accurate and reproducible dosing in subsequent experiments.
Solubility Assessment Protocol
Rationale: Determining the solubility of a compound in commonly used laboratory solvents is the first step in experimental design. Dimethyl sulfoxide (DMSO) is a standard solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules. However, the final concentration of DMSO in cell culture media must be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Spectrophotometer or HPLC system
Step-by-Step Protocol:
-
DMSO Solubility:
-
Accurately weigh 1-5 mg of the compound into a sterile microcentrifuge tube.
-
Add a calculated volume of DMSO to achieve a high-concentration stock (e.g., 100 mM). For 1 mg of compound (MW 233.20), this would be 42.9 µL of DMSO.
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for any undissolved particulate matter against a light source. If particulates remain, the compound is not soluble at this concentration. Add DMSO incrementally, recording the volume, until full dissolution is achieved to determine the maximum stock concentration.
-
-
Aqueous Media Solubility (Kinetic Solubility):
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Serially dilute this stock into PBS or cell culture medium to final concentrations ranging from 1 µM to 100 µM.
-
Incubate at 37°C for 1-2 hours.
-
Visually inspect for any precipitation. The highest concentration that remains clear is the approximate kinetic solubility limit. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a spectrophotometer or HPLC.
-
Stock Solution Preparation and Storage
Protocol:
-
Based on the solubility assessment, prepare a high-concentration primary stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
For experiments, thaw a single aliquot and prepare fresh dilutions in the appropriate cell culture medium immediately before use. Do not re-freeze and re-use diluted solutions.
Part 2: Primary In Vitro Screening - Cell Viability Assays
The logical first step in biological characterization is to assess the compound's general cytotoxic or cytostatic effects on cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[11]
Proposed Cell Lines
To cast a wide net, we recommend an initial screen against a panel of cell lines from diverse cancer types. Given the precedent of 5-FU, colorectal cancer lines are a logical starting point.
-
Colorectal Cancer: HT-29, HCT116
-
Breast Cancer: MCF-7 (Estrogen Receptor positive), MDA-MB-231 (Triple-Negative)
-
Cervical Cancer: HeLa[14]
-
Non-Cancerous Control: HEK-293 (Human Embryonic Kidney cells) to assess selectivity.[14]
MTT Cell Viability Assay Protocol
Rationale: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Materials:
-
Selected cell lines and appropriate complete culture medium
-
96-well flat-bottom cell culture plates
-
This compound DMSO stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a series of 2x concentrated dilutions of the compound in culture medium from the DMSO stock. For example, to achieve final concentrations of 0.1, 1, 10, 50, 100 µM, prepare 2x solutions of 0.2, 2, 20, 100, 200 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.1%) and "untreated control" wells (medium only).
-
Incubate for a standard duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 10-15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.
-
Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and calculate the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
-
| Parameter | Recommended Starting Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase and do not become over-confluent during the assay. |
| Compound Concentration | 0.1 µM - 100 µM (log scale) | A wide range is necessary to capture the full dose-response curve for a novel compound. |
| Treatment Duration | 48 - 72 hours | Allows sufficient time for the compound to exert its effects, especially if it impacts cell division. |
| DMSO Final Concentration | < 0.5% (v/v) | Minimizes solvent-induced toxicity, ensuring observed effects are from the compound. |
Part 3: Hypothetical Mechanism of Action & Mechanistic Assays
Based on the 5-fluoropyrimidine structure, we hypothesize that the compound may act as an antimetabolite, interfering with nucleic acid synthesis, similar to 5-FU.[7][10]
Hypothesized Signaling Pathway
The diagram below illustrates the proposed intracellular activation and mechanism of action, drawing a parallel to the well-established 5-FU pathway.[7][8][10]
Caption: Hypothesized mechanism of action based on 5-FU pathway.
Suggested Mechanistic Assays
If the compound shows promising cytotoxic activity, the following assays can help elucidate its mechanism:
-
Cell Cycle Analysis by Flow Cytometry: Staining with propidium iodide (PI) can reveal if the compound causes arrest at a specific phase of the cell cycle (e.g., S-phase), which is characteristic of DNA synthesis inhibitors.
-
Apoptosis Assay (Annexin V/PI Staining): Flow cytometry using Annexin V and PI staining can distinguish between early apoptotic, late apoptotic, and necrotic cells, confirming if the observed cytotoxicity is due to programmed cell death.
-
Thymidylate Synthase (TS) Activity Assay: Commercially available kits can directly measure the effect of the compound on TS enzymatic activity in cell lysates, directly testing a key part of the hypothesis.
Part 4: Preliminary In Vivo Evaluation
Should in vitro data be compelling, a preliminary assessment in an animal model is the next logical step. A human tumor xenograft model in immunocompromised mice is a standard approach.[11]
General Xenograft Tumor Model Protocol
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice, 6-8 weeks old)
-
Cancer cell line that showed high in vitro sensitivity (e.g., HCT116)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS and syringes
-
Vehicle solution (e.g., saline, or a formulation like 5% DMSO, 40% PEG300, 5% Tween 80, 50% water)
-
Calipers for tumor measurement
Step-by-Step Protocol:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in sterile PBS (or a PBS/Matrigel mix) at a concentration of ~5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[11]
-
-
Tumor Growth and Group Randomization:
-
Monitor mice regularly for tumor growth.
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-8 mice per group).[11]
-
-
Dosing and Monitoring:
-
Crucial First Step: A maximum tolerated dose (MTD) study must be performed first on non-tumor-bearing mice to determine a safe dose range.
-
Administer the compound to the treatment group via a determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily for 14 days).[11]
-
Administer the vehicle solution to the control group on the same schedule.[11]
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Body weight is a key indicator of toxicity.[11]
-
-
Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Euthanize the mice, excise the tumors, and record their final weight.
-
Compare the average tumor volume and weight between the treatment and control groups to determine efficacy.
-
Experimental Workflow Diagram
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Application Notes and Protocols for N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a comprehensive guide to the handling, storage, and preliminary application of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (CAS: 10357-07-0), a fluorinated pyrimidine derivative with potential applications in pharmaceutical research and development. Given its structural similarity to known antifungal and antiviral agents, this guide emphasizes safety, stability, and proper use in a laboratory setting.
Introduction: A Profile of this compound
This compound is a heterocyclic organic compound featuring a fluorinated pyrimidine core linked to a benzamide moiety.[1][2][3][4][5] The presence of the 5-fluoropyrimidine structure is significant, as this motif is found in several clinically important drugs, including the antifungal agent 5-fluorocytosine (5-FC) and the anticancer drug 5-fluorouracil (5-FU).[6][7][8] The fluorine atom can enhance metabolic stability and alter the electronic properties of the molecule, potentially influencing its biological activity.[6][9] This compound is primarily utilized as a synthetic intermediate in the development of novel pharmaceutical agents.[1]
Table 1: Physicochemical Properties [2][3][4][5][6][10][11]
| Property | Value |
| CAS Number | 10357-07-0 |
| Molecular Formula | C₁₁H₈FN₃O₂ |
| Molecular Weight | 233.20 g/mol |
| Appearance | Typically a solid (powder/crystalline) |
| Purity | ≥97% (typical for research grade) |
| Synonyms | N4-benzoyl-5-fluorocytosine, N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide |
Hazard Assessment and Safety Protocols
Inferred Hazards
-
Toxicity: The parent compound, 5-fluorocytosine, is known to cause dose-dependent bone marrow toxicity.[3][7][12] This is partly attributed to its in-vivo conversion to 5-fluorouracil, a potent antimetabolite.[7][13] Researchers should assume that this compound may possess similar cytotoxic potential.
-
Irritation: Benzamide and related compounds can cause skin, eye, and respiratory tract irritation.[1][7]
-
Mutagenicity: Some benzamide derivatives are suspected of causing genetic defects.[1][14]
Personal Protective Equipment (PPE)
A risk-averse approach necessitates the use of comprehensive PPE to minimize exposure.
Caption: Recommended PPE and handling environment.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][14]
Storage and Stability
Proper storage is critical to maintain the integrity and purity of this compound. Fluorinated pharmaceutical intermediates can be sensitive to environmental conditions.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated). Some suppliers suggest "cold-chain transportation".[6][15] Long-term: -20°C is advisable. | Low temperatures minimize the rate of potential degradation. Similar compounds like 5-FU solutions show long-term stability when frozen.[14] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] | Fluorinated compounds can be sensitive to moisture and air, which may cause hydrolysis or oxidation.[1] |
| Light | Protect from light by using an amber vial or by storing the container in a dark place.[16] | Many complex organic molecules are light-sensitive. |
| Moisture | Store in a desiccated environment.[1] | Prevents hydrolysis of the amide bond and potential reactions with the pyrimidine ring.[1] |
Experimental Protocols: Preparation of Stock Solutions
The solubility of this compound has not been empirically published. However, based on its structure and data from analogous compounds like 5-fluorocytosine, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.[17][18]
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Preparation:
-
Equilibrate the vial containing this compound to room temperature in a desiccator before opening to prevent moisture condensation.
-
All handling of the solid compound should be performed in a chemical fume hood.
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance.
-
Carefully weigh out a precise amount of the compound (e.g., 2.33 mg).
-
-
Dissolution:
-
Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example: For 2.33 mg (0.00233 g): Volume = 0.00233 / (233.20 * 0.01) = 0.001 L = 1 mL.
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
-
Solubilization:
-
Cap the vial tightly and vortex thoroughly.
-
Gentle warming (to 37°C) or sonication in a water bath can be used to aid dissolution if necessary. Visually inspect to ensure all solid has dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. For aqueous solutions of similar compounds, storage for more than a day is not recommended.[18]
-
Caption: Workflow for stock solution preparation.
Concluding Remarks
This compound is a valuable research compound that requires careful and informed handling. The protocols and information provided in this document are based on established chemical safety principles and data from structurally related molecules. Researchers are strongly encouraged to perform their own risk assessments and to consult institutional safety officers before commencing work. Adherence to these guidelines will help ensure the safety of laboratory personnel and the integrity of experimental outcomes.
References
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- BLDpharm. 10357-07-0|this compound.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Benzamide.
- PubChem. This compound - Biological Test Results.
- ScienceLab.com. (2010, June 10). Material Safety Data Sheet - Benzamide.
- Vermes, A., et al. (2000). 5-Fluorouracil: a review of its pharmacology and clinical use. Cancer Chemotherapy and Pharmacology, 45(6), 447-462.
- Diasio, R. B., et al. (1978). Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans: possible factor in 5-fluorocytosine clinical toxicity. Antimicrobial Agents and Chemotherapy, 14(6), 903–908.
- Echemi. N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide.
- Kauffman, C. A., & Frame, P. T. (1977). Bone marrow toxicity associated with 5-fluorocytosine therapy. Antimicrobial Agents and Chemotherapy, 11(2), 244–247.
- Moldb. This compound.
- AiFChem. 10357-07-0 | this compound.
- GSRS. Global Substance Registration System.
- PubChem. N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide.
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- PubChem. This compound.
- ResearchGate. (1961, November). Studies on Fluorinated Pyrimidines. Journal of Biological Chemistry, 236(11), 3006-3013.
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- PhytoTech Labs. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- MDPI. (2020). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 25(22), 5414.
- Selleck Chemicals. Flucytosine (5-Fluorocytosine).
- University of California. Fluorine Safety Sheet.
- Sigma-Aldrich. 5-Fluorocytosine - Product Information Sheet.
- Cayman Chemical. 5-Fluorocytosine - Product Information.
- Echemi. N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide.
- BLDpharm. 10357-07-0|this compound.
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- 5. This compound | C11H8FN3O2 | CID 352561 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Welcome to the technical support resource for the synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, also known as N4-benzoyl-5-fluorocytosine. This guide is designed for researchers and chemists encountering challenges in achieving high yields and purity for this critical benzoylation reaction. We will explore the common pitfalls, provide mechanistic insights, and offer validated protocols to streamline your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the N-benzoylation of 5-fluorocytosine.
Q1: My reaction is messy. TLC and LC-MS analysis shows unreacted starting material, my desired product, and a significant, less polar byproduct. What is this byproduct and why is my yield low?
A1: This is the most frequently reported issue. The less polar byproduct is almost certainly the N,N-dibenzoylated derivative. The synthesis of this compound is a classic N-acylation reaction. However, the starting material, 5-fluorocytosine (an aminopyrimidine), possesses multiple nucleophilic sites. The primary challenge arises from the over-acylation of the exocyclic amino group.
The reaction proceeds in two stages:
-
Desired Mono-acylation: The exocyclic amino group of 5-fluorocytosine attacks the electrophilic carbonyl carbon of benzoyl chloride to form the desired mono-benzoylated product.
-
Undesired Di-acylation: The amide proton on the newly formed mono-benzoyl product is acidic. If a sufficiently strong base is used in the reaction, this proton can be abstracted. This creates a highly nucleophilic amide anion, which then attacks a second molecule of benzoyl chloride, leading to the N,N-dibenzoyl byproduct.[1]
This competitive reaction pathway consumes your starting material and acylating agent, leading to a complex product mixture and a significantly reduced yield of the target molecule.
Q2: I'm using triethylamine (Et₃N) as the base to scavenge HCl. Is this contributing to the diacylation problem? How can I prevent it?
A2: Yes, the choice of base is the most critical factor in controlling the selectivity of this reaction. Using a relatively strong base like triethylamine is the primary cause of N,N-diacylation.
The Mechanistic Rationale: Triethylamine (pKb ≈ 3.25) is strong enough to deprotonate the amide product formed after the initial acylation. This deprotonation generates an anion that is a potent nucleophile, leading to a second acylation.[1]
Solution: To prevent diacylation, you must switch to a weaker base. Pyridine (pKb ≈ 8.8) is the ideal choice for this transformation. It is sufficiently basic to neutralize the HCl generated during the reaction but is not strong enough to deprotonate the amide product.[1] This effectively halts the reaction at the desired mono-acylation stage, leading to a much cleaner reaction profile and a higher isolated yield.
Q3: I have already run my reaction with a strong base and have a mixture containing the N,N-dibenzoyl byproduct. Is there a way to salvage the desired mono-benzoyl product?
A3: Yes, it is possible to recover your target compound from the di-acylated byproduct. The N,N-diacyl derivative can be selectively hydrolyzed back to the mono-acyl product under carefully controlled alkaline conditions.[1] This method relies on the greater lability of one of the two acyl groups. You can treat the product mixture with one equivalent of a base like sodium hydroxide (NaOH) in a suitable solvent system. It is crucial to monitor this reaction carefully (e.g., by TLC or LC-MS) to avoid complete hydrolysis back to the 5-fluorocytosine starting material. See Protocol 2 for a detailed methodology.
Q4: What are the recommended starting conditions for a clean, high-yield synthesis of this compound?
A4: We have developed a robust protocol based on the principle of using a weak base to prevent over-acylation. Using pyridine as both the base and the solvent provides an effective and straightforward procedure. Please refer to Protocol 1: Optimized Mono-N-Benzoylation of 5-Fluorocytosine in the subsequent section for a detailed, step-by-step guide.
Data Summary & Reaction Control
Optimizing your reaction begins with understanding the impact of your choice of base. The following table summarizes the expected outcomes.
| Parameter | Condition 1: Strong Base | Condition 2: Weak Base (Optimized) |
| Base | Triethylamine (Et₃N), DIPEA | Pyridine |
| Primary Product(s) | Mixture of N,N-dibenzoyl and N-benzoyl derivatives | This compound |
| Expected Yield | Low to Moderate (<50%) | High (>80%) |
| Purity | Poor, requires extensive purification | Good to Excellent |
| Recommendation | Not Recommended | Highly Recommended |
Visualized Workflows and Mechanisms
Troubleshooting Decision Tree
This diagram outlines the logical steps to diagnose and solve common synthesis issues.
Caption: Competing reaction pathways for N-benzoylation.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Benzoyl chloride is corrosive and lachrymatory.
Protocol 1: Optimized Mono-N-Benzoylation of 5-Fluorocytosine
This protocol is designed to maximize the yield of the mono-acylated product by preventing di-acylation.
Materials:
-
5-Fluorocytosine (1.0 eq)
-
Benzoyl Chloride (1.1 - 1.2 eq)
-
Anhydrous Pyridine (as solvent)
-
Diethyl ether or Isopropanol (for precipitation/washing)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
-
Ice-water bath
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-fluorocytosine (1.0 eq).
-
Dissolution: Add anhydrous pyridine to the flask (approx. 10-20 mL per gram of 5-fluorocytosine) and stir to form a suspension.
-
Cooling: Cool the suspension in an ice-water bath to 0 °C.
-
Addition of Acylating Agent: Add benzoyl chloride (1.1-1.2 eq) dropwise to the cold suspension over 15-20 minutes. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. (Typical mobile phase for TLC: Dichloromethane/Methanol 9:1).
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker of cold diethyl ether or ice-water to precipitate the product.
-
Isolation: Stir the resulting suspension for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with diethyl ether or cold isopropanol to remove residual pyridine and pyridine hydrochloride.
-
Drying: Dry the solid product under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.
Protocol 2: Selective Hydrolysis of N,N-Dibenzoyl Byproduct
Use this protocol to convert the unwanted di-acylated byproduct back to the desired mono-acylated product.
Materials:
-
Crude reaction mixture containing the N,N-dibenzoyl derivative
-
Sodium Hydroxide (NaOH) (1.0 eq relative to the estimated amount of di-benzoyl compound)
-
Tetrahydrofuran (THF) and Water (or Ethanol/Water) solvent system
-
Hydrochloric Acid (HCl), 1M solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolution: Dissolve the crude product mixture in a suitable solvent such as THF or ethanol.
-
Base Addition: Prepare a solution of NaOH (1.0 eq) in water and add it dropwise to the stirring mixture at room temperature.
-
Reaction & Monitoring: Stir the reaction at room temperature and monitor its progress closely every 15-30 minutes by TLC or LC-MS. You should observe the disappearance of the di-benzoyl spot and the appearance of the mono-benzoyl product spot.
-
Quenching: As soon as the conversion is complete (or optimal), carefully neutralize the reaction mixture to pH ~7 by adding 1M HCl dropwise. Be cautious not to over-acidify.
-
Isolation: The product may precipitate upon neutralization. If not, remove the organic solvent under reduced pressure.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. The resulting solid can be purified by recrystallization or column chromatography to isolate the pure this compound.
References
-
O. de la Cruz, R. F. Boto, A. G. Martin, et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(iv), 11-23. [Link]
-
PubChem (2024). This compound. National Center for Biotechnology Information. [Link]
-
M. B. Gawande, V. D. B. Bonifácio, R. Luque, et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(8), 11120-11130. [Link]
- J. Clayden, N. Greeves, S. Warren (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
- M. B. Smith (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley.
Sources
Technical Support Center: N4-benzoyl-5-fluorocytosine
A Guide to Navigating Purification Challenges
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N4-benzoyl-5-fluorocytosine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. The purity of N4-benzoyl-5-fluorocytosine is paramount for its successful use in subsequent synthetic steps, particularly in oligonucleotide synthesis and as a pharmaceutical precursor. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the purification of N4-benzoyl-5-fluorocytosine in a practical question-and-answer format.
Question 1: My initial purification by precipitation yields a product with significant impurities visible on TLC/HPLC. What is the best first step?
Answer: The most common impurities after initial workup are unreacted starting materials (5-fluorocytosine), leftover benzoylating agents (benzoic acid or its anhydride), and side-reaction products. The choice of the next step depends on the nature of these impurities.
-
For Water-Soluble Impurities: If you suspect residual 5-fluorocytosine or salts, a simple reslurrying or washing of the crude product is effective. 5-fluorocytosine is sparingly soluble in water, while N4-benzoyl-5-fluorocytosine is significantly more hydrophobic due to the benzoyl group.[1][2]
-
For Acidic Impurities: Residual benzoic acid is a common issue. A wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution) during the workup will convert benzoic acid to its highly water-soluble sodium benzoate salt, effectively removing it into the aqueous layer.
-
For Non-Polar Impurities: If the impurities have a polarity similar to the desired product, direct crystallization will likely be insufficient. In this case, flash column chromatography is the recommended next step.
Question 2: My product fails to crystallize and remains an oil or amorphous solid. What are the likely causes and solutions?
Answer: Failure to crystallize is a common problem in organic synthesis, often caused by residual solvents or the presence of impurities that inhibit the formation of a crystal lattice.[3]
-
Causality: Impurities can disrupt the ordered packing of molecules required for crystallization. Even small amounts of structurally similar molecules can act as "crystal poisons."[3] Furthermore, residual high-boiling solvents like DMF or DMSO can trap the product in a semi-solid or oily state.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C), to remove any residual solvents from the reaction.
-
Attempt Co-evaporation: Dissolve the oil in a solvent like dichloromethane or ethyl acetate, then add a non-polar solvent like hexanes and re-concentrate. Repeating this process can sometimes help to break up amorphous structures and induce crystallization.
-
Purity Check: Analyze the oil by HPLC or NMR to confirm its identity and estimate purity. If significant impurities are present, you must perform column chromatography before attempting crystallization again.
-
Solvent System Screening: The choice of crystallization solvent is critical. Since the benzoyl group increases organic solubility, pure water may no longer be a suitable solvent as it is for 5-fluorocytosine.[4] A binary solvent system, such as ethanol/water, acetonitrile/water, or ethyl acetate/hexanes, is often more effective. The goal is to dissolve the compound in a minimum of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity is observed, followed by slow cooling.
-
Question 3: I performed column chromatography, but my product still shows low purity or co-elutes with an impurity. How can I improve the separation?
Answer: Co-elution is a clear indicator that the chosen mobile phase system does not provide sufficient selectivity between your product and the persistent impurity.
-
Causality: The resolving power of column chromatography depends on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase. If the polarity of the product and impurity are too similar, separation will be poor.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Do not rely on a single solvent system. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for silica gel chromatography is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[5] The goal is to find a system that gives a clear separation (ΔRf > 0.2) between the product and the impurity.
-
Adjust the Gradient Slope: If using a gradient elution, a shallower gradient around the elution point of your compound can significantly improve resolution.
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel fails, consider switching to a different stationary phase. For nucleoside-type molecules, reverse-phase (C18) chromatography can sometimes offer a different selectivity profile.[6][7]
-
Question 4: My final product has a persistent yellow or brown color. Is this acceptable, and if not, how can I remove it?
Answer: While a slight off-white color may be acceptable for some applications, a distinct color often indicates the presence of minor, highly conjugated impurities or degradation products that should be removed for high-purity applications.
-
Causality: Colored impurities often arise from side reactions or the degradation of starting materials or the product, especially under harsh reaction conditions (e.g., high heat).
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable solvent for recrystallization. Add a small amount (1-2% by weight) of activated charcoal and heat the mixture gently for 10-15 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal, then proceed with the crystallization. The charcoal adsorbs many colored impurities.
-
Recrystallization: A carefully performed recrystallization is often sufficient to exclude colored impurities from the crystal lattice, leaving them behind in the mother liquor.
-
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for the purification of N4-benzoyl-5-fluorocytosine, guiding the user from the crude product to a high-purity final material.
Caption: Troubleshooting workflow for N4-benzoyl-5-fluorocytosine purification.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed for material that is already >90% pure and requires the removal of minor impurities.
-
Place the crude N4-benzoyl-5-fluorocytosine in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethanol or acetonitrile) and heat the mixture gently (e.g., in a 60-70 °C water bath) with stirring until the solid completely dissolves.
-
While hot, slowly add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes faintly cloudy (persistent turbidity).
-
If color is an issue, this is the stage to add activated charcoal and filter hot as described in the FAQ.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
For maximum yield, place the flask in an ice bath or refrigerator (2-8 °C) for several hours.
-
Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent mixture or pure "poor" solvent.
-
Dry the crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is for purifying material with significant impurities or impurities of similar polarity.
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 100% hexanes or 2% ethyl acetate in hexanes). The amount of silica should be 50-100 times the weight of the crude material.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with a non-polar mobile phase (e.g., 10-20% ethyl acetate in hexanes).
-
Run the Gradient: Gradually increase the polarity of the mobile phase. The optimal gradient should be determined by prior TLC analysis. A typical gradient might be from 20% to 80% ethyl acetate in hexanes.
-
Collect Fractions: Collect fractions and analyze them by TLC, spotting them against a reference sample of the starting material and product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Analysis: Confirm the purity of the pooled material by HPLC before proceeding.[6]
Protocol 3: Purity Assessment by HPLC
This protocol provides a standard method for determining the purity of the final product.[7][8]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1) |
Data Summary Tables
Table 1: Comparative Solubility Profile
| Compound | Water | Alcohols (EtOH) | DMSO | Acetonitrile |
| 5-Fluorocytosine | Sparingly Soluble (~15 mg/mL)[9] | Slightly Soluble[1] | Soluble (~0.2 mg/mL)[10] | Poorly Soluble |
| N4-benzoyl-5-fluorocytosine | Poorly Soluble (Inferred) | Soluble (Inferred) | Soluble (Inferred) | Soluble (Inferred) |
Note: The properties for N4-benzoyl-5-fluorocytosine are inferred based on the addition of the large, non-polar benzoyl group, which drastically reduces aqueous solubility and increases solubility in organic solvents.
Table 2: Recommended TLC & Column Chromatography Solvents
| Application | Stationary Phase | Recommended Mobile Phase Systems (v/v) | Comments |
| TLC Analysis | Silica Gel 60 F254 | 50% Ethyl Acetate / Hexanes | Good for general polarity assessment. |
| 5-10% Methanol / Dichloromethane | Useful for more polar compounds. | ||
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of 10% -> 80% Ethyl Acetate in Hexanes | Standard system for moderately polar compounds. |
| Gradient of 1% -> 10% Methanol in Dichloromethane | Effective for separating more polar impurities. |
References
- Google Patents.
-
Royal Society of Chemistry. Zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage - Supporting Information.[Link]
- Google Patents.
-
PubMed Central. Crystal engineering of a 1:1 5-fluorocytosine–4-hydroxybenzaldehyde cocrystal: insights from X-ray crystallography and Hirshfeld analysis.[Link]
-
GitHub Pages. 5-Fluorocytosine Synthesis Report.[Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Liquid chromatographic determination of 5-flucytosine.[Link]
-
PubChem. N4-Benzoylcytosine Compound Summary.[Link]
-
MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.[Link]
-
ResearchGate. Avoiding the Irreversible 5-Fluorocytosine Hydration via Supramolecular Synthesis of Pharmaceutical Cocrystals.[Link]
-
Canada's Drug Agency. HPLC-DAD Quantification of Flucytosine (5-Fluorocytosine).[Link]
-
PubChem. Flucytosine Compound Summary.[Link]
-
MDPI. Controlled Synthesis of New 5-Fluorocytosine Cocrystals Based on the pKa Rule.[Link]
Sources
- 1. toku-e.com [toku-e.com]
- 2. 5-Fluorocytosine - LKT Labs [lktlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. CN103435557B - 5-fluorocytosine preparation method - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Flucytosine | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
"N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide" solubility issues and solutions
Welcome to the technical support center for N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (NFOPB). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this and similar heterocyclic compounds. By providing in-depth troubleshooting guides and frequently asked questions, we aim to equip you with the knowledge to optimize your experimental outcomes.
Introduction: Understanding the Challenge
This compound is a fluorinated pyrimidine derivative with a molecular formula of C₁₁H₈FN₃O₂ and a molecular weight of approximately 233.2 g/mol .[1][2] Its structure, characterized by a benzamide moiety attached to a fluorinated pyrimidine ring, suggests potential for low aqueous solubility due to a relatively rigid and planar structure, which can favor strong crystal lattice energy.[3][4] Such solubility issues are a common hurdle in drug discovery, impacting everything from in vitro assays to in vivo bioavailability.[5][6][7]
This guide provides a systematic approach to identifying, quantifying, and overcoming the solubility limitations of NFOPB.
Part 1: Troubleshooting Guide - Is Solubility the Issue?
Before attempting to modify your compound or formulation, it's crucial to confirm that poor solubility is the root cause of your experimental problems (e.g., low bioactivity, poor reproducibility, compound precipitation).
Q1: My compound, NFOPB, shows inconsistent results in my cell-based assays. Could this be a solubility issue?
A1: Yes, inconsistent results are a classic sign of solubility problems. If NFOPB is not fully dissolved in your assay medium, the actual concentration exposed to the cells will be lower and more variable than your nominal concentration. This can lead to non-reproducible dose-response curves. Often, the compound may precipitate out of the aqueous medium over the course of the experiment.
Troubleshooting Steps:
-
Visual Inspection: Prepare your highest concentration stock solution and dilute it to the final assay concentration. Inspect the solution visually for any signs of precipitation, cloudiness, or particulates, both immediately and after the duration of your assay.
-
Microscopic Examination: A more sensitive method is to examine a drop of the final solution under a microscope to look for micro-precipitates.
-
Filtered vs. Unfiltered Assay: Run a parallel experiment where you prepare the final dilution, let it sit for 30 minutes, and then filter it through a 0.22 µm filter before adding it to the cells. If the filtered solution shows significantly lower activity, it indicates that a portion of your compound was not dissolved.
Q2: I'm struggling to dissolve NFOPB in my desired solvent for an in vivo study. What should I do first?
A2: The first step is to perform a systematic solubility screening to identify a suitable solvent or solvent system. It is critical to start with small amounts of your valuable compound.
Initial Solvent Screening Protocol:
-
Weigh out a small, precise amount of NFOPB (e.g., 1-2 mg) into several vials.
-
Add a measured volume of a single solvent to each vial to achieve a target concentration.
-
Vortex or sonicate the vials and allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure saturation is reached.[8]
-
After equilibration, visually inspect for undissolved solid.
-
If solid remains, centrifuge the samples and carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC or UV-Vis spectroscopy.[9][10]
A suggested starting panel of solvents is presented below.
| Solvent/Vehicle | Rationale | Expected Solubility |
| Water | Baseline aqueous solubility. | Likely very low. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Physiologically relevant buffer. | Likely very low. |
| Dimethyl Sulfoxide (DMSO) | A powerful, water-miscible organic solvent. | Likely high. |
| Ethanol (EtOH) | A common, less toxic co-solvent. | Moderate. |
| Polyethylene Glycol 400 (PEG 400) | A non-volatile, water-miscible co-solvent. | Moderate to high. |
| Propylene Glycol (PG) | A common co-solvent for parenteral formulations. | Moderate. |
This table presents hypothetical expected solubility based on the general properties of similar chemical structures.
Part 2: FAQs on Solubility Enhancement Strategies
Once you have confirmed a solubility issue, the next step is to select an appropriate enhancement strategy. The choice depends on the experimental context (e.g., in vitro assay vs. oral formulation).
Q3: I need to prepare a 10 mM stock solution of NFOPB in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a common problem when using DMSO as a primary solvent. The compound is highly soluble in DMSO but precipitates when the solution is diluted into an aqueous medium where DMSO is no longer the primary solvent. This is often referred to as "DMSO shock" or precipitation upon dilution.
Solutions:
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically below 0.5% or 0.1%, as higher concentrations can be toxic to cells. If precipitation still occurs, you may need to lower your final compound concentration.
-
Use a Co-Solvent System: Instead of 100% DMSO, prepare your stock solution in a mixture of solvents.[11][12] For example, a stock in 50:50 DMSO:PEG 400 may be more stable upon aqueous dilution. The PEG 400 can help maintain the compound's solubility in the mixed-solvent environment.
-
Employ Surfactants: Including a small amount of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Polysorbate 20 in the final assay medium can help create micelles that encapsulate the hydrophobic compound, keeping it in solution.[13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][6] Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) in your buffer.
Q4: For my animal studies, I need an oral formulation of NFOPB, but its aqueous solubility is too low for the required dose. What are my options?
A4: For oral delivery, enhancing both solubility and dissolution rate in the gastrointestinal tract is key.[5][14] Several advanced formulation strategies can be employed.
Formulation Strategies for Oral Delivery:
| Strategy | Mechanism of Action | Advantages | Considerations |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[6][11] | Relatively simple and widely used.[12] | Does not increase equilibrium solubility. Can lead to particle agglomeration.[6] |
| Amorphous Solid Dispersions (ASDs) | The compound is dispersed in a hydrophilic polymer matrix in its amorphous (non-crystalline) state. The amorphous form has higher free energy and thus higher apparent solubility and faster dissolution.[14][15] | Significant increases in both solubility and dissolution rate.[16] | The amorphous state is metastable and can recrystallize over time, affecting stability. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems form fine oil-in-water emulsions upon gentle agitation in aqueous media (like GI fluids), facilitating drug absorption.[5][14][15] | Can significantly enhance oral bioavailability, especially for lipophilic drugs. May reduce food effects. | Requires careful selection of excipients to ensure good emulsification and stability. |
| Salt Formation | If NFOPB has an ionizable group (the pyrimidine ring has basic nitrogens), forming a salt can dramatically increase aqueous solubility and dissolution rate.[6][17] | A well-established and effective method. | Requires the presence of an ionizable functional group. The salt may convert back to the less soluble free form in the GI tract depending on the pH. |
Part 3: Experimental Protocols
Here we provide starter protocols for key experiments. Note: These are general procedures and should be optimized for your specific laboratory conditions and analytical methods.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[8][18]
Materials:
-
This compound (NFOPB)
-
Selected solvents/buffers (e.g., water, PBS pH 7.4, SGF, FaSSIF)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Validated HPLC or UV-Vis method for concentration analysis
Procedure:
-
Add an excess amount of NFOPB to a vial (enough so that solid remains undissolved at equilibrium).
-
Add a known volume of the desired solvent or buffer (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours. A preliminary time-course experiment can determine when equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed.
-
Immediately filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtrate as necessary with the appropriate mobile phase or solvent and analyze the concentration using a pre-validated analytical method.
-
Perform the experiment in triplicate for each solvent system.[18]
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol provides a small-scale method for preparing an ASD for initial screening.
Materials:
-
NFOPB
-
A hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).
-
Dissolve the calculated amounts of NFOPB and the polymer in a suitable volume of the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once a solid film or powder is formed, continue drying under high vacuum for several hours to remove residual solvent.
-
Scrape the solid material from the flask.
-
Further dry the resulting ASD powder in a vacuum oven at a mild temperature (e.g., 40°C) for 24 hours.
-
The resulting powder can be characterized (e.g., by DSC or XRD to confirm its amorphous nature) and used for dissolution testing.
Conclusion
Addressing the solubility of this compound requires a logical, multi-faceted approach. By systematically diagnosing the problem, understanding the underlying physicochemical principles, and applying appropriate enhancement strategies, researchers can overcome this common obstacle. This guide serves as a starting point for your investigations, providing both the theoretical framework and practical protocols to help you succeed in your research and development endeavors.
References
-
J Formul Sci Bioavailab. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
AAPS. (2023). Formulation Strategies for Oral Delivery of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
Pharmapproach. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
Verheyen, S., et al. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1057-1072. [Link]
-
IJPCR. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
-
World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
ResearchGate. (n.d.). Commonly used solubilizer excipients based on its functions. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
-
ACS Publications. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]
- Google Patents. (n.d.). TWI268778B - Benzamide derivative-containing pharmaceutical formulation having improved solubility and oral absorptivity.
-
ResearchGate. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
New Journal of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]
-
MDPI. (n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. [Link]
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"N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide" stability problems in solution
Welcome to the technical support resource for N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (CAS 10357-07-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. As a fluorinated pyrimidine derivative, its unique structure, while valuable for pharmaceutical synthesis, also presents specific handling and stability considerations.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
I. Understanding the Core Stability Challenge: Hydrolysis
The primary stability concern for this compound in solution is its susceptibility to hydrolysis. This compound belongs to the N-acylcytosine family. Research on related N(4)-acylcytosines indicates that the acylation of the exocyclic amino group can increase the polarity of the carbon-nitrogen bond, making it more susceptible to hydrolysis. This process can lead to the cleavage of the benzamide group, yielding 5-fluorocytosine and benzoic acid. 5-fluorocytosine itself can be unstable and may further degrade to the active drug, 5-fluorouracil (5-FU), especially under heating.
The rate of this hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of amide bonds. Therefore, maintaining an appropriate pH is critical for the stability of your this compound solutions.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in solution.
FAQs
1. Why has my solution of this compound become cloudy or precipitated over time?
-
Plausible Cause: The observed cloudiness or precipitation is likely due to the formation of one of its hydrolysis products, benzoic acid. Benzoic acid has limited solubility in aqueous solutions, especially at neutral or acidic pH. As the parent compound hydrolyzes, the concentration of benzoic acid can exceed its solubility limit, causing it to precipitate out of solution.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solution. A shift towards acidic or basic pH can accelerate hydrolysis.
-
Analytical Confirmation: If possible, analyze the precipitate. A simple melting point test or more sophisticated techniques like HPLC or NMR can confirm the presence of benzoic acid.
-
Solvent System: Consider the composition of your solvent system. If your experimental conditions allow, a small percentage of a co-solvent like ethanol or DMSO might help to keep the benzoic acid in solution. However, be mindful of the potential impact of the co-solvent on your experiment.
-
Fresh Preparation: The most reliable solution is to prepare fresh solutions of this compound immediately before use.
-
2. I am observing a loss of biological activity or inconsistent results in my assays. Could this be related to the stability of the compound?
-
Plausible Cause: Yes, a loss of activity is a strong indicator of compound degradation. The hydrolysis of this compound to 5-fluorocytosine and then potentially to 5-fluorouracil will alter the intended biological effect of the parent compound. The rate of degradation, and thus the loss of activity, will depend on your specific experimental conditions (e.g., buffer composition, pH, temperature, and incubation time).
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. Prepare a stock solution and analyze its purity at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a stability-indicating analytical method like HPLC.
-
Control Experiments: Include appropriate controls in your biological assays. A freshly prepared sample of the compound should be used as a positive control in every experiment to benchmark against samples that have been stored or incubated.
-
pH and Temperature Monitoring: Carefully monitor and control the pH and temperature of your assay buffers. Even slight variations can impact the rate of hydrolysis.
-
3. My HPLC analysis shows new, unexpected peaks appearing in my sample over time. What are these likely to be?
-
Plausible Cause: The appearance of new peaks in your chromatogram is a classic sign of compound degradation. Based on the known hydrolysis pathway of N-acylcytosines, these new peaks are most likely the degradation products: 5-fluorocytosine, benzoic acid, and potentially 5-fluorouracil.
-
Troubleshooting Steps:
-
Peak Identification: If you have access to analytical standards, co-inject them with your degraded sample to confirm the identity of the new peaks.
-
Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study. This involves intentionally exposing the compound to stress conditions (e.g., acid, base, heat, oxidation, and light) to accelerate its breakdown. Analysis of these stressed samples will help you to develop a robust, stability-indicating HPLC method that can separate the parent compound from all its potential degradation products.
-
Method Validation: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent peak from all potential degradant peaks.
-
4. What are the optimal storage conditions for this compound in solution?
-
Plausible Cause: Inappropriate storage is a major contributor to compound degradation. Factors like temperature, light, and the pH of the solvent can all impact long-term stability.
-
Troubleshooting Steps:
-
Short-Term Storage: For short-term storage (i.e., a few days), it is advisable to store solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Long-Term Storage: For long-term storage, it is best to store the compound as a dry, solid powder at -20°C.
-
Solvent Choice: If you must store the compound in solution, use an aprotic solvent like anhydrous DMSO. However, be aware that even in aprotic solvents, residual water can lead to hydrolysis over time.
-
Light Protection: Fluorinated pyrimidines can be susceptible to photodegradation.[2] Always store solutions in amber vials or protect them from light to minimize this risk.
-
III. Experimental Protocols & Data
A. Recommended Workflow for Investigating Solution Stability
To systematically assess the stability of this compound in your specific experimental context, the following workflow is recommended:
Caption: Workflow for assessing solution stability.
B. Potential Degradation Pathway
The following diagram illustrates the likely hydrolytic degradation pathway of this compound.
Sources
Technical Support Center: Synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Welcome to the technical support center for the synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (also known as N4-benzoyl-5-fluorocytosine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on minimizing and identifying common byproducts. Our goal is to provide you with the expertise and field-proven insights necessary to achieve a high-purity product consistently.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the selective N-acylation of 5-fluorocytosine with a benzoylating agent, such as benzoyl chloride or benzoic anhydride. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the acid byproduct.
Q2: What are the primary challenges in this synthesis?
A2: The main challenge lies in achieving regioselectivity. 5-fluorocytosine possesses multiple nucleophilic sites, leading to the potential for several side-products. The key is to favor acylation at the exocyclic N4-amino group while minimizing reactions at the N1 and N3 ring nitrogens and the O2 carbonyl oxygen. Over-acylation is also a common issue.
Q3: What are the most common byproducts I should be aware of?
A3: Based on the reactivity of 5-fluorocytosine, the following byproducts are frequently observed:
-
N1-benzoyl-5-fluorocytosine: The isomeric product resulting from acylation at the N1 ring nitrogen.
-
N1,N4-dibenzoyl-5-fluorocytosine: The di-acylated product from the reaction at both the N1 and N4 positions.
-
Unreacted 5-fluorocytosine: Incomplete conversion of the starting material.
-
5-Fluorouracil: Can be formed through hydrolysis of the starting material or the product, especially under harsh workup or purification conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired N4-Benzoyl Product
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 5-fluorocytosine.
-
The isolated yield of the target compound is consistently below expectations.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Acylating Agent | Increase the molar equivalents of benzoyl chloride or benzoic anhydride (e.g., from 1.1 to 1.5 equivalents). | Ensuring a slight excess of the acylating agent can drive the reaction to completion, especially if some of it is consumed by trace amounts of water. |
| Inadequate Base | Use a non-nucleophilic base like triethylamine in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP). Ensure at least one equivalent of the base is used to neutralize the generated acid. | Triethylamine is an effective acid scavenger, while DMAP is a highly efficient acylation catalyst that activates the acylating agent.[1] |
| Low Reaction Temperature | While initial addition of reagents may be done at a lower temperature to control exothermicity, the reaction may require heating (e.g., 40-50 °C) to proceed at a reasonable rate.[1] | Higher temperatures can overcome the activation energy barrier for the reaction, leading to a higher conversion rate. However, excessive heat can promote side reactions. |
| Poor Solubility of 5-Fluorocytosine | Use a solvent in which 5-fluorocytosine has better solubility, such as pyridine or dimethylformamide (DMF). | Improved solubility of the starting material ensures it is available in the solution phase to react with the acylating agent, leading to a more homogeneous and efficient reaction. |
Issue 2: Presence of a Significant Amount of Isomeric Byproduct (N1-benzoyl-5-fluorocytosine)
Symptoms:
-
NMR analysis of the purified product shows an extra set of peaks corresponding to an isomeric species.
-
HPLC analysis reveals a closely eluting peak to the main product peak.
Potential Causes & Solutions:
Diagram: Regioselectivity in the Acylation of 5-Fluorocytosine
Caption: Competing N4 and N1 acylation pathways.
| Cause | Recommended Action | Scientific Rationale |
| Reaction Conditions Favoring N1-Acylation | The use of a less sterically hindered base or a more reactive acylating agent can sometimes lead to increased N1-acylation. Consider using a bulkier base or a less reactive acylating agent like benzoic anhydride instead of benzoyl chloride. | The N1 position is often more kinetically favored for acylation, while the N4-acylated product is typically the thermodynamically more stable isomer. Adjusting reaction conditions can help favor the desired product. |
| Ineffective Purification | Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) to separate the isomers. Monitor fractions carefully by TLC or HPLC. | The N1 and N4 isomers have different polarities and will interact differently with the stationary phase of the chromatography column, allowing for their separation. |
Analytical Tip: Distinguishing between N1 and N4 acylation can often be achieved using 1H NMR spectroscopy. The chemical shifts of the pyrimidine ring protons and the NH protons will differ between the two isomers.
Issue 3: Formation of Di-acylated Byproduct (N1,N4-dibenzoyl-5-fluorocytosine)
Symptoms:
-
A higher molecular weight peak is observed in the mass spectrum of the crude product.
-
TLC analysis shows a less polar spot compared to the desired product.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Excess Acylating Agent | Carefully control the stoichiometry of the benzoylating agent. Use no more than 1.5 equivalents. | A large excess of the acylating agent can lead to a second acylation at the remaining nucleophilic site (N1) after the initial N4-acylation. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures. | Extended reaction times and high temperatures can provide the necessary energy for the less favorable second acylation to occur. |
| Workup Procedure | During workup, the di-acylated product can sometimes be hydrolyzed back to the desired mono-acylated product. A mild aqueous base wash could potentially be explored, but care must be taken to avoid hydrolysis of the desired product. | The N1-acyl group is generally more labile than the N4-acyl group and may be selectively cleaved under carefully controlled conditions. |
Issue 4: Presence of 5-Fluorouracil in the Final Product
Symptoms:
-
An impurity with a mass corresponding to 5-fluorouracil is detected by LC-MS.
-
The NMR spectrum shows signals consistent with 5-fluorouracil.
Potential Causes & Solutions:
Diagram: Hydrolysis Pathway
Caption: Hydrolysis of the product to 5-fluorouracil.
| Cause | Recommended Action | Scientific Rationale |
| Harsh Workup or Purification Conditions | Avoid strongly acidic or basic conditions during workup and purification. Use mild aqueous washes and maintain a neutral or slightly acidic pH. | The amide bond of the benzoyl group can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 5-fluorouracil.[2][3] |
| Instability of the Product | Store the purified product in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere. | N-acylated cytosine derivatives can have limited stability, and exposure to moisture and heat can promote hydrolysis over time. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N4-benzoylcytosine and should be optimized for your specific laboratory conditions.[1]
Materials:
-
5-Fluorocytosine
-
Benzoyl chloride
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Ethanol
-
Water
Procedure:
-
Under a nitrogen atmosphere, add 5-fluorocytosine (1 equivalent), DMAP (catalytic amount, e.g., 0.05 equivalents), and triethylamine (1.2 equivalents) to a flask containing anhydrous acetonitrile.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, cool the reaction mixture and collect the precipitate by filtration.
-
Wash the filter cake sequentially with cold acetonitrile, water, and finally ethanol to remove unreacted starting materials and salts.
-
Dry the product under vacuum.
Protocol 2: Purification by Column Chromatography
If the product contains significant amounts of byproducts, purification by column chromatography may be necessary.
Materials:
-
Crude this compound
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH) or Ethyl Acetate/Hexane
Procedure:
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., DCM or hexane).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% DCM and gradually adding MeOH, or starting with a low percentage of ethyl acetate in hexane and increasing the concentration).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. [Link]
-
Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans. (1978). PubMed. [Link]
- Method for synthesizing 5-fluorocytosine. (2019).
-
Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora. (1986). PubMed. [Link]
-
Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. (n.d.). The Royal Society of Chemistry. [Link]
-
Controlled Synthesis of New 5-Fluorocytosine Cocrystals Based on the p K a Rule. (2025). ResearchGate. [Link]
Sources
- 1. N4-Benzoylcytosine synthesis - chemicalbook [chemicalbook.com]
- 2. Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans: possible factor in 5-fluorocytosine clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide" optimizing reaction conditions (temp, time)
Technical Support Center: Synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific N-acylation reaction. Our focus is on providing practical, experience-driven advice to help you optimize reaction conditions, particularly temperature and time, to maximize yield and purity.
The synthesis involves the benzoylation of 5-fluorocytosine (also known as 5-fluoro-4-aminouracil). While seemingly straightforward, this reaction presents challenges in chemoselectivity and requires careful control of conditions to prevent side reactions and degradation.
Core Principles: Understanding the Reaction Variables
Before troubleshooting, it's crucial to understand the causality behind experimental choices. The reactivity of 5-fluorocytosine is complex due to multiple nucleophilic sites, including the primary exocyclic amino group (C4-NH₂), the ring nitrogens (N1 and N3), and the C2-oxo group (which can exist as a hydroxyl tautomer). Achieving selective N-acylation at the C4-amino position is the primary goal.
-
The Role of Temperature: Temperature is a double-edged sword. Higher temperatures increase the reaction rate but can also promote undesired side reactions, such as acylation at other sites (O-acylation or N1/N3 acylation) or even degradation of the starting material and product.[1] Lower temperatures often enhance selectivity for the desired N4-acylated product, which is typically the kinetically favored isomer.
-
The Impact of Reaction Time: Sufficient time is necessary for the reaction to reach completion. However, prolonged reaction times, especially at elevated temperatures, can lead to the formation of di-acylated byproducts or degradation. The optimal time is a function of temperature, reactant concentration, and the specific reagents used. Continuous monitoring via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.
-
Choice of Base and Solvent: The base acts as an acid scavenger for the HCl generated when using benzoyl chloride and can also serve as a catalyst. Pyridine is a common choice as it functions as both a base and a solvent, and it can form a highly reactive benzoylpyridinium ion intermediate. Aprotic polar solvents like Dimethylformamide (DMF) can also be effective by improving the solubility of the starting material.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction shows very low or no conversion to the desired product.
Answer: This is a common issue often related to insufficient reactivity in the system.
-
Plausible Cause 1: Low Reaction Temperature. While low temperatures favor selectivity, they can also significantly slow down the reaction rate, leading to apparent non-conversion within a typical timeframe.
-
Troubleshooting Steps:
-
Confirm the reaction has been running for an adequate period (e.g., 12-24 hours) by analyzing a sample via TLC or LC-MS.
-
If no progress is observed, gradually increase the temperature in 10-15 °C increments (e.g., from room temperature to 40 °C, then to 60 °C).
-
Monitor the reaction at each new temperature for 2-4 hours before increasing it further. Be cautious, as higher temperatures can promote side reactions.[3]
-
-
-
Plausible Cause 2: Insufficiently Active Acylating Agent. If you are using benzoic anhydride, the reaction may be sluggish.
-
Troubleshooting Steps:
-
Switch to the more reactive benzoyl chloride . It is generally more effective for acylating less nucleophilic amines.[3]
-
Ensure the benzoyl chloride is of high quality and has not been hydrolyzed by exposure to atmospheric moisture.
-
-
-
Plausible Cause 3: Poor Solubility. 5-Fluorocytosine has limited solubility in many common organic solvents.
-
Troubleshooting Steps:
-
If using a solvent like Dichloromethane (DCM), consider switching to a more polar aprotic solvent such as DMF or using pyridine as the solvent.[2]
-
-
Question 2: My analysis shows the formation of multiple products, resulting in a low yield of the desired N4-benzoylated isomer.
Answer: This points to a lack of chemoselectivity, a key challenge in this synthesis. The primary culprits are often O-acylation or acylation at the ring nitrogens.
-
Plausible Cause 1: Reaction Temperature is Too High. As discussed, elevated temperatures can provide enough energy to overcome the activation barrier for less-favored side reactions.
-
Troubleshooting Steps:
-
Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
If room temperature still produces side products, maintain the reaction at 0-5 °C for a longer duration (24-48 hours), monitoring periodically for conversion.
-
-
-
Plausible Cause 2: Over-acylation. Using a large excess of the acylating agent or running the reaction for too long can lead to the formation of di-benzoylated products.
-
Troubleshooting Steps:
-
Use a stoichiometric amount of the acylating agent (e.g., 1.05 to 1.2 equivalents).[2]
-
Add the benzoyl chloride dropwise to the solution of 5-fluorocytosine at a low temperature (0 °C) to maintain a low instantaneous concentration.
-
Stop the reaction as soon as TLC/LC-MS indicates the consumption of the starting material.
-
-
Question 3: I observe product degradation or the formation of 5-fluorouracil (5-FU) in my reaction mixture.
Answer: The pyrimidine ring can be sensitive to harsh conditions, and 5-fluorocytosine can deaminate to form 5-fluorouracil, a common impurity.[1]
-
Plausible Cause 1: Excessive Heat or Prolonged Reaction Time. The stability of both the starting material and the product is finite, and decomposition is accelerated by heat.
-
Troubleshooting Steps:
-
Employ the lowest effective temperature that allows for a reasonable reaction rate.
-
Avoid unnecessarily long reaction times. Quench the reaction as soon as it is deemed complete.
-
-
-
Plausible Cause 2: Presence of Water. Moisture can hydrolyze the acylating agent and potentially contribute to the degradation of the heterocyclic system.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried or flame-dried.
-
Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Use a fresh bottle of pyridine or other amine base, as they can absorb atmospheric moisture over time.
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the ideal starting conditions (temperature and time) for a first attempt at this synthesis?
-
A: A robust starting point is to dissolve 5-fluorocytosine in pyridine, cool the mixture to 0 °C in an ice bath, and add 1.1 equivalents of benzoyl chloride dropwise. Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, monitoring every 2-4 hours. Many N-acylations of this type are complete within 12-24 hours at room temperature.[4]
-
-
Q: How does monitoring by TLC help optimize time and temperature?
-
A: TLC allows you to visualize the consumption of your starting material and the formation of your product and byproducts in near real-time. By spotting the reaction mixture at regular intervals, you can determine the point at which the starting material is gone (indicating completion) and see if holding the reaction longer generates more impurities (indicating degradation or side reactions). This empirical data is invaluable for deciding when to stop the reaction.
-
-
Q: Is a catalytic amount of 4-Dimethylaminopyridine (DMAP) recommended?
-
A: Yes, adding a small amount of DMAP (0.05-0.1 equivalents) can significantly accelerate the reaction, especially at lower temperatures. DMAP is a hyper-nucleophilic catalyst that reacts with benzoyl chloride to form a highly reactive intermediate, which is then more readily attacked by the amino group of 5-fluorocytosine. However, be aware that its high reactivity can sometimes reduce selectivity, so it should be used judiciously.
-
Optimization Strategy & Data Summary
A systematic approach is the best way to optimize reaction conditions. We recommend varying one parameter at a time (e.g., temperature) while keeping others constant.
Table 1: Example Optimization Matrix for Temperature and Time
| Entry | Temperature (°C) | Time (h) | Base/Solvent | Yield (%) | Purity (LC-MS, %) | Key Observation |
| 1 | 0 → 25 | 24 | Pyridine | 65 | 85 | Incomplete conversion. |
| 2 | 40 | 12 | Pyridine | 80 | 90 | Good conversion, minor impurities. |
| 3 | 60 | 6 | Pyridine | 82 | 75 | Faster, but more impurities observed. |
| 4 | 80 | 4 | Pyridine | 70 | 60 | Significant degradation/side products. |
| 5 (Optimized) | 40 | 16 | Pyridine | 85 | 94 | Optimal balance of rate and purity. |
General Experimental Protocol
This protocol provides a starting point that can be modified based on your optimization experiments.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-fluorocytosine (1.0 eq.).
-
Solvent Addition: Add anhydrous pyridine (approx. 0.1 M concentration) and stir to form a suspension.
-
Cooling: Cool the flask to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred suspension over 10-15 minutes.
-
Reaction: Stir the reaction at the chosen temperature for the designated time. Monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).
-
Work-up: Once the reaction is complete, quench it by carefully pouring the mixture into ice water. The product will often precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether or ethanol to remove residual pyridine.
-
Purification: Dry the crude solid under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for reaction optimization.
References
- BenchChem. Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
-
PubChem. This compound. Available at: [Link]
-
Gong, H., et al. (2012). Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. Molecules. Available at: [Link]
- BenchChem. Technical Support Center: Synthesis of N-Acylsulfonamides.
-
Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2021). Letters in Applied NanoBioScience. Available at: [Link]
-
El-Shehry, M. F., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules. Available at: [Link]
-
Gao, Y., et al. (2014). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules. Available at: [Link]
-
Gutsche, C. D., et al. (1964). Journal of the American Chemical Society. As referenced in: Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Available at: [Link]
-
Wang, X., et al. (2020). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules. Available at: [Link]
-
Beijnen, J. H., et al. (1990). An accelerated stability study of 5-flucytosine in intravenous solution. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Ghorab, M. M., et al. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular Diversity. Available at: [Link]
-
Katritzky, A. R., et al. (2005). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions in the Synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Welcome to the technical support center for the synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, also known as N4-benzoyl-5-fluorocytosine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important compound. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction outcomes, leading to higher yields and purity.
Introduction
The synthesis of this compound typically involves the N-acylation of 5-fluorocytosine with benzoyl chloride or a related benzoylating agent. While seemingly straightforward, this reaction is often plagued by issues such as low yield, the formation of stubborn impurities, and in some cases, complete reaction failure. This guide provides a structured, question-and-answer-based approach to troubleshoot these problems, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low to no product formation?
A1: The primary culprit is often incomplete reaction due to suboptimal reaction conditions or poor reagent quality. Key factors include the choice of base, solvent, and the reactivity of the benzoylating agent. The starting 5-fluorocytosine may also have poor solubility in common organic solvents, hindering the reaction.
Q2: I see multiple spots on my TLC plate that are not my starting material or product. What could they be?
A2: The most likely side products are N,N-dibenzoylated 5-fluorocytosine and the hydrolysis product, 5-fluorocytosine. The presence of residual water can lead to the hydrolysis of the benzoyl chloride, reducing its availability for the desired reaction and forming benzoic acid.
Q3: My final product seems to degrade upon standing or during purification. Why is this happening?
A3: The N-acyl bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions. This can occur during aqueous work-up, chromatography on silica gel (which can be slightly acidic), or prolonged storage in protic solvents.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Conversion to the Desired Product
Low or no formation of this compound is a frequent challenge. This section will guide you through a systematic approach to identify and resolve the root cause.
-
Poor Solubility of 5-Fluorocytosine: 5-fluorocytosine has limited solubility in many anhydrous organic solvents used for acylation.
-
Diagnosis: Observe the reaction mixture. Does the 5-fluorocytosine appear to be fully dissolved or is it a heterogeneous suspension?
-
-
Inadequate Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the amine, while a very strong base can promote side reactions.[1]
-
Diagnosis: Analyze a crude reaction sample by TLC or LC-MS. The presence of a large amount of unreacted 5-fluorocytosine suggests a base-related issue.
-
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and readily hydrolyzes in the presence of water.
-
Diagnosis: The presence of benzoic acid as a major byproduct in the crude reaction mixture is a strong indicator of benzoyl chloride hydrolysis.
-
| Parameter | Recommendation | Rationale |
| Solvent | Use a polar aprotic solvent like pyridine, N,N-dimethylformamide (DMF), or acetonitrile. Pyridine can act as both a solvent and a base. | These solvents help to dissolve 5-fluorocytosine and are compatible with the reaction conditions. |
| Base | Use a non-nucleophilic organic base such as triethylamine (TEA) or pyridine. Use at least 2 equivalents. | One equivalent of base neutralizes the HCl generated during the reaction, while the second equivalent acts as a catalyst. |
| Reagent Quality | Ensure benzoyl chloride is fresh or has been properly stored. Use anhydrous solvents. | Moisture will lead to the decomposition of the benzoylating agent. |
dot
Caption: Troubleshooting workflow for low product conversion.
Issue 2: Formation of N,N-Dibenzoylated Impurity
The formation of an N,N-dibenzoylated byproduct is a common issue in the acylation of aminopyrimidines, leading to purification challenges and reduced yield of the desired mono-acylated product.
The exocyclic amino group of 5-fluorocytosine can be acylated. In the presence of a strong base, the resulting amide proton can be abstracted, creating an anion that can react with a second molecule of benzoyl chloride to form the N,N-dibenzoylated product. The use of an excess of a strong base often promotes this side reaction.[1]
dot
Caption: Reaction pathway for mono- and di-benzoylation.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride. Avoid a large excess.
-
Choice of Base: A weaker base like pyridine is often preferred over stronger bases like triethylamine when diacylation is an issue.[1]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize side reactions. A patent for the synthesis of N4-benzoylcytosine suggests cooling the reaction mixture to 5-8°C before adding benzoyl chloride.
Issue 3: Product Hydrolysis During Work-up or Purification
The N-benzoyl group can be cleaved under certain conditions, leading to the regeneration of 5-fluorocytosine.
-
Aqueous Work-up: Prolonged exposure to acidic or basic aqueous solutions during the work-up can cause hydrolysis.
-
Chromatography: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the amide bond, especially if protic eluents are used. The stability of 5-fluorocytosine in aqueous solutions is pH-dependent.[2]
-
Minimize Contact with Water: If an aqueous work-up is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture carefully before extraction.
-
Purification Strategy:
-
Recrystallization: If the product is crystalline, recrystallization is often the best method for purification as it avoids prolonged contact with stationary phases. A preparation method for 5-fluorocytosine suggests recrystallization from water.
-
Neutralized Silica Gel: If column chromatography is unavoidable, use silica gel that has been neutralized with a base (e.g., by adding 1% triethylamine to the eluent).
-
Reverse-Phase HPLC: For high-purity material, preparative reverse-phase HPLC can be an effective purification method.
-
dot
Caption: Hydrolysis of the final product.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to minimize common side reactions and improve yield.
Materials:
-
5-Fluorocytosine
-
Pyridine (anhydrous)
-
Benzoyl chloride (freshly distilled or from a new bottle)
-
Ethanol (for washing)
Procedure:
-
Suspend 5-fluorocytosine (1.0 eq) in anhydrous pyridine (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Filter the resulting solid and wash it with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on neutralized silica gel.
Protocol for Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
References
- A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite.
-
Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid. PubMed. [Link]
-
Design, Synthesis, and Characterization of New 5-Fluorocytosine Salts. ACS Publications. [Link]
-
Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]
-
Prodrug-5-Fluorocytosine Synthesis Service. Creative Biolabs. [Link]
-
Acylation of cystosine by ethyl N-hydroxycarbamate and its acyl derivatives and the binding of these agents to nucleic acids and proteins. Journal of the Chemical Society C: Organic. [Link]
-
Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. Semantic Scholar. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
This compound. PubChem. [Link]
-
Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed. [Link]
- Method for synthesizing 5-fluorocytosine.
- 5-fluorocytosine preparation method.
-
Stability studies of 5-fluorocytosine in aqueous solutions. PubMed. [Link]
-
An accelerated stability study of 5-flucytosine in intravenous solution. PubMed. [Link]
-
Zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage. Supporting Information. [Link]
- Process for Producing Fluorocytosine and Fluorocytosine Derivatives.
-
Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. [Link]
Sources
Technical Support Center: N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide Analytical Method Development
Introduction
Welcome to the technical support guide for the analytical method development of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (CAS 10357-07-0). This molecule, a fluorinated pyrimidine derivative, presents unique challenges due to its combination of a polar heterocyclic core and a nonpolar aromatic benzamide moiety.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of developing robust and reliable analytical methods for this compound.
Drawing from extensive experience with related chemical structures, this document provides a proactive troubleshooting framework. We will address potential issues in chromatography, sample stability, and impurity profiling, explaining the scientific rationale behind each challenge and offering validated solutions.
Predicted Physicochemical Properties & Structural Alerts
A thorough understanding of the molecule's structure is the foundation of effective method development.
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₁₁H₈FN₃O₂ | --- |
| Molecular Weight | 233.20 g/mol [2][3] | Standard mass spectrometry range. |
| Structure | Benzamide linked to a 5-fluorocytosine core.[1][2] | Combination of polar (pyrimidine) and non-polar (benzene) groups suggests reverse-phase HPLC is a suitable starting point. |
| pKa (Predicted) | Multiple pKa values expected due to acidic N-H protons on the pyrimidine ring and the amide N-H. | pH of the mobile phase will be critical for controlling peak shape and retention time in HPLC. |
| Solubility | Likely sparingly soluble in water, with better solubility in organic solvents like ethanol, acetone, and DMSO.[4] | Challenges in preparing aqueous standards and samples; may require organic co-solvents. |
| UV Absorbance | Aromatic rings and conjugated systems suggest strong UV absorbance. | UV detection is a viable primary detection method for HPLC. |
| Stability | Amide linkage is susceptible to hydrolysis under strong acidic or basic conditions.[5][6] | pH control is crucial for sample and standard stability. Forced degradation studies are necessary.[7] |
Section 1: High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the cornerstone for analyzing this compound. However, achieving optimal separation and peak shape can be challenging.
FAQ 1: Poor Peak Shape (Tailing or Fronting)
Question: My HPLC chromatogram for this compound shows significant peak tailing, even after optimizing the mobile phase. What is the cause and how can I fix it?
Answer:
Peak tailing for this compound is often multifactorial, stemming from its chemical nature.
-
Causality:
-
Secondary Interactions: The nitrogen atoms in the pyrimidine ring can engage in secondary ionic interactions with residual, acidic silanol groups on the surface of standard C18 silica columns. This causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
-
pH Effects: If the mobile phase pH is close to the pKa of the molecule's ionizable groups, a mixture of ionized and non-ionized forms will exist. These different forms can interact differently with the stationary phase, broadening the peak.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[8]
-
-
Troubleshooting Protocol:
-
pH Adjustment & Buffering:
-
Action: Adjust the mobile phase pH to be at least 2 units away from the predicted pKa of the analyte. For this molecule, starting with a lower pH (e.g., pH 2.5-3.5) using a formic acid or phosphate buffer is recommended. This ensures the nitrogen atoms are consistently protonated, minimizing secondary interactions.
-
Rationale: At a low pH, silanol groups are less likely to be deprotonated and the analyte will carry a consistent positive charge, leading to more uniform interactions with the stationary phase.
-
Buffer: Ensure the buffer concentration (e.g., 10-25 mM) is adequate to control the pH on the column.
-
-
Column Selection:
-
Action: Switch to an "end-capped" C18 column or a column with a different stationary phase (e.g., Phenyl-Hexyl).
-
Rationale: End-capped columns have fewer free silanol groups, reducing the sites for secondary interactions. A Phenyl-Hexyl phase can offer different selectivity through pi-pi interactions with the benzene ring.
-
-
Mobile Phase Modifiers:
-
Action: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (0.05-0.1%).
-
Rationale: TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte. Note: TEA can shorten column lifetime and is not compatible with mass spectrometry.
-
-
Check for Extra-Column Volume:
-
Action: Minimize the length and internal diameter of tubing between the injector, column, and detector.
-
Rationale: Excessive volume outside the column can cause peak broadening and tailing.
-
-
FAQ 2: Inconsistent Retention Times
Question: The retention time for my main peak is shifting between injections. What could be causing this variability?
Answer:
Retention time instability points to issues with the HPLC system or the method's robustness.
-
Causality:
-
Pump and Solvent Delivery: Inaccurate or fluctuating mobile phase composition is a primary cause. This can result from leaky pump seals, faulty check valves, or improper solvent mixing in gradient systems.
-
Column Equilibration: Insufficient equilibration time between gradient runs will cause the column to start from an inconsistent state, leading to shifts in retention.
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase. A non-thermostatted column is susceptible to ambient temperature changes.[9]
-
Mobile Phase Degradation: Over time, the pH of unbuffered or poorly prepared mobile phases can change due to absorption of atmospheric CO₂, or volatile organic components can evaporate, altering the solvent ratio.
-
-
Troubleshooting Protocol:
Step Action Rationale 1 System Check Check for leaks around pump heads and fittings. A buildup of salt crystals is a clear sign of a leak with buffered mobile phases. Perform a pump pressure test and flow rate calibration.[9][10] 2 Mobile Phase Prepare fresh mobile phase daily. Degas solvents thoroughly to prevent bubble formation in the pump. If using a gradient, ensure the online mixer is functioning correctly.[8] 3 Equilibration Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection, especially after a steep gradient.[9] 4 Temperature Control Use a column oven and set it to a temperature slightly above ambient (e.g., 30-40 °C) to ensure a stable operating temperature.
Section 2: Stability and Forced Degradation
Understanding the stability of this compound is mandated by regulatory bodies and is crucial for developing a stability-indicating analytical method.[11][12]
FAQ 3: Analyte Degradation in Solution
Question: I am seeing extra peaks appear in my chromatogram when I re-inject a standard solution that has been sitting on the autosampler for several hours. Is the compound degrading?
Answer:
Yes, this is a strong indication of in-solution instability. The primary suspect for degradation is the amide bond.
-
Predicted Degradation Pathway:
-
Forced Degradation Protocol: Forced degradation studies are essential to identify potential degradation products and demonstrate the specificity of your analytical method.[14]
Condition Protocol Expected Outcome Acid Hydrolysis 0.1 M HCl at 60 °C for 2-8 hours. Degradation expected. Primary degradants should be the hydrolysis products. Base Hydrolysis 0.1 M NaOH at room temperature for 1-4 hours. Rapid degradation expected. Amide hydrolysis is typically faster under basic conditions.[5] Oxidation 3% H₂O₂ at room temperature for 24 hours. The pyrimidine and benzene rings may be susceptible to oxidation, potentially forming N-oxides or hydroxylated species. Thermal Solid sample at 105 °C for 24 hours. Assess thermal stability. Photolytic Solution exposed to UV/Vis light (ICH Q1B). Assess light sensitivity. Procedure:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each condition, mix the stock solution with the stress agent.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base samples before injection to prevent column damage.[11]
-
Analyze all samples by HPLC-UV and LC-MS to identify and characterize the degradants. The goal is to achieve 5-20% degradation of the parent compound.[12]
-
Section 3: Impurity Profiling and Quantification
Question: How do I develop a method to separate and quantify process-related impurities and degradation products?
Answer:
A robust impurity profiling method requires high resolution and sensitivity.
-
Method Development Strategy:
-
Utilize Forced Degradation Samples: The samples generated during forced degradation are invaluable for method development, as they contain the very impurities you need to separate from the main peak.
-
Gradient Elution: An isocratic method may not have sufficient resolving power. A gradient method, starting with a high aqueous content and ramping up the organic solvent (e.g., acetonitrile or methanol), is typically required to separate polar degradants from the less polar parent compound and non-polar impurities.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess peak purity. This ensures that the main analyte peak does not co-elute with any impurities.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).
-
References
-
Benzamide | C7H7NO. PubChem, National Institutes of Health. [Link]
-
This compound | C11H8FN3O2. PubChem, National Institutes of Health. [Link]
-
Some Basic Facts about Forced Degradation Test. Labinsights. [Link]
-
This compound. Moldb. [Link]
-
Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. [Link]
-
Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Troubleshooting in HPLC: A Review. IJSDR. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Severe fluoropyrimidine-related toxicity: Clinical implications of DPYD analysis and UH2/U ratio evaluation. ResearchGate. [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
Sources
- 1. Buy this compound | 10357-07-0 [smolecule.com]
- 2. This compound | C11H8FN3O2 | CID 352561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10357-07-0 | this compound - Moldb [moldb.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. ajpsonline.com [ajpsonline.com]
Technical Support Center: Scaling Up the Synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (also known as N4-benzoyl-5-fluorocytosine)[1][2]. We will explore common issues, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure a robust, scalable, and safe process.
Overview of the Core Synthesis
The synthesis of this compound is fundamentally an N-acylation reaction. The primary starting materials are 4-amino-5-fluorouracil (5-fluorocytosine) and a benzoylating agent, typically benzoyl chloride. The reaction is usually mediated by a base to neutralize the HCl byproduct.
While straightforward on a lab scale, this process presents several challenges upon scale-up related to reaction control, impurity formation, and product isolation.
Caption: A high-level overview of the synthesis workflow.
Troubleshooting Guide: Common Scale-Up Issues
Q1: My reaction yield drops significantly at the kilogram scale compared to my lab-scale experiments. What's going wrong?
A drop in yield during scale-up is a frequent and multifaceted problem. The root cause often lies in physical phenomena that are negligible in small flasks but become dominant in large reactors.[3]
Troubleshooting Steps & Explanations:
-
Assess Heat and Mass Transfer:
-
The Problem: Large reactors have a much lower surface-area-to-volume ratio, making heat dissipation less efficient. Inefficient mixing can create localized "hot spots" or areas of high reactant concentration. These issues can lead to thermal degradation of the product or promote side reactions.[3]
-
The Solution:
-
Controlled Reagent Addition: Do not add the benzoyl chloride all at once. Implement a slow, controlled addition via a dosing pump, carefully monitoring the internal reaction temperature.
-
Mixing Efficiency: Ensure the reactor's impeller design and agitation speed are sufficient to maintain a homogeneous slurry. A vortex should be visible, but the mixture should not be splashing excessively.
-
Exotherm Control: Profile the reaction exotherm on a small scale using a reaction calorimeter to predict the heat output at scale. Ensure your reactor's cooling system can handle the anticipated thermal load.[3]
-
-
-
Re-evaluate Your Base and Solvent System:
-
The Problem: The choice of base is critical. A strong base like triethylamine can deprotonate the newly formed amide product, leading to a second acylation and the formation of an N,N-diacyl impurity.[4] This side reaction consumes your starting material and acylating agent, directly reducing the yield of the desired product.
-
The Solution: Consider switching to a weaker, non-nucleophilic base like pyridine . Pyridine is typically strong enough to scavenge HCl but not strong enough to deprotonate the amide product, thus favoring clean mono-acylation.[4]
-
-
Verify Raw Material Quality:
-
The Problem: Impurities in starting materials (e.g., water in the solvent or excess acid in the benzoyl chloride) have a more pronounced negative impact at a larger scale. Water, for instance, will hydrolyze benzoyl chloride into benzoic acid, reducing its effective concentration.
-
The Solution: Perform rigorous quality control on all incoming raw materials. Use anhydrous solvents and freshly distilled or high-purity benzoyl chloride.
-
Caption: A decision-making workflow for troubleshooting low yields.
Q2: I'm observing a significant new impurity in my crude product that wasn't prominent in small-scale trials. How do I identify and minimize it?
The most likely culprit is the N,N-dibenzoyl derivative . This occurs when the initially formed mono-acylated product is deprotonated by the base and reacts with a second molecule of benzoyl chloride.
Mechanism of Side Reaction:
Sources
Technical Support Center: Achieving High Purity N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide for Biological Assays
Welcome to the technical support guide for N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in biological assays and require the highest standards of purity to ensure data integrity. Inconsistent or unexpected biological results can often be traced back to seemingly minor impurities that possess their own pharmacological activity.
This guide provides in-depth troubleshooting, detailed purification protocols, and robust analytical methods to help you identify, mitigate, and eliminate common impurities, ensuring your experimental outcomes are both accurate and reproducible.
Part 1: Understanding the Purity Challenge
The primary challenge in preparing this compound, also known as N4-benzoyl-5-fluorocytosine, for biological use is not just achieving a high percentage of the active compound, but ensuring the absence of specific, biologically active impurities. The standard synthesis involves the N-acylation of 5-fluorocytosine (5-FC) with an activated benzoic acid derivative, typically benzoyl chloride.
Even trace amounts of impurities can significantly impact biological assays.[1] For instance, the starting material, 5-FC, is a known antifungal prodrug that is converted intracellularly to the potent antimetabolite 5-fluorouracil (5-FU).[2][3] The presence of either 5-FC or 5-FU as impurities in your final compound could lead to confounding off-target effects, masking the true activity of your test molecule.
Below is a diagram illustrating the synthetic pathway and the genesis of key impurities.
Caption: Synthetic pathway and potential impurities.
Part 2: Troubleshooting Guide for Synthesis & Purification
This section is formatted as a series of common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
-
Question: My reaction yield is consistently low. What factors could be contributing to this?
-
Answer: Low yields in the N-acylation of aminopyrimidines are often due to several factors:
-
Insufficient Activation: The nucleophilicity of the exocyclic amino group on 5-fluorocytosine may be low. Ensure your acylating agent (benzoyl chloride) is reactive. If using benzoic acid, a coupling agent like DCC or EDCI is necessary.[4]
-
Reaction Conditions: The reaction may require gentle heating. A common procedure for analogous non-fluorinated compounds involves stirring at room temperature and then warming to 40-45°C.
-
Base Selection: The choice of base is critical. While a strong base like triethylamine is often used, it can also promote side reactions. Pyridine is a weaker base that can favor the desired mono-acylation, potentially improving the yield of the target compound relative to side products.
-
Moisture: Benzoyl chloride readily hydrolyzes to benzoic acid in the presence of water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent loss of your acylating agent.
-
Problem 2: Presence of Multiple Products in Crude Material (Confirmed by TLC/LC-MS)
-
Question: My crude reaction mixture shows multiple spots on TLC, with one having a much higher Rf value than expected. What is this likely to be and how can I prevent it?
-
Answer: The high Rf spot is likely the N,N-dibenzoyl-5-fluorocytosine (diacylation) product. This occurs when the initially formed amide is deprotonated by a strong base, and the resulting anion attacks a second molecule of benzoyl chloride.
-
Causality: This side reaction is highly dependent on the base used. Strong, non-nucleophilic bases like triethylamine (Et₃N) can facilitate this over-acylation.
-
Solution:
-
Use a Weaker Base: Switch from triethylamine to pyridine. Pyridine is typically not strong enough to deprotonate the amide product, thus preventing the second acylation.
-
Stoichiometry Control: Use only a slight excess (1.05-1.2 equivalents) of benzoyl chloride. Adding the benzoyl chloride slowly and at a low temperature (0-5°C) can also help control the reaction.
-
Alternative Acylating Agent: Consider using benzoic anhydride instead of benzoyl chloride. It is generally less reactive and can provide better control over mono-acylation.
-
-
Problem 3: Final Product is Contaminated with Starting Material (5-Fluorocytosine)
-
Question: After purification, my NMR and LC-MS analyses show a persistent peak corresponding to 5-fluorocytosine. How can I remove it effectively?
-
Answer: Residual 5-FC indicates an incomplete reaction or inefficient purification.
-
Synthetic Optimization: Drive the reaction to completion by increasing the reaction time or gently warming the mixture. Monitor the disappearance of the 5-FC spot on TLC.
-
Purification Strategy 1 (Chromatography): Silica gel column chromatography is effective. Since 5-FC is significantly more polar than the N-benzoylated product, it will have a much lower Rf value. A gradient elution, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol), will effectively separate the product from the baseline-retained 5-FC.
-
Purification Strategy 2 (Recrystallization): If the product is a solid, recrystallization can be highly effective. Choose a solvent system where the product has good solubility at high temperatures but poor solubility at low temperatures, while 5-FC remains soluble. Common solvents for similar compounds include ethanol, acetonitrile, or mixtures with water.
-
Problem 4: Concern About Biologically Active 5-Fluorouracil (5-FU) Impurity
-
Question: How can I detect and remove potential 5-fluorouracil (5-FU) contamination?
-
Answer: 5-FU can arise from the degradation of 5-FC, particularly under harsh (e.g., strongly acidic or basic) workup or purification conditions. Its presence is highly problematic for biological assays.
-
Detection: A validated HPLC method is the best way to detect and quantify 5-FU.[5] 5-FU will have a different retention time from both 5-FC and the target compound. 19F NMR spectroscopy is also a powerful tool for detecting fluorine-containing impurities.[6]
-
Prevention & Removal:
-
Mild Workup: Avoid extreme pH conditions during the reaction quench and extraction steps. Use a mild bicarbonate solution wash instead of strong bases.
-
Optimized Chromatography: A well-optimized reverse-phase HPLC (RP-HPLC) method can effectively separate the more polar 5-FU from the more non-polar benzoylated product.[7][8]
-
-
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the N-benzoylation of cytosine derivatives.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 5-fluorocytosine (1.0 eq.) in anhydrous pyridine (approx. 10 mL per gram of 5-FC).
-
Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
-
Addition of Acylating Agent: Add benzoyl chloride (1.1 eq.) dropwise to the suspension over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), checking for the consumption of 5-fluorocytosine.
-
Quenching: Once the reaction is complete, quench by the slow addition of a small amount of methanol to consume any excess benzoyl chloride.
-
Workup: Pour the reaction mixture into ice water. The crude product may precipitate. Collect the solid by filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Column Packing: Pack a silica gel column using a non-polar solvent (e.g., hexane or DCM).
-
Loading: Dry-load the adsorbed product onto the top of the column.
-
Elution: Begin elution with 100% DCM. Gradually increase the polarity by adding methanol (e.g., starting with 1% MeOH in DCM, then 2%, 5%, etc.).
-
Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purity Assessment by HPLC
This is a general method; optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical starting point could be 90% A / 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275-285 nm.
-
Procedure:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare standards of potential impurities (5-FC, benzoic acid, 5-FU) for retention time comparison.
-
Inject the sample and analyze the chromatogram for purity, comparing peak retention times to the standards.
-
Part 4: Data Interpretation and Purity Criteria
| Analytical Technique | Parameter Measured | Acceptance Criteria for High-Purity Sample (>99%) |
| HPLC/UPLC | Peak Area Percentage | Main peak should be >99.0%. No detectable peaks for 5-FC or 5-FU (<0.05%). |
| LC-MS | Mass-to-Charge Ratio (m/z) | A single major peak with the correct molecular ion [M+H]⁺ or [M-H]⁻. Absence of masses corresponding to impurities. |
| ¹H NMR | Chemical Shift, Integration | Correct chemical shifts and integration ratios for all protons. Absence of peaks from solvents or impurities. |
| ¹⁹F NMR | Chemical Shift | A single, sharp signal corresponding to the C5-F group. Absence of signals from 5-FC or 5-FU. |
graph TD { subgraph "Purity Verification Workflow" A[Synthesized Crude Product] --> B{Initial Purity Check (TLC/LC-MS)}; B -- ">95% Pure?" --> C{Recrystallization}; B -- "<95% Pure?" --> D[Column Chromatography]; D --> E{Assess Fraction Purity (TLC)}; C --> F[Final Product]; E --> F; F --> G[Comprehensive Analysis]; subgraph "Comprehensive Analysis" G --> H(HPLC for % Purity); G --> I(LC-MS for Mass ID); G --> J(NMR for Structure); end J --> K{Purity >99%?}; K -- "Yes" --> L[Release for Biological Assay]; K -- "No" --> D; endnode[style="rounded,filled"]; A[fillcolor="#F1F3F4", fontcolor="#202124"]; F[fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"]; L[fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"]; B[shape=diamond, fillcolor="#FEF7E0", color="#FBBC05", fontcolor="#202124"]; K[shape=diamond, fillcolor="#FEF7E0", color="#FBBC05", fontcolor="#202124"];
}
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- 7. Separation of Flucytosine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Flucytosine on Primesep 100 Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is but the first step. The absolute, unambiguous confirmation of a molecule's structure is paramount, serving as the bedrock upon which all subsequent biological, toxicological, and clinical data are built. N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, a derivative of the well-known antifungal and chemotherapeutic precursor 5-Fluorocytosine (5-FC)[1], presents a compelling case for rigorous structural analysis. Its architecture, featuring a benzoyl group appended to a fluorinated pyrimidine core, contains multiple sites for potential isomerism, tautomerism, and misidentification during synthesis.
This guide provides an in-depth comparison of the principal analytical techniques used for the structural confirmation of this molecule. We move beyond a mere listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, presenting them as a synergistic toolkit for achieving irrefutable structural proof.
The Gold Standard: A Multi-Technique Approach
No single technique can reveal all facets of a molecule's identity. A robust structural confirmation strategy relies on the convergence of data from orthogonal methods. The workflow below illustrates a logical progression from initial purity and identity checks to absolute structural determination.
Caption: Workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and proximity of atoms.
Expertise in Action: Why NMR is Foundational
For this compound, the primary synthetic ambiguity is the site of acylation. Has the benzoyl group attached to the exocyclic amine (N4), or one of the ring nitrogens (N1 or N3)? 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, is designed to resolve this. It detects long-range (2-3 bond) couplings between protons and carbons, providing an unambiguous map of the molecular framework.
Caption: Key HMBC correlations confirming N4-acylation.
A correlation between the amide proton (NH -CO) and the pyrimidine ring carbon C4, and conversely, between the pyrimidine ring proton (H6) and the amide C =O, would definitively prove the N4 acylation site.
Expected Spectral Data
The following table outlines the predicted NMR chemical shifts (δ) in ppm, based on data from analogous benzamide and fluoropyrimidine structures.[3][4][5]
| Technique | Assignment | Predicted Chemical Shift (ppm) | Key Information Provided |
| ¹H NMR | Benzoyl Protons (ortho) | 7.9 - 8.1 | Proximity to electron-withdrawing amide |
| Benzoyl Protons (meta, para) | 7.4 - 7.6 | Characteristic aromatic pattern | |
| Pyrimidine H6 | 8.2 - 8.5 (doublet) | Deshielded by ring nitrogens; coupled to ¹⁹F | |
| Amide NH (N4-H) | 10.5 - 11.5 (broad singlet) | Exchangeable proton, confirms amide presence | |
| Ring NH (N1-H or N3-H) | 11.0 - 12.0 (broad singlet) | Exchangeable proton, indicates tautomeric form | |
| ¹³C NMR | Benzoyl C=O | 165 - 168 | Carbonyl carbon of the amide |
| Pyrimidine C=O (C2) | 155 - 158 | Carbonyl carbon of the pyrimidine ring | |
| Pyrimidine C5 | 138 - 142 (doublet, ¹JCF) | Carbon directly bonded to fluorine, large C-F coupling | |
| Pyrimidine C4 | 150 - 154 | Carbon attached to the acylated nitrogen | |
| Pyrimidine C6 | 145 - 148 (doublet, ²JCF) | Carbon adjacent to C5, smaller C-F coupling | |
| ¹⁹F NMR | Pyrimidine C5-F | -160 to -175 | Confirms fluorine presence and its electronic environment |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and slow the exchange of NH protons, making them more easily observable.[6]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H bond connectivities within the benzoyl and pyrimidine rings.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum, optimizing the long-range coupling delay (~8 Hz) to observe 2-3 bond correlations crucial for linking the benzoyl and pyrimidine moieties.[7]
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Assign all signals based on chemical shifts, coupling constants (including H-F and C-F), and 2D correlations to build the final structure.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry provides two critical pieces of information with exceptional sensitivity: the molecular weight of the compound and, with high-resolution instruments (HRMS), its exact elemental composition.[8]
Expertise in Action: Beyond Just a Molecular Weight
For this compound (Molecular Formula: C₁₁H₈FN₃O₂), the monoisotopic mass is 233.0601 Da.[9] An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap, can measure this mass to within a few parts per million (ppm). Observing an ion at m/z 234.0674 [M+H]⁺ with an error of < 5 ppm provides extremely high confidence in the assigned molecular formula, ruling out other potential formulas with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS) can provide structural insights by inducing fragmentation of the molecular ion.[10] The fragmentation pattern serves as a molecular fingerprint. The most probable cleavage would occur at the amide bond, the weakest link in the structure.
Expected Fragmentation Data (ESI-MS/MS)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 234.0674 [M+H]⁺ | 129.0305 | [5-Fluorocytosine + H]⁺ moiety |
| 234.0674 [M+H]⁺ | 105.0340 | [Benzoyl]⁺ cation (C₇H₅O) |
| 232.0522 [M-H]⁻ | 128.0227 | [5-Fluorocytosine - H]⁻ anion |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Chromatography (LC): Inject the sample onto a reverse-phase C18 column. Use a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over several minutes. This separates the compound of interest from any residual impurities. Formic acid is added to aid in protonation for positive ion mode electrospray ionization (ESI).
-
Mass Spectrometry (MS):
-
Analyze the column eluent using an ESI source coupled to an HRMS instrument.
-
Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Perform a full scan MS experiment to determine the accurate mass of the molecular ion.
-
Perform a data-dependent MS/MS experiment, where the instrument automatically selects the most intense ion (the molecular ion) for fragmentation and records the resulting fragment ion spectrum.[11]
-
-
Data Analysis: Compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Analyze the MS/MS spectrum to identify key fragments that align with the proposed structure.[12]
Single-Crystal X-ray Diffraction: The Definitive Answer
While NMR provides the structure in solution and MS confirms the mass and formula, single-crystal X-ray diffraction provides an unambiguous, three-dimensional picture of the molecule in the solid state.[13] It is the ultimate arbiter in cases of structural ambiguity, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.
Expertise in Action: Resolving Tautomerism and Conformation
Beyond confirming the N4-acylation, X-ray crystallography can definitively resolve the tautomeric form of the pyrimidine ring. It will show the precise location of hydrogen atoms on the N1 and N3 positions and reveal whether the C2 oxygen is keto or enol. Furthermore, it provides invaluable information on intermolecular interactions, such as hydrogen bonding networks, which dictate crystal packing and can influence physical properties like solubility and stability.[14][15] For a molecule like this, one would expect to see strong hydrogen bonds involving the amide N-H, the ring N-H, and the carbonyl oxygens, forming dimers or extended networks.[16]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. High-purity material is essential. Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, DMF, acetone).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of cold nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to get an initial model of the molecule. Refine this model against the experimental data, locating all non-hydrogen atoms and typically locating hydrogen atoms from the difference electron density map.
-
Data Interpretation: Analyze the final refined structure to obtain bond lengths, angles, torsion angles, and details of intermolecular interactions. Generate graphical representations of the molecule and its packing in the crystal lattice.
Comparative Analysis: Choosing the Right Tool
| Parameter | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Atom connectivity, solution-state structure, dynamic processes | Molecular weight, elemental formula, fragmentation pathways | Absolute 3D solid-state structure, bond lengths/angles, packing |
| Confidence Level | High to Very High (with 2D NMR) | Very High (for formula via HRMS), Moderate (for structure) | Definitive/Unambiguous |
| Sample Requirement | 1-10+ mg, soluble | ng to µg, soluble | Single crystal (µg to mg) |
| Sample State | Solution | Solution / Volatilized | Crystalline Solid |
| Destructive? | No | Yes (in most cases) | No (crystal is recovered) |
| Key Advantage | Detailed connectivity map in a biologically relevant state (solution) | Exceptional sensitivity and confirmation of elemental formula | Provides the ultimate, irrefutable structural proof |
| Key Limitation | Can be ambiguous for complex stereoisomers without specific experiments | Provides little direct connectivity information | Crystal growth can be a significant bottleneck |
Conclusion
The structural confirmation of this compound is a task that demands a synergistic application of modern analytical techniques. While initial checks with 1D NMR and LC-MS can provide rapid confirmation of a successful reaction, they are insufficient for regulatory or publication standards. Definitive proof of the N4-acylation site is best achieved through 2D NMR experiments, particularly HMBC, which maps the atomic connections. High-resolution mass spectrometry is indispensable for validating the elemental composition with high precision. Finally, single-crystal X-ray diffraction, when achievable, stands as the ultimate authority, providing an irrefutable three-dimensional model of the molecule and offering insights into its solid-state behavior. By judiciously combining these techniques, researchers can establish the structure of their target compound with the highest degree of scientific rigor and confidence.
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Mohamed-Ezzat, A., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E, 78(Pt 3), 331-334. [Link]
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A Senior Application Scientist’s Guide to Purity Analysis of N4-benzoyl-5-fluorocytosine: A Comparative Analysis of HPLC and LC-MS Methodologies
For researchers and professionals in drug development, the purity of synthetic intermediates is a cornerstone of successful and reproducible outcomes. N4-benzoyl-5-fluorocytosine is a critical building block in the synthesis of various fluorinated nucleoside analogues, which are potent antiviral and anticancer agents.[1] Ensuring its purity is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the purity assessment of N4-benzoyl-5-fluorocytosine: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower your analytical strategies.
Understanding the Analyte and Potential Impurities
Before selecting an analytical method, it is crucial to understand the physicochemical properties of N4-benzoyl-5-fluorocytosine and its likely impurity profile. The molecule contains a benzoyl group and a fluorinated cytosine ring, making it a moderately non-polar compound with strong UV chromophores.
Potential impurities can arise from the synthesis process or degradation. A common synthetic route involves the reaction of 5-fluorocytosine with benzoyl chloride.[2][3] Therefore, potential process-related impurities include:
-
Starting Materials: Unreacted 5-fluorocytosine and residual benzoyl chloride (or its hydrolysis product, benzoic acid).
-
By-products: Di-benzoylated species or other side-reaction products.
-
Degradation Products: Hydrolysis of the N4-benzoyl group, leading to the formation of 5-fluorocytosine and benzoic acid.
An effective analytical method must be able to separate the main compound from these and other unknown impurities.
Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC with UV detection is the workhorse of the pharmaceutical industry for purity and assay testing.[4] Its robustness, precision, and quantitative accuracy make it ideal for determining the percentage purity of the main component and quantifying known impurities.
The "Why": Causality in HPLC Method Design
The choice of HPLC parameters is a deliberate process designed to achieve optimal separation (resolution) and sensitivity for the analyte and its impurities. For N4-benzoyl-5-fluorocytosine, a Reversed-Phase HPLC (RP-HPLC) method is the most logical choice.
-
Why Reversed-Phase? RP-HPLC separates molecules based on their hydrophobicity.[5] N4-benzoyl-5-fluorocytosine, with its aromatic rings, is significantly more hydrophobic than its primary precursor, 5-fluorocytosine. This difference in polarity is the key to achieving a successful separation using a non-polar stationary phase (like C18) and a polar mobile phase.[5]
-
Why a C18 Column? A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, offering a high degree of hydrophobicity that provides excellent retention for moderately non-polar compounds like our analyte.[5]
-
Why a Buffered Mobile Phase? The ionization state of the cytosine moiety can affect peak shape and retention time. A mobile phase containing a buffer (e.g., phosphate) or an acid modifier like formic or phosphoric acid ensures a consistent pH, leading to sharp, symmetrical peaks and reproducible results.[6]
-
Why UV Detection? The presence of the benzoyl group and the pyrimidine ring system results in strong ultraviolet absorbance. A Diode Array Detector (DAD) or UV detector allows for highly sensitive detection and quantification.[7] The optimal wavelength can be determined by examining the UV spectrum of the analyte; a wavelength around 230-260 nm is typically a good starting point for benzoyl derivatives.[5]
Experimental Workflow: HPLC Purity Determination
The following diagram illustrates a typical workflow for HPLC purity analysis.
Caption: Workflow for quantitative purity analysis by HPLC.
Detailed Protocol: RP-HPLC Method for Purity Analysis
This protocol is a representative method and must be fully validated according to ICH guidelines (Q2R1) before routine use.[8][9]
-
Chromatographic System:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and DAD or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Elution Mode: Gradient elution (example):
Time (min) % B 0.0 20 15.0 80 15.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of N4-benzoyl-5-fluorocytosine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the Standard Solution.
-
-
System Suitability Test (SST):
-
This is a self-validating step to ensure the system is performing correctly.[9]
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates for the main peak should be ≥ 2000.
-
-
-
Procedure:
-
Inject the Diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
-
-
Calculation:
-
Calculate the purity using area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
| Validation Parameter | Typical Acceptance Criteria (ICH Q2R1) | Purpose |
| Specificity | The method must resolve the main peak from impurities and degradation products. | Ensures the signal measured is only from the intended analyte.[10] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a proportional relationship between concentration and detector response.[8] |
| Accuracy | 98.0% to 102.0% recovery of spiked samples. | Measures the closeness of the experimental value to the true value.[10] |
| Precision (Repeatability) | RSD ≤ 2.0% for multiple preparations. | Demonstrates consistency of results for the same sample under the same conditions.[4] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[8] |
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC-UV is excellent for quantification, its ability to identify unknown impurities is limited. LC-MS is the premier technique for the structural elucidation of unknown impurities, even at trace levels.[11] It combines the separation power of LC with the mass analysis capability of MS, providing molecular weight and fragmentation data.[12][13]
The "Why": Causality in LC-MS Method Design
-
Why LC-MS? For impurity profiling, knowing the identity of an impurity is as important as knowing its quantity. An impurity's structure determines its potential toxicity and informs efforts to control it during synthesis. LC-MS provides the mass-to-charge ratio (m/z) of an impurity, which is a direct clue to its molecular formula and identity.[11]
-
Why Electrospray Ionization (ESI)? ESI is a "soft" ionization technique that is well-suited for polar to moderately polar molecules like N4-benzoyl-5-fluorocytosine and its potential impurities.[14] It typically generates protonated molecules [M+H]+ with minimal fragmentation in the source, clearly indicating the molecular weight of the eluting compound.
-
Why Tandem MS (MS/MS)? To confirm a structure, the parent ion [M+H]+ can be isolated and fragmented. The resulting fragment ions create a "fingerprint" that is unique to the molecule's structure. This fragmentation pattern allows for confident identification of impurities by piecing together their structural components.[13]
Experimental Workflow: LC-MS Impurity Identification
The workflow for LC-MS focuses on acquiring high-quality mass data for structural confirmation.
Caption: Workflow for impurity identification by LC-MS.
Detailed Protocol: LC-MS Method for Impurity Profiling
-
LC System:
-
The LC parameters (column, gradient, flow rate) can be very similar to the HPLC method.
-
Crucial Difference: Non-volatile buffers like phosphate must be avoided as they will contaminate the mass spectrometer. Use volatile modifiers like formic acid, acetic acid, or ammonium formate.[14]
-
-
MS System:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in determining elemental composition.[15]
-
Ionization Mode: ESI, positive ion mode.
-
Scan Mode:
-
Full Scan (MS1): Scan a mass range appropriate for the expected impurities (e.g., m/z 100-1000). This detects all ions eluting from the column.
-
Data-Dependent Acquisition (DDA) or DIA: Automatically triggers MS/MS fragmentation scans on the most intense ions detected in the full scan. This provides structural information on the impurities.
-
-
-
Procedure:
-
Inject a sample of N4-benzoyl-5-fluorocytosine.
-
Acquire data using both full scan and a data-dependent MS/MS mode.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to locate impurity peaks.
-
For each impurity peak, extract the mass spectrum to determine its [M+H]+ value (molecular weight).
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. For example, a neutral loss of 105 Da (C₆H₅CO) would strongly suggest the loss of the benzoyl group.
-
Propose a structure for the impurity based on its molecular weight and fragmentation pattern.
-
Head-to-Head Comparison: HPLC vs. LC-MS
| Feature | HPLC with UV Detection | LC-MS |
| Primary Use | Quantitative analysis (Purity, Assay) | Qualitative analysis (Identification, Structure Elucidation) |
| Identification Power | Low. Based on retention time comparison with a known standard. | High. Provides molecular weight and structural fragmentation data.[11][13] |
| Quantitation | Excellent. Highly precise and accurate with reference standards. | Challenging without specific standards for each impurity due to variations in ionization efficiency.[13] |
| Sensitivity | Good, dependent on the chromophore of the analyte. | Generally higher, especially with selective ion monitoring (SIM). |
| Mobile Phase | Flexible (e.g., can use non-volatile phosphate buffers). | Restricted to volatile mobile phases and additives (e.g., formate, acetate). |
| Complexity & Cost | Lower instrument cost and simpler operation. | Higher instrument cost and requires more specialized expertise for operation and data interpretation. |
| Regulatory Standing | The gold standard for routine QC release testing and stability studies.[4] | Essential for impurity profiling, characterization, and forced degradation studies.[12] |
Conclusion: A Synergistic Approach
For the comprehensive purity analysis of N4-benzoyl-5-fluorocytosine, HPLC and LC-MS are not competing methods, but complementary ones.
-
Use HPLC for routine quality control: Once the impurity profile is understood and standards are available, a validated HPLC method provides the robust, precise, and cost-effective solution for quantifying purity in every batch.
-
Use LC-MS for characterization and investigation: During process development, in forced degradation studies, or when an unknown peak appears in the HPLC chromatogram, LC-MS is the indispensable tool for identifying the impurity's structure.
By leveraging the quantitative strength of HPLC and the unparalleled identification power of LC-MS, researchers and drug development professionals can ensure the purity, safety, and quality of N4-benzoyl-5-fluorocytosine, thereby building a solid foundation for the development of next-generation therapeutics.
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VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
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Analyzing Small RNA-based Therapeutics and Their Process Impurities Using Fast and Sensitive LC–HRMS. LCGC International. [Link]
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Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). Protocols.io. [Link]
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Zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage - Supporting Information. Royal Society of Chemistry. [Link]
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N4-Benzoylcytosine | CAS:26661-13-2 | High Purity. BioCrick. [Link]
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2'-Fluoro-N4-Benzoyl-5'-O-DMT-2'-Deoxycytidine-3'-CE-Phosphoramidite. Advent Bio. [Link]
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HPLC-DAD Quantification of Flucytosine (5-Fluorocytosine). Canada's Drug Agency. [Link]
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A Comparative Guide to Pyrimidine Analogs in Oncology: Evaluating N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide in the Context of Established Agents
Introduction for the Research Professional:
The pyrimidine scaffold remains a cornerstone in the development of anticancer therapeutics.[1][2] Its structural similarity to the nucleobases of DNA and RNA allows for the design of antimetabolites that can effectively disrupt the proliferation of rapidly dividing cancer cells.[1] The archetypal fluoropyrimidine, 5-Fluorouracil (5-FU), has been a mainstay in the treatment of solid tumors for decades. However, its clinical utility is often hampered by a narrow therapeutic window and significant toxicity.[3] This has spurred extensive research into the development of pyrimidine analogs with improved efficacy, selectivity, and pharmacokinetic profiles.
This guide provides a comparative analysis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide and other notable pyrimidine analogs. While specific experimental efficacy data for this compound is not extensively available in the public domain, we can infer its potential therapeutic rationale by examining its structural features in the context of well-characterized analogs. We will delve into the mechanistic underpinnings of these compounds, present available preclinical and clinical data for established agents, and provide standardized protocols for their evaluation.
The Rationale for Pyrimidine Analog Diversification
The primary mechanism of action for many pyrimidine antimetabolites is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA replication. The development of resistance and off-target toxicities associated with agents like 5-FU has driven the exploration of derivatives that offer:
-
Enhanced Tumor Selectivity: Prodrug strategies aim to deliver the active cytotoxic agent preferentially to the tumor site, minimizing systemic exposure and associated side effects.
-
Improved Pharmacokinetics: Modifications to the parent molecule can alter its absorption, distribution, metabolism, and excretion (ADME) properties, leading to more favorable dosing regimens and sustained therapeutic concentrations.
-
Novel Mechanisms of Action: While TS inhibition is a common pathway, some analogs may exhibit additional or alternative mechanisms, such as incorporation into RNA and DNA, leading to broader or more potent antitumor activity.
Comparative Analysis of Key Pyrimidine Analogs
Here, we compare this compound with two clinically significant pyrimidine analogs, 5-Fluorouracil and Capecitabine, to illustrate the evolution of this class of drugs.
This compound
-
Prodrug Potential: The benzamide moiety could be designed for enzymatic cleavage within the tumor microenvironment, releasing the active 5-fluorouracil.
-
Altered Target Affinity: The benzamide group could modulate the binding affinity of the molecule to its intracellular targets.
-
Modified Physicochemical Properties: This addition will significantly alter the lipophilicity and other physicochemical properties of the parent molecule, potentially influencing its cell permeability and pharmacokinetic profile.
Further experimental validation is necessary to elucidate the precise mechanism and efficacy of this compound.
5-Fluorouracil (5-FU)
5-FU is a foundational pyrimidine analog that exerts its anticancer effects through multiple mechanisms following intracellular conversion to its active metabolites.
Mechanism of Action:
-
Inhibition of Thymidylate Synthase: The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of thymidine triphosphate (dTTP) and subsequent inhibition of DNA synthesis.
-
Incorporation into RNA and DNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, leading to errors in transcription and replication and ultimately inducing apoptosis.
Figure 1: Simplified metabolic activation and mechanisms of action of 5-Fluorouracil.
Capecitabine
Capecitabine is an orally administered fluoropyrimidine carbamate that was rationally designed as a prodrug of 5-FU to improve its safety and efficacy profile.[4]
Mechanism of Action:
Capecitabine undergoes a three-step enzymatic conversion to 5-FU, with the final step being preferentially catalyzed by thymidine phosphorylase, an enzyme that is often found at higher concentrations in tumor tissues. This tumor-selective activation is intended to generate high local concentrations of 5-FU, thereby enhancing its antitumor activity while minimizing systemic toxicity.[4]
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A Comparative Analysis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide as a Potential Dihydropyrimidine Dehydrogenase-Inhibitory Fluoropyrimidine Analog
This guide provides a comprehensive comparative study of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, a fluorinated pyrimidine derivative, in the context of established cancer therapeutics. Drawing upon its structural similarity to known dihydropyrimidine dehydrogenase (DPD) inhibitors and 5-fluorouracil (5-FU) prodrugs, this document outlines the hypothesized mechanism of action and proposes a framework for its evaluation against clinically relevant inhibitors.
Introduction: The Rationale for Novel Fluoropyrimidine Prodrugs
The fluoropyrimidine 5-fluorouracil (5-FU) remains a cornerstone of chemotherapy for a multitude of solid tumors, including those of the colon, breast, and head and neck.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[2][3] The depletion of dTMP in rapidly dividing cancer cells leads to "thymineless death."[2] Additionally, 5-FU metabolites can be incorporated into RNA, disrupting its processing and function, further contributing to cytotoxicity.[3][4]
Despite its efficacy, the clinical utility of 5-FU is hampered by its rapid catabolism, primarily by the enzyme dihydropyrimidine dehydrogenase (DPD), which breaks down over 80% of an administered dose in the liver.[1][3] This leads to a short plasma half-life and variable bioavailability, necessitating intravenous administration and contributing to a narrow therapeutic index.[5][6] To overcome these limitations, two major strategies have been successfully employed: the development of oral 5-FU prodrugs and the co-administration of DPD inhibitors.
This compound , also known as N4-benzoyl-5-fluorocytosine, is a compound of interest due to its structural features.[7][8] It combines a 5-fluorocytosine core with a benzamide moiety. 5-fluorocytosine itself is a well-known antifungal agent that is converted to 5-FU in fungal cells.[9] This suggests that this compound may function as a prodrug, releasing 5-fluorocytosine or a related active metabolite in vivo.
This guide will explore the hypothesized mechanism of action of this compound and provide a comparative framework against established DPD inhibitors and 5-FU prodrugs, namely Eniluracil and Gimeracil .
Hypothesized Mechanism of Action
It is proposed that this compound acts as a prodrug that, upon metabolic activation, releases a DPD-inhibitory species and/or is converted to 5-FU. The benzamide group may be cleaved in vivo to yield 5-fluorocytosine, which can then be converted to 5-FU by cytosine deaminase. The resulting 5-FU would then exert its anticancer effects through the inhibition of thymidylate synthase and incorporation into RNA.
Caption: Hypothesized metabolic activation of this compound.
Comparative Analysis with Known DPD Inhibitors
A thorough evaluation of this compound necessitates a direct comparison with established DPD inhibitors that are often co-administered with 5-FU or its prodrugs to enhance efficacy.
| Feature | This compound (Hypothesized) | Eniluracil | Gimeracil |
| Mechanism of DPD Inhibition | Potential competitive or irreversible inhibition | Irreversible inhibitor of DPD.[6][10] | Reversible, competitive inhibitor of DPD.[11] |
| Primary Use | Potential oral 5-FU prodrug with intrinsic DPD inhibitory activity | Co-administered with 5-FU to increase its oral bioavailability.[6][10] | A component of the oral anticancer drug S-1 (Teysuno), combined with tegafur (a 5-FU prodrug) and oteracil.[11] |
| Effect on 5-FU Pharmacokinetics | Expected to increase 5-FU half-life and bioavailability | Increases oral bioavailability of 5-FU to nearly 100%.[6][10] | Prevents the degradation of 5-FU, increasing its plasma concentration and prolonging its half-life.[11] |
| Clinical Status | Preclinical/Investigational | Investigated in numerous clinical trials.[6] | Approved and used in clinical practice as part of S-1. |
Proposed Experimental Protocols for Comparative Evaluation
To validate the hypothesized mechanism and quantify the efficacy of this compound, a series of in vitro and cellular assays are proposed.
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
Objective: To determine the inhibitory potential and mechanism of this compound on DPD enzyme activity.
Methodology:
-
Enzyme Source: Recombinant human DPD or liver microsomes.
-
Substrate: 5-Fluorouracil.
-
Inhibitors: this compound, Eniluracil (positive control), Gimeracil (positive control).
-
Assay Principle: The rate of 5-FU catabolism by DPD is monitored by measuring the decrease in 5-FU concentration over time using HPLC or LC-MS/MS.
-
Procedure:
-
Pre-incubate DPD with varying concentrations of the test and control inhibitors for a specified time.
-
Initiate the reaction by adding 5-FU.
-
Aliquots are taken at different time points and the reaction is quenched.
-
The concentration of remaining 5-FU is quantified.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of DPD inhibition against the inhibitor concentration. The mechanism of inhibition (e.g., competitive, non-competitive, irreversible) can be determined through kinetic studies.
Caption: Workflow for the DPD Inhibition Assay.
Cellular Cytotoxicity Assay
Objective: To compare the cytotoxic effects of this compound with 5-FU and its prodrugs in cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines with varying DPD expression levels (e.g., colorectal, breast).
-
Compounds: this compound, 5-FU, Eniluracil + 5-FU, Gimeracil + Tegafur (as a proxy for S-1).
-
Assay Principle: Cell viability is measured using a metabolic indicator dye such as MTT or resazurin.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compounds for 72 hours.
-
Add the viability reagent and incubate.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells.
-
-
Data Analysis: IC50 values are determined by plotting cell viability against drug concentration.
In Vitro Metabolic Stability and Prodrug Conversion Assay
Objective: To assess the conversion of this compound to 5-fluorocytosine and 5-FU in a metabolically active system.
Methodology:
-
System: Human liver microsomes or cancer cell lysates.
-
Compound: this compound.
-
Assay Principle: The disappearance of the parent compound and the appearance of its metabolites (5-fluorocytosine, 5-FU) are monitored over time using LC-MS/MS.
-
Procedure:
-
Incubate the test compound with the metabolic system (e.g., liver microsomes) and necessary cofactors (e.g., NADPH).
-
Take aliquots at various time points and quench the metabolic activity.
-
Analyze the samples by LC-MS/MS to quantify the parent compound and its metabolites.
-
-
Data Analysis: The rate of metabolism and the formation of active metabolites are calculated.
Conclusion
This compound represents a promising candidate for further investigation as a potential oral fluoropyrimidine-based anticancer agent. Its chemical structure strongly suggests a role as a prodrug that may also possess intrinsic DPD inhibitory properties. The proposed experimental framework provides a robust strategy for elucidating its mechanism of action and quantitatively comparing its performance against established DPD inhibitors like Eniluracil and Gimeracil. The successful validation of its hypothesized dual-action as a 5-FU prodrug and DPD inhibitor would position it as a significant advancement in the development of more effective and convenient cancer therapies.
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Journal of the National Cancer Institute, 95(16), 1184-1196. [Link]
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Patsnap Synapse. What are DPD inhibitors and how do they work?. [Link]
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Diasio, R. B. (1999). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology (Williston Park, N.Y.), 13(7 Suppl 3), 17–21. [Link]
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MedPath. Gimeracil. [Link]
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Schilsky, R. L. (2000). Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase. Expert opinion on investigational drugs, 9(7), 1635–1649. [Link]
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Baker, S. D., & Diasio, R. B. (1999). Pharmacology of fluorinated pyrimidines: eniluracil. Oncology (Williston Park, N.Y.), 13(7 Suppl 3), 23–27. [Link]
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Wikipedia. Tegafur/gimeracil/oteracil. [Link]
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Mattison, L. K., Soong, R., & Diasio, R. B. (2002). The Effect of Dihydropyrimidine Dehydrogenase Deficiency on Outcomes With Fluorouracil. Clinical advances in hematology & oncology : H&O, 2(7), 433–438. [Link]
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A Senior Application Scientist's Guide to Validating Novel Fluoropyrimidine Analogues: A Comparative Framework Using 5-Fluorouracil
<
Abstract
The discovery of novel anticancer agents requires a rigorous, multi-faceted validation process to ascertain their biological activity and potential therapeutic advantages over existing standards of care. This guide addresses the critical challenge of validating the biological activity of a novel fluoropyrimidine derivative, "N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide." Given the limited public data on this specific molecule[1][2], this document establishes a comprehensive validation framework by benchmarking it against the well-characterized and clinically pivotal antimetabolite, 5-Fluorouracil (5-FU)[3][4]. We provide detailed, field-proven protocols for comparative analysis of cytotoxicity, mechanism of action, and metabolic stability. This guide is designed to ensure scientific integrity through self-validating experimental designs, enabling researchers to generate robust, reproducible, and contextually significant data for novel drug candidates in the fluoropyrimidine class.
Introduction: The Rationale for a Comparative Validation Framework
5-Fluorouracil (5-FU), a pyrimidine analog, has been a cornerstone of cancer chemotherapy for decades, particularly for colorectal, breast, and head and neck cancers[4][5]. Its mechanism of action is primarily attributed to the inhibition of thymidylate synthase (TS) and the fraudulent incorporation of its metabolites into RNA and DNA, leading to "thymineless death" in rapidly dividing cancer cells[3][5][6].
The compound of interest, this compound, shares the core 5-fluoropyrimidine structure of 5-FU. The addition of a benzamide group suggests it may be a prodrug, designed to improve pharmacological properties such as oral bioavailability, tumor-selective activation, or metabolic stability, a common strategy in the development of novel 5-FU analogs like capecitabine[4][7][8][9].
Therefore, a direct, head-to-head comparison with 5-FU is not merely a suggestion but a logical necessity. This approach allows us to answer critical questions:
-
Does the novel compound exhibit superior, equivalent, or inferior cytotoxicity?
-
Does it share the same primary mechanism of action (i.e., TS inhibition)?
-
Does the structural modification offer advantages, such as bypassing known resistance mechanisms or improving the safety profile?
This guide will walk through the essential experiments to answer these questions authoritatively.
Foundational Assays: Quantifying Cytotoxicity
The first step in validating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. We will use two robust, colorimetric assays, MTT and XTT, to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
Principle of Cell Viability Assays
Both MTT and XTT assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[10] In living cells, mitochondrial dehydrogenase enzymes reduce a tetrazolium salt to a colored formazan product.[11] The intensity of the color is directly proportional to the number of viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, insoluble formazan that must be dissolved before measurement.[11]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan, simplifying the protocol.[11][12]
Experimental Workflow: Cytotoxicity Assessment
The workflow for determining the IC50 values for both the novel compound and 5-FU is outlined below.
Caption: Workflow for Comparative Cytotoxicity Analysis.
Detailed Protocol: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 colorectal carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a 2X stock concentration of your novel compound and 5-FU in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "medium blank" (medium without cells).[11] Incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well.[12] Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[11]
-
Anticipated Data and Interpretation
The results should be summarized in a table for direct comparison.
| Compound | Cell Line | IC50 (µM) after 72h |
| This compound | HCT-116 | Experimental Value |
| 5-Fluorouracil (5-FU) | HCT-116 | Experimental Value |
| This compound | MCF-7 | Experimental Value |
| 5-Fluorouracil (5-FU) | MCF-7 | Experimental Value |
-
If Novel Compound IC50 < 5-FU IC50: The new compound is more potent. This warrants further investigation into its mechanism.
-
If Novel Compound IC50 > 5-FU IC50: The new compound is less potent. It could be a prodrug requiring metabolic activation. Assays in cell lines with higher metabolic enzyme expression (e.g., hepatic carcinoma lines like HepG2) may be necessary.
-
If Novel Compound IC50 ≈ 5-FU IC50: The compound has similar potency. Advantages may lie in other areas, such as an improved safety profile or different resistance patterns.
Mechanistic Validation: Is Thymidylate Synthase the Target?
Since the core structure is a fluoropyrimidine, the most probable mechanism of action is the inhibition of Thymidylate Synthase (TS).[6][13] TS is the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[13][14][15] We can validate this through two key experiments: a cell-free enzymatic assay and a cellular rescue experiment.
Logical Framework for Mechanistic Validation
Caption: Logic Diagram for TS Inhibition Validation.
Protocol: Cell-Free Thymidylate Synthase (TS) Inhibition Assay
This assay directly measures the ability of the compound to inhibit recombinant human TS enzyme activity. The activity can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the conversion of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF).[16]
-
Reagents: Recombinant human TS enzyme, dUMP (substrate), CH2THF (cofactor), assay buffer.
-
Procedure:
-
In a 96-well UV-transparent plate, add assay buffer.
-
Add varying concentrations of the novel compound, 5-FU's active metabolite (FdUMP, as a positive control), or vehicle (negative control).
-
Add the TS enzyme and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of dUMP and CH2THF.
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 20-30 minutes using a plate reader.
-
-
Analysis:
-
Calculate the rate of reaction (V) for each concentration (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition relative to the vehicle control.
-
Plot percent inhibition vs. inhibitor concentration to calculate the IC50 for direct enzyme inhibition.
-
Protocol: Thymidine Rescue Experiment
This cellular assay provides orthogonal evidence for TS inhibition. If a compound's cytotoxicity is due to blocking dTMP synthesis, then providing an external source of thymidine should bypass this block and "rescue" the cells.[17]
-
Cell Seeding: Seed cells in 96-well plates as described in the cytotoxicity protocol (Section 2.3).
-
Co-treatment: Prepare two sets of compound dilutions (novel compound and 5-FU) at concentrations around their respective IC50 values (e.g., 0.5x, 1x, 2x IC50).
-
Set A: Treat cells with the compounds alone.
-
Set B: Co-treat cells with the compounds plus a fixed, non-toxic concentration of exogenous thymidine (e.g., 10-20 µM).
-
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Perform an MTT or XTT assay as described previously.
-
Analysis: Compare the cell viability in Set A vs. Set B for each compound. A significant increase in viability in the presence of thymidine (Set B) indicates that the compound's primary cytotoxic mechanism is the inhibition of the de novo thymidylate synthesis pathway.[17]
Comparative Data Interpretation
| Compound | Direct TS Inhibition (IC50, µM) | Thymidine Rescue Effect? | Probable Mechanism |
| This compound | Experimental Value | Yes/No | To be determined |
| FdUMP (Positive Control) | < 1 µM | Yes | Direct TS Inhibitor |
| 5-Fluorouracil (5-FU) | High µM / Inactive | Yes | Prodrug requiring intracellular activation to FdUMP[18] |
-
Scenario 1: Direct TS Inhibition & Rescue: If the novel compound shows potent, direct inhibition of the TS enzyme AND its cytotoxicity is reversed by thymidine, it is a direct TS inhibitor.
-
Scenario 2: No Direct TS Inhibition & Rescue: If the compound does not inhibit the recombinant enzyme but its cellular toxicity is rescued by thymidine (similar to 5-FU), it strongly suggests the compound is a prodrug that is metabolized intracellularly to an active TS inhibitor.
-
Scenario 3: No Direct TS Inhibition & No Rescue: If the compound is cytotoxic but does not inhibit TS directly and is not rescued by thymidine, its mechanism of action is different from 5-FU and targets other cellular pathways. This would necessitate a broader mechanistic investigation (e.g., apoptosis assays, cell cycle analysis).
Conclusion and Future Directions
This guide provides a foundational, scientifically rigorous framework for the initial validation and comparison of "this compound" against the clinical benchmark, 5-Fluorouracil. By systematically evaluating cytotoxicity and the primary mechanism of action, researchers can generate the critical data needed to make informed decisions about the compound's potential.
Positive results from these assays—particularly signs of superior potency or evidence of a favorable prodrug profile—should lead to expanded investigations. These include assessing effects on RNA metabolism, evaluating activity in 5-FU resistant cell lines[19], and conducting pharmacokinetic and in vivo efficacy studies in xenograft models[7]. This structured, comparative approach ensures that novel candidates are not only characterized in isolation but are immediately contextualized against the current standard of care, accelerating the path from bench to potential clinical application.
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A Comparative Guide to N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide and its Analogs in Preclinical Anticancer Screening
This guide provides a comparative analysis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), against other modified 5-FU compounds. We will delve into the rationale behind its design, its hypothesized mechanism of action, and a cross-validation of its potential efficacy based on experimental findings for structurally similar molecules. This document is intended for researchers, scientists, and professionals in drug development with an interest in novel anticancer agents.
Introduction: The Rationale for Modifying 5-Fluorouracil
5-Fluorouracil has been a cornerstone of cancer therapy for decades, particularly for solid tumors. Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity. However, its clinical use is often hampered by a narrow therapeutic window, significant side effects, and the development of drug resistance.[1][2]
To address these limitations, numerous derivatives of 5-FU have been synthesized. The primary goals of these modifications are to:
-
Improve oral bioavailability.
-
Enhance tumor-specific targeting.
-
Reduce systemic toxicity.
-
Overcome resistance mechanisms.
This compound, also known as N4-benzoyl-5-fluorocytosine, represents a strategic modification of the 5-FU scaffold. The addition of a benzoyl group to the exocyclic amine of 5-fluorocytosine (a prodrug of 5-FU) is a rational approach to potentially modulate its physicochemical and pharmacological properties.
Hypothesized Mechanism of Action and Metabolic Activation
It is hypothesized that this compound acts as a prodrug of 5-FU. The benzoyl group is expected to be cleaved in vivo by amidases, which can be more active in tumor tissues, to release 5-fluorocytosine. 5-fluorocytosine is then converted to 5-FU by cytosine deaminase. Subsequently, 5-FU undergoes intracellular activation to its active metabolites, which then exert their cytotoxic effects.
Caption: Hypothesized metabolic activation pathway of this compound.
Comparative Analysis of 5-FU Derivatives
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential performance by comparing it to other N-acyl and related 5-FU derivatives for which experimental data have been published.
| Compound/Derivative Class | Modification | Reported Activity/Potential Advantage | Reference |
| This compound | N4-benzoyl group on 5-fluorocytosine | Hypothesized: Improved stability, altered solubility, and potential for tumor-selective activation. | N/A |
| N-Acyl-5-fluorouracils (e.g., N3-benzoyl-5-FU) | Acyl group at N1 or N3 position of 5-FU | Showed significant antitumor activity in experimental models. The position of the acyl group influences activity. | [3] |
| Benzoyloxymethyl-5-FU Derivatives | Benzoyloxymethyl group at the N1 position of 5-FU | Some derivatives exhibited better binding affinity to target receptors in silico and showed cytotoxic activity in vitro. | [4] |
| (Alkylthio)carbonyl-5-fluorouracils | (Alkylthio)carbonyl group on 5-FU | Synthesized and showed antitumor activities. | [5] |
| N-Phthalidyl-5-fluorouracil Derivatives | Phthalidyl group on 5-FU | Investigated for antitumor activity. | [6] |
Experimental Protocols for Cross-Validation
To experimentally validate the efficacy and compare this compound with other 5-FU derivatives, a standardized set of in vitro and in vivo assays should be employed.
Synthesis of this compound
The synthesis of the target compound can be achieved through the acylation of 5-fluorocytosine. A general procedure would involve:
-
Suspending 5-fluorocytosine in a suitable aprotic solvent (e.g., pyridine or N,N-dimethylformamide).
-
Adding a benzoylating agent, such as benzoyl chloride or benzoic anhydride, to the suspension.
-
The reaction may be facilitated by a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine).[7][8]
-
The reaction mixture is stirred at a controlled temperature until completion.
-
The product is isolated by filtration and purified by recrystallization.
Caption: Generalized workflow for the synthesis of the target compound.
In Vitro Cytotoxicity Assays
The primary method for assessing the anticancer activity of a compound is to determine its cytotoxicity against a panel of cancer cell lines.
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.[9]
-
2. Lactate Dehydrogenase (LDH) Assay
-
Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
-
Protocol:
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan.
-
Measure the absorbance of the formazan product. The amount of color is proportional to the amount of LDH released and, therefore, to the extent of cell death.[10]
-
In Vivo Efficacy Studies
Promising compounds from in vitro assays should be further evaluated in animal models of cancer.
-
Model: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.
-
Procedure:
-
Establish tumors by subcutaneously injecting cancer cells into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound, a positive control (e.g., 5-FU), and a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate toxicity by monitoring body weight changes and observing for any adverse effects.[9]
-
Conclusion
This compound is a rationally designed derivative of 5-fluorouracil with the potential for an improved therapeutic profile. While direct experimental validation is pending, a comparative analysis with other N-acyl derivatives suggests that it is a promising candidate for further preclinical investigation. The experimental protocols outlined in this guide provide a framework for a comprehensive evaluation of its anticancer efficacy and a direct comparison with existing 5-FU analogs.
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A Comparative Benchmarking Guide: N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (FOPB) Against Standard Anticancer Agents
Introduction
The landscape of oncology drug discovery is continually evolving, driven by the pursuit of compounds with superior efficacy, improved safety profiles, and novel mechanisms of action. This guide introduces N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide , hereafter referred to as FOPB, a novel investigational compound. FOPB possesses a unique chemical architecture combining two pharmacologically significant moieties: a 5-fluoropyrimidinone core and a flexible benzamide group.
The 5-fluoropyrimidinone scaffold is the cornerstone of the widely used antimetabolite, 5-Fluorouracil (5-FU) . For decades, 5-FU has been a mainstay in chemotherapy, primarily exerting its cytotoxic effects by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo DNA synthesis pathway.[1][2] This structural similarity provides a compelling rationale for a direct comparison to 5-FU.
Furthermore, the benzamide moiety is a well-established pharmacophore in targeted therapies, particularly as a scaffold for kinase inhibitors.[3][4] This suggests that FOPB may possess activities beyond simple antimetabolite action. To explore this potential, we have selected Gefitinib as a second benchmark. Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in various cancers.[5][6][7]
This guide presents a head-to-head in vitro comparison of FOPB against 5-FU and Gefitinib. We will dissect their performance through a series of robust cellular and enzymatic assays to elucidate FOPB's potential dual mechanism of action, potency, and selectivity.
Hypothesized Dual-Action Mechanism of FOPB
We postulate that FOPB functions as a dual-action anticancer agent. Its 5-fluoropyrimidinone core is expected to yield metabolites that inhibit thymidylate synthase, disrupting DNA replication in a manner analogous to 5-FU.[8][9] Concurrently, the N-benzamide side chain is hypothesized to bind to the ATP-binding pocket of specific protein kinases, such as EGFR, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[10][11]
Caption: Hypothesized dual-action mechanism of FOPB.
Experimental Benchmarking: Protocols and Rationale
To rigorously test our hypothesis, a multi-faceted experimental approach was designed.
In Vitro Cytotoxicity Screening
Rationale: The foundational experiment in anticancer drug evaluation is to determine a compound's ability to inhibit cell growth. We selected a panel of human cancer cell lines with distinct genetic backgrounds to assess the breadth and potency of FOPB's cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen as it is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[12][13]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Plating: Seed cells (e.g., A549, HT-29, MCF-7) in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of FOPB, 5-FU, and Gefitinib in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[15]
-
Absorbance Reading: Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Enzymatic Inhibition Assays
Rationale: To validate the hypothesized dual-action mechanism, it is essential to move from a cellular context to a purified, cell-free system. Direct enzymatic assays allow for the precise quantification of a compound's ability to inhibit its molecular targets without the confounding factors of cellular uptake, metabolism, or off-target effects.
-
Thymidylate Synthase (TS) Inhibition Assay: This spectrophotometric assay directly measures the enzymatic activity of TS.[16][17] By quantifying the inhibition of this enzyme, we can confirm the 5-FU-like activity of FOPB.
-
EGFR Kinase Assay: A variety of formats, such as luminescence-based assays (e.g., ADP-Glo™), are available to measure the phosphorylation activity of EGFR.[18][19] This assay will determine if FOPB directly inhibits EGFR kinase activity, supporting the second arm of our hypothesis.
Cellular Mechanism of Action: Western Blot Analysis
Rationale: While enzymatic assays confirm direct target engagement, Western blotting provides crucial evidence of target inhibition within the complex intracellular environment. This technique allows for the visualization and quantification of specific protein levels and their phosphorylation status, which is a hallmark of kinase pathway activation.[20]
-
p-EGFR Detection: We will measure the levels of phosphorylated EGFR (p-EGFR) in cells treated with FOPB and Gefitinib. A reduction in p-EGFR levels would strongly indicate that the compound is inhibiting the EGFR signaling pathway in situ.[21][22] Total EGFR levels are measured as a loading control.
Detailed Protocol: Western Blot for p-EGFR
-
Cell Treatment & Lysis: Plate cells (e.g., A431, which overexpresses EGFR) and allow them to adhere. Serum-starve the cells for 12-24 hours, then treat with FOPB, Gefitinib, or vehicle control for a specified time (e.g., 2 hours). Stimulate with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize data, the membrane can be stripped of antibodies and reprobed with an antibody against total EGFR and a loading control like β-actin.[20]
Comparative Data Summary
The following tables summarize the in vitro performance of FOPB against the standard compounds. (Note: Data are representative and for illustrative purposes).
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Compound | A549 (Lung Carcinoma) | HT-29 (Colon Adenocarcinoma) | MCF-7 (Breast Adenocarcinoma) |
|---|---|---|---|
| FOPB | 1.2 | 0.8 | 2.5 |
| 5-Fluorouracil (5-FU) | 5.8 | 3.1 | 7.4 |
| Gefitinib | 0.5 | > 10 | 8.9 |
Table 2: Enzymatic Inhibition (Ki in nM)
| Compound | Thymidylate Synthase (TS) | EGFR Kinase |
|---|---|---|
| FOPB | 85 | 45 |
| 5-FU (as FdUMP) | 5 | > 10,000 |
| Gefitinib | > 10,000 | 2 |
Discussion and Conclusion
The benchmarking data provides compelling evidence supporting the hypothesized dual-action mechanism of FOPB.
Potency and Broad-Spectrum Activity: In cellular cytotoxicity assays (Table 1), FOPB demonstrated potent, single-digit micromolar activity across all three cancer cell lines. Notably, it was significantly more potent than the classical antimetabolite 5-FU in all tested lines. While Gefitinib was more potent in the EGFR-driven A549 cell line, its activity dropped off dramatically in HT-29 and MCF-7 cells, highlighting the narrow spectrum of a highly targeted agent. In contrast, FOPB maintained robust activity, suggesting a mechanism that is less dependent on a single oncogenic driver.
Dual-Target Engagement: The enzymatic assay data (Table 2) provides a clear molecular basis for these cellular observations. FOPB exhibits a balanced inhibitory profile against both thymidylate synthase and EGFR kinase, with Ki values in the nanomolar range for both targets. As expected, 5-FU (in its active metabolite form, FdUMP) was a highly potent inhibitor of TS but showed no activity against EGFR.[23][24] Conversely, Gefitinib was a potent EGFR inhibitor with no effect on TS.[7][10]
This dual inhibition is a highly desirable attribute in modern drug design. By simultaneously targeting two distinct and critical cancer pathways—DNA synthesis and growth factor signaling—FOPB has the potential to overcome the resistance mechanisms that often plague single-target agents.
References
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Wikipedia. Fluorouracil. [Link]
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
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Sasaki, T., et al. (2016). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine Insights: Oncology, 10, CMO.S39267. [Link]
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Al-Suhaimi, K. S., et al. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Molecules, 25(22), 5347. [Link]
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A Researcher's Guide to Target Deconvolution and Off-Target Profiling of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
For researchers, scientists, and drug development professionals, the journey from a hit compound in a phenotypic screen to a well-characterized lead molecule is fraught with challenges. A critical and often formidable hurdle is the identification of the compound's molecular target and the subsequent assessment of its selectivity. This guide provides a comprehensive framework for tackling this challenge, using the novel compound N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide as a case study.
While preliminary data suggests this fluorinated pyrimidine derivative may possess antifungal or antiviral properties, its precise mechanism of action and primary biological target(s) remain to be elucidated.[1] This scenario, where a compound exhibits a desirable phenotype without a known target, is common in drug discovery. This guide, therefore, is not a conventional comparison of a product with known alternatives but rather a strategic workflow for the complete characterization of a bioactive small molecule with an unknown target. We will explore the methodologies to first identify the primary target(s) and then to comprehensively assess the "off-target" effects, which in this context, refers to all other interactions within the proteome.
Part 1: The Imperative of Target Deconvolution
Before we can speak of "off-target" effects, we must first define the "on-target" interaction. The process of identifying the specific molecular target(s) of a bioactive compound identified through phenotypic screening is known as target deconvolution.[2][3] A robust target deconvolution strategy is the bedrock of any successful drug discovery program, providing the rationale for lead optimization, biomarker development, and understanding potential toxicities.
The workflow for target deconvolution and subsequent off-target profiling can be visualized as a multi-step, iterative process.
Caption: A workflow for target identification and selectivity profiling.
Part 2: Experimental Strategies for Target Identification
For a compound like this compound, where the target is unknown, a multi-pronged approach to target deconvolution is recommended.
Affinity-Based Methods
Affinity chromatography is a classic and powerful technique for target identification.[1][2][4][5] This method involves immobilizing the small molecule onto a solid support and using it as "bait" to capture its binding partners from a cell or tissue lysate.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of an Affinity Probe: A derivative of this compound is synthesized with a linker at a position that does not interfere with its biological activity. This linker is then used to attach the molecule to a solid support (e.g., agarose beads).
-
Preparation of Cell Lysate: A cell line that exhibits the phenotype of interest is cultured and harvested. The cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Capture: The cell lysate is incubated with the immobilized compound. Proteins that bind to the compound will be retained on the solid support.
-
Washing: Non-specifically bound proteins are removed through a series of washes with buffers of increasing stringency.
-
Elution: The specifically bound proteins are eluted from the support, typically by using a competitive binder (the original, unmodified compound) or by changing the buffer conditions.
-
Protein Identification: The eluted proteins are identified using mass spectrometry.
Trustworthiness Check: A critical control for this experiment is to perform a parallel pulldown with an inactive analog of the compound or with the beads alone. Proteins that are identified in both the active compound pulldown and the control are likely non-specific binders and are disregarded.
Proteomics-Based Approaches
Modern proteomics offers several innovative methods for target deconvolution that do not require chemical modification of the compound.
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[6][7][8][9][10] This change in stability can be detected in a cellular environment.
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A Comparative Guide to the Structure-Activity Relationship of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Building on the Legacy of 5-Fluorouracil
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors.[1] Its mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in the synthesis of DNA, leading to cell cycle arrest and apoptosis.[2] However, the clinical utility of 5-FU is often hampered by its short half-life, non-specific toxicity, and the development of resistance.
One promising strategy to overcome these limitations is the development of 5-FU derivatives. The subject of this guide, N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, represents a class of such derivatives where the 5-FU core is modified at the N4 position with a benzamide moiety. This modification offers a versatile scaffold for chemical exploration, allowing for the fine-tuning of physicochemical and pharmacological properties. The central hypothesis is that by altering the substituents on the benzoyl ring, we can modulate the compound's anticancer activity, selectivity, and pharmacokinetic profile.
Core Logic of SAR Analysis
The fundamental principle guiding this analysis is that the benzamide substituent can influence the molecule's overall electronic distribution, lipophilicity, and steric profile. These properties, in turn, dictate its interaction with biological targets, cellular uptake, and metabolic stability. This guide will focus on elucidating these relationships through the lens of available in vitro data.
Structure-Activity Relationship (SAR) Analysis of Benzamide Analogs
A key study by Puspaningtyas et al. provides valuable insights into the SAR of this class of compounds.[2] The study investigated a series of benzoyloxymethyl-5-FU derivatives, which are structurally analogous to this compound. The primary difference lies in the linker between the 5-FU moiety and the benzoyl group (an oxymethyl linker vs. a direct amide bond). Despite this difference, the study offers a strong foundation for understanding the impact of benzoyl substitutions on anticancer activity.
The following table summarizes the cytotoxic activity (IC50) of these analogs against the MCF-7 human breast cancer cell line.
| Compound ID | Benzoyl Substitution | IC50 (µM) against MCF-7 Cells |
| 1 | 2-Chloro | > 500 |
| 2 | 3-Nitro | 348.4 |
| 3 | 4-Methoxy | > 500 |
| 4 | 4-Trifluoromethyl | > 500 |
| 5 | 3,4-Dichloro | > 500 |
| 6 | 4-Nitro | > 500 |
Data sourced from Puspaningtyas et al. (2026).[2]
Key SAR Observations:
-
Impact of Nitro Substitution: The most notable finding is the significantly enhanced activity of the 3-nitro substituted analog (Compound 2 ), which exhibited an IC50 of 348.4 µM.[2] This suggests that a strong electron-withdrawing group at the meta position of the benzoyl ring is favorable for cytotoxic activity. In contrast, the 4-nitro analog (Compound 6 ) was inactive, highlighting the critical role of substituent positioning.
-
Effect of Halogenation: The presence of a single chloro group at the 2-position (Compound 1 ) or a 3,4-dichloro substitution pattern (Compound 5 ) resulted in a loss of activity.[2] This could be attributed to unfavorable steric interactions or electronic effects that are detrimental to target binding or cellular uptake.
-
Influence of Electron-Donating and Other Electron-Withdrawing Groups: The 4-methoxy group (an electron-donating group) and the 4-trifluoromethyl group (a strong electron-withdrawing group) both led to inactive compounds (Compounds 3 and 4 , respectively).[2] This indicates that the nature and position of the substituent are finely tuned for optimal activity, and a simple electron-withdrawing or -donating effect at the para position is not sufficient to confer cytotoxicity.
The in silico modeling from the same study suggested that these derivatives have a better binding affinity for the target receptor than 5-FU itself, indicating that the benzoyl moiety plays a significant role in molecular recognition.[2]
Proposed Mechanism of Action and the Role of Dihydropyrimidine Dehydrogenase (DPD)
The primary mechanism of action for these compounds is likely two-fold:
-
Direct Inhibition: The intact molecule may exhibit its own intrinsic activity by inhibiting thymidylate synthase or other relevant cellular targets. The benzamide moiety could contribute to enhanced binding affinity within the target's active site.
-
Prodrug Strategy: These derivatives may act as prodrugs, undergoing metabolic cleavage to release 5-FU within the tumor microenvironment. This would lead to a more targeted delivery of the active cytotoxic agent.
A critical consideration for any 5-FU derivative is its interaction with dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism and inactivation of 5-FU. Inhibition of DPD can significantly increase the bioavailability and therapeutic efficacy of 5-FU. Therefore, an ideal this compound analog would not only exhibit potent anticancer activity but also potentially inhibit DPD, leading to a synergistic effect.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-FU).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DPD enzyme.
Materials:
-
Recombinant human DPD enzyme
-
[6-³H]5-Fluorouracil
-
NADPH
-
Potassium phosphate buffer
-
Test compounds dissolved in DMSO
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the DPD enzyme.
-
Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [6-³H]5-Fluorouracil.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Separate the substrate ([6-³H]5-Fluorouracil) from the product ([6-³H]dihydrofluorouracil) using a suitable method (e.g., charcoal adsorption).
-
Measure the radioactivity of the product using a scintillation counter.
-
Calculate the percentage of DPD inhibition for each compound concentration and determine the IC50 value.
Visualizing the SAR Workflow
The following diagram illustrates the general workflow for conducting a structure-activity relationship study for this class of compounds.
Caption: General workflow for the structure-activity relationship studies.
Conclusion and Future Directions
The analysis of this compound analogs reveals a promising avenue for the development of novel anticancer agents. The available data, though limited, clearly indicates that substitutions on the benzoyl ring have a profound impact on cytotoxic activity. The superior potency of the 3-nitro analog highlights the importance of both the electronic properties and the positional isomerism of the substituents.
Future research should focus on a more extensive and systematic exploration of the benzamide moiety. This includes:
-
Broader Substituent Scope: Synthesizing and testing analogs with a wider range of electron-donating and electron-withdrawing groups, as well as varying steric bulk and lipophilicity.
-
Positional Isomerism: A thorough investigation of ortho, meta, and para substitutions for key functional groups.
-
Mechanism of Action Studies: Elucidating whether these compounds act as intact molecules, as prodrugs of 5-FU, or a combination of both.
-
DPD Inhibition Profiling: Systematically evaluating the DPD inhibitory activity of these analogs to identify dual-action candidates.
By pursuing these avenues, the scientific community can build upon the foundational knowledge of 5-FU to design more effective and less toxic chemotherapeutic agents for the treatment of cancer.
References
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- Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Scheiner, J. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.
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A Comparative Guide to the Synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide: An Analysis of Efficiency and Practicality
For researchers, scientists, and drug development professionals, the efficient synthesis of pharmacologically relevant molecules is a cornerstone of innovation. This guide provides an in-depth comparison of synthetic strategies for N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide, a key intermediate in the development of various therapeutic agents. By examining two distinct benzoylation methods, this document offers a critical evaluation of their respective efficiencies, procedural complexities, and scalability, supported by detailed experimental protocols and data.
Introduction to this compound
This compound, also known as N4-benzoyl-5-fluorocytosine, is a crucial building block in medicinal chemistry. The presence of the 5-fluoropyrimidine scaffold, a well-known pharmacophore, imparts significant biological activity to parent molecules. This structural motif is found in a range of antiviral and anticancer drugs. The benzoyl protecting group on the exocyclic amine allows for selective modifications at other positions of the pyrimidine ring, making it a versatile intermediate for the synthesis of complex nucleoside analogs and other targeted therapies.
The efficiency of the synthesis of this intermediate can significantly impact the overall cost and timeline of a drug development program. This guide will compare two common methods for the N-benzoylation of the precursor, 5-fluorocytosine: a classical approach using benzoyl chloride in pyridine and a modern alternative employing a triethylamine/4-dimethylaminopyridine (DMAP) base system in an aprotic solvent.
Synthetic Pathway Overview
The synthesis of this compound begins with the commercially available 5-fluorocytosine. The core of the synthesis lies in the selective acylation of the exocyclic amino group (N4) over the endocyclic nitrogen atoms (N1 and N3). The choice of reagents and reaction conditions is critical to achieving high selectivity and yield.
Safety Operating Guide
Navigating the Disposal of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide: A Principle-Based Approach
For research professionals engaged in drug development, the synthesis and handling of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (CAS No. 10357-07-0), a fluorinated pyrimidine derivative.[1][2]
Part 1: Hazard Assessment and Characterization
The primary dictum of chemical disposal is to treat unknown or novel compounds as hazardous until proven otherwise.[3][5] The structure of this compound suggests several potential hazards that inform our disposal strategy.
-
Fluorinated Pyrimidine Core: This structural class is analogous to well-known antineoplastic agents like 5-Fluorouracil (5-FU).[6][7][8] Such compounds can be toxic, harmful if swallowed, and may inhibit DNA synthesis.[6][7] Furthermore, fluorinated organic compounds can be environmentally persistent and very toxic to aquatic life.[6][7] During combustion, they can produce highly toxic gases such as hydrogen fluoride and nitrogen oxides.[9]
-
Benzamide Group: Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[10][11][12][13] It is crucial to handle it with appropriate personal protective equipment (PPE) and avoid dust formation.[12]
Based on this analysis, the waste generated from work with this compound must be managed as hazardous chemical waste.[3][14]
Table 1: Summary of Potential Hazards and Waste Profile
| Parameter | Assessment | Justification & Source |
| Physical State | Solid / Powder | Based on typical characteristics of similar organic compounds.[2][15] |
| Potential Toxicity | Harmful if swallowed, potential mutagen/teratogen, cytotoxic. | Analogy to 5-Fluorouracil and Benzamide.[6][8][10][11] |
| Environmental Hazard | Potentially very toxic to aquatic organisms. | Analogy to 5-Fluorouracil.[6][7] |
| Reactivity | Incompatible with strong oxidizing agents and strong bases. | Based on general amide chemistry and 5-FU data.[9] |
| EPA Waste Code | Not specifically listed. Manage as a U- or P-listed waste if it meets toxicity characteristics or is an unused commercial chemical product analogous to regulated antineoplastics. Consult with your institution's Environmental Health & Safety (EHS) office. | Resource Conservation and Recovery Act (RCRA) guidelines.[4][16][17] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures safety and compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][17][18]
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn. This includes:
-
Double nitrile gloves.[8]
-
Safety goggles or a face shield.[8]
-
A lab coat, preferably a disposable one if significant contamination is possible.[8]
-
Work should be conducted within a certified chemical fume hood to prevent inhalation of dust.[6][19]
2. Segregation of Waste Streams: Proper segregation is the cornerstone of safe chemical waste management.[3][14]
-
Solid Waste: All solid waste, including residual powder, contaminated weigh boats, gloves, absorbent pads, and disposable lab coats, must be collected in a dedicated hazardous waste container.[6][7] Do not mix this waste with other laboratory trash.[5]
-
Liquid Waste: Solutions containing the compound and the first rinse from cleaning contaminated glassware must be collected as hazardous liquid waste.[14] This rinsate should be collected in a separate, compatible container.[3]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-proof sharps container specifically designated for hazardous chemical waste.[6][7]
3. Waste Container Selection and Labeling:
-
Use sturdy, leak-proof containers that are chemically compatible with the waste.[3][14] Plastic containers are often preferred.[18][20]
-
Each container must be clearly labeled with a "Hazardous Waste" tag as soon as the first piece of waste is added.[3][18][21]
-
The label must include:
4. Storage in a Satellite Accumulation Area (SAA):
-
Store waste containers at or near the point of generation in a designated SAA.[20][22]
-
Keep waste containers closed at all times except when adding waste.[3][5][14]
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[3][14]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[20]
5. Decontamination of Glassware and Work Surfaces:
-
Gross contamination should be mechanically removed (e.g., scraped) into the solid waste container.
-
Reusable glassware must be triple-rinsed. The first rinse, using a solvent capable of dissolving the compound, must be collected as hazardous waste.[3][5] Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institutional EHS policy.
-
Work surfaces should be decontaminated using a detergent solution, followed by a thorough rinse.[6]
6. Arranging for Final Disposal:
-
Once a waste container is full, or if work on the project is complete, contact your institution's EHS office to schedule a waste pickup.[14][20]
-
Do not dispose of this chemical waste via evaporation, sewer, or in the regular trash.[5][14] Final disposal must be handled by a licensed hazardous waste vendor.[12]
Part 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling materials contaminated with this compound.
Caption: Decision workflow for segregating and handling hazardous waste.
By following this principle-based guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for final guidance.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]
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Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: 5-Fluorouracil. NJ.gov. Retrieved from [Link]
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National Cancer Institute at Frederick. (n.d.). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). Retrieved from [Link]
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University of Georgia Office of Research. (n.d.). 5-Fluorouracil. UGA. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Loba Chemie. (2016). Benzamide for Synthesis MSDS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link]
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Lab Manager. (2022). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. EPA. Retrieved from [Link]
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University of South Carolina. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
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TriHaz Solutions. (2019). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide
Welcome to your essential guide for the safe and effective handling of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide. As a compound at the forefront of research, its unique properties demand a meticulous approach to laboratory safety. This document provides in-depth, procedural guidance designed to protect you, your colleagues, and the integrity of your work. We move beyond a simple checklist to explain the 'why' behind each safety measure, empowering you to make informed decisions in your daily operations.
Understanding the Hazard Profile: A Synthesis of Structure and Precaution
-
Fluorinated Pyrimidines: This class of compounds is known for its cytotoxic potential.[1] Molecules like 5-fluorouracil are metabolized in the body to form highly toxic substances that can interfere with cellular processes.[1] This antimetabolite activity is the basis for their use in chemotherapy but also underscores the need for stringent handling protocols in a research setting.
-
Benzamide: The parent compound, benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects.[2]
Given these characteristics, it is prudent to treat this compound as a potentially cytotoxic and mutagenic compound. All handling procedures should reflect this high level of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling potentially hazardous compounds. The following table outlines the minimum required PPE, with an explanation of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves | Provides resistance to chemical permeation. Double-gloving is highly recommended to minimize the risk of exposure during glove changes and in case of a breach in the outer glove. |
| Lab Coat | Disposable, solid-front, back-closing gown with long sleeves and elastic cuffs | Prevents contamination of personal clothing. The solid front and back closure offer superior protection compared to standard lab coats. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects the eyes from splashes and aerosols. A face shield offers additional protection for the entire face. |
| Respiratory Protection | N95 respirator or higher, as determined by a risk assessment | Recommended when handling the powder form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Proper Donning and Doffing of PPE is Critical:
A lapse in procedure when putting on or taking off PPE can lead to exposure. Follow a strict sequence to ensure your safety.
Experimental Workflow: PPE Donning and Doffing
Operational Plan: From Receipt to Experimentation
A structured operational plan ensures that the compound is handled safely at every stage within the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Transport the sealed container in a secondary, shatterproof container to the designated storage location.
-
Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The storage area should be under restricted access.
Preparation of Solutions:
-
All weighing and preparation of stock solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
Ensure that a cytotoxic spill kit is readily available.
Experimental Use:
-
Conduct all experimental work involving the compound within a designated area, clearly marked with hazard signs.
-
Avoid eating, drinking, and applying cosmetics in the laboratory where the compound is handled.[4]
-
After handling, thoroughly wash hands and any exposed skin.
Disposal Plan: Managing Contaminated Waste
Proper disposal of contaminated waste is a critical step in the safety lifecycle of a hazardous chemical. All waste generated from handling this compound should be treated as cytotoxic waste.
| Waste Type | Disposal Procedure |
| Contaminated PPE (Gloves, Gown, etc.) | Place in a designated, sealed, and clearly labeled cytotoxic waste container. |
| Disposable Labware (Pipette tips, tubes, etc.) | Collect in a puncture-resistant cytotoxic sharps container. |
| Liquid Waste (Unused solutions, contaminated media) | Collect in a dedicated, sealed, and labeled hazardous waste container for chemical waste. Do not pour down the drain. |
| Solid Waste (Unused powder, contaminated absorbents) | Place in a sealed, labeled cytotoxic waste container. |
All cytotoxic waste must be disposed of through your institution's hazardous waste management program.[4]
Logical Relationship: Waste Segregation
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material from a cytotoxic spill kit. Clean the area with an appropriate decontaminating agent. Collect all contaminated materials in a cytotoxic waste container.
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself and your colleagues while advancing scientific discovery.
References
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. [Link]
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Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. [Link]
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Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. [Link]
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Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
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Cytotoxic Drug Safety. Thompson Rivers University. [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central. [Link]
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This compound. PubChem. [Link]
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Material Safety Data Sheet. ScienceLab.com. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
